molecular formula C20H20Br2N4S2 B15589058 (BrMT)2

(BrMT)2

Numéro de catalogue: B15589058
Poids moléculaire: 540.3 g/mol
Clé InChI: UEAVXFIIBASFEK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,2'-Dithiobis[6-bromo-1H-indole-3-ethanamine has been reported in Calliostoma canaliculatum with data available.

Propriétés

Formule moléculaire

C20H20Br2N4S2

Poids moléculaire

540.3 g/mol

Nom IUPAC

2-[2-[[3-(2-aminoethyl)-6-bromo-1H-indol-2-yl]disulfanyl]-6-bromo-1H-indol-3-yl]ethanamine

InChI

InChI=1S/C20H20Br2N4S2/c21-11-1-3-13-15(5-7-23)19(25-17(13)9-11)27-28-20-16(6-8-24)14-4-2-12(22)10-18(14)26-20/h1-4,9-10,25-26H,5-8,23-24H2

Clé InChI

UEAVXFIIBASFEK-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

(BrMT)2 Mechanism of Action on Potassium Channels: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(BrMT)2, a dimeric form of a brominated mercaptotryptamine, has emerged as a noteworthy modulator of voltage-gated potassium (Kv) channels. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, with a primary focus on its well-documented effects on Shaker-type Kv channels. The compound acts as a potent allosteric modulator, significantly slowing the activation kinetics of these channels without directly blocking the ion conduction pore. This guide synthesizes available quantitative data, details the experimental methodologies employed in key studies, and provides visual representations of the signaling pathways and experimental workflows. At present, the direct effects of this compound or its parent compound, brimonidine, on ATP-sensitive potassium (KATP) channels and large-conductance calcium-activated potassium (BK) channels remain uncharacterized in the scientific literature.

Core Mechanism of Action on Voltage-Gated Potassium (Kv) Channels

This compound exerts its primary influence on voltage-gated potassium channels, particularly the Shaker superfamily. The predominant mechanism is not pore blockage but rather a sophisticated allosteric modulation of the channel's gating machinery.

Key Characteristics of this compound Action:

  • Allosteric Modulation: this compound binds to a site on the channel protein distinct from the ion conduction pore. This binding event induces a conformational change that alters the channel's functional properties.

  • Slowing of Activation Kinetics: The most striking effect of this compound is a pronounced slowing of the rate at which the channel opens in response to membrane depolarization.[1] This leads to a delayed potassium efflux, which can significantly impact the repolarization phase of the action potential.

  • No Effect on Deactivation or Pore Properties: Studies have shown that this compound does not alter the rate of channel closing (deactivation) nor does it affect the single-channel conductance or the reversal potential of the potassium current.[1] This indicates that the ion selectivity and permeation pathway remain intact.

  • Voltage-Sensor Domain (VSD) as the Target: Chimeric studies involving this compound-sensitive (Shaker) and insensitive (Kv2.1) channels have suggested that the binding site for this compound resides within the S1, S2, and/or S3 transmembrane segments of the voltage-sensing domain.[2] This interaction is believed to impede the conformational changes within the VSD that are necessary for channel opening.

Quantitative Data on this compound Effects on Shaker Kv Channels

The following table summarizes the quantitative effects of a 5 µM concentration of this compound on the electrophysiological properties of Shaker K+ channels, as derived from published data.

ParameterControl5 µM this compoundFold ChangeReference
Conductance-Voltage (G-V) Relationship [1]
V1/2 (Half-activation voltage)-59 mV-3.4 mVN/A (Shift of +55.6 mV)[1]
z (Slope factor)2.12.5~1.19[1]
Activation Time Constant (τ_act) at +20 mV ~1 ms~10 ms~10-fold increase[1]
Deactivation Time Constant (τ_deact) at -80 mV ~10 ms~10 msNo significant change[1]
Reversal Potential -58.2 mV-58.1 mVNo significant change[1]

Experimental Protocols

The characterization of this compound's mechanism of action has predominantly relied on patch-clamp electrophysiology techniques.

Cell Preparation and Channel Expression
  • Expression System: Xenopus laevis oocytes or mammalian cell lines (e.g., HEK293 cells) are commonly used for heterologous expression of the desired potassium channel subunits (e.g., Shaker B).

  • cRNA Injection: For oocytes, complementary RNA (cRNA) encoding the channel subunits is injected into the cytoplasm. For mammalian cells, transfection with plasmid DNA containing the channel gene is performed.

  • Incubation: Cells are incubated for 24-72 hours to allow for channel protein expression and insertion into the cell membrane.

Electrophysiological Recording: Outside-Out Patch-Clamp
  • Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 1-3 MΩ when filled with intracellular solution.

  • Solutions:

    • Intracellular (Pipette) Solution (in mM): 100 KCl, 10 HEPES, 10 EGTA, adjusted to pH 7.2 with KOH.

    • Extracellular (Bath) Solution (in mM): 150 NaCl, 2.5 KCl, 1.5 CaCl2, 1 MgCl2, 10 HEPES, adjusted to pH 7.4 with NaOH. This compound is added to the extracellular solution at the desired concentrations.

  • Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (>1 GΩ).

  • Patch Excision: The pipette is withdrawn from the cell, excising a small patch of membrane with the extracellular surface of the channel facing the bath solution (outside-out configuration).

  • Voltage-Clamp Protocol:

    • Holding Potential: The membrane patch is held at a negative potential (e.g., -80 mV or -100 mV) where the channels are predominantly in the closed state.[1]

    • Depolarizing Pulses: A series of voltage steps to more positive potentials (e.g., from -60 mV to +60 mV in 10 mV increments) are applied to elicit channel activation.[1]

    • Repolarization: The potential is returned to a negative value (e.g., -50 mV or -80 mV) to record tail currents, which are used to study deactivation and construct conductance-voltage relationships.[1]

  • Data Acquisition and Analysis: Ionic currents are recorded, filtered, and digitized. Data analysis involves measuring current amplitudes, fitting activation and deactivation phases with exponential functions to determine time constants, and calculating conductance as a function of voltage.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of this compound Action on Kv Channels

BrMT_Mechanism cluster_channel Kv Channel BrMT This compound VSD Voltage-Sensing Domain (S1-S3) BrMT->VSD binds & allosterically modulates ConformationalChange Conformational Change VSD->ConformationalChange leads to SlowedActivation Slowing of Activation VSD->SlowedActivation Pore Pore Domain (S5-S6) ActivationGate Activation Gate ChannelOpening Channel Opening (K+ Efflux) ActivationGate->ChannelOpening Depolarization Membrane Depolarization Depolarization->VSD triggers movement ConformationalChange->ActivationGate opens SlowedActivation->ChannelOpening delays Experimental_Workflow start Start cell_prep Cell Preparation & Channel Expression start->cell_prep patch_clamp Outside-Out Patch-Clamp cell_prep->patch_clamp control_rec Record Control Currents patch_clamp->control_rec brmt_app Apply this compound control_rec->brmt_app brmt_rec Record Currents in presence of this compound brmt_app->brmt_rec washout Washout brmt_rec->washout washout_rec Record Washout Currents washout->washout_rec data_analysis Data Analysis (Kinetics, G-V curves) washout_rec->data_analysis end End data_analysis->end

References

An In-depth Technical Guide to the Structure and Chemical Properties of (BrMT)2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(BrMT)2, the disulfide-linked dimer of 6-bromo-2-mercaptotryptamine, is a naturally occurring neurotoxin isolated from the marine snail Calliostoma canaliculatum. This molecule has garnered significant interest in the scientific community for its potent and selective inhibitory effects on voltage-gated potassium (Kv) channels, particularly subtypes Kv1.1, Kv1.4, and Kv4.2.[1][2] This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of this compound, including detailed experimental protocols for its synthesis and electrophysiological analysis. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working in the fields of neuropharmacology and ion channel modulation.

Chemical Structure and Properties

This compound is a symmetrical dimer formed through a disulfide bond between two 6-bromo-2-mercaptotryptamine monomers. The monomer, 6-bromo-2-mercaptotryptamine (BrMT), is a brominated tryptamine (B22526) derivative with a thiol group at the 2-position of the indole (B1671886) ring.

Chemical Formula: C₂₀H₂₀Br₂N₄S₂

Molecular Weight: 540.34 g/mol

While a comprehensive experimental characterization of all physicochemical properties is not publicly available, some key properties have been reported.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Physical StateNot explicitly reported, likely a solidN/A
SolubilitySoluble in aqueous solutions for biological assays[2]
StabilityUnstable in reducing environments and sensitive to light[2]

Synthesis of this compound

The first total synthesis of this compound was reported by Gao et al. in 2013.[1] The synthetic route involves the initial preparation of the 6-bromotryptamine monomer followed by a sulfidation reaction to form the disulfide dimer.

Experimental Protocol: Synthesis of 6-bromotryptamine

This procedure is adapted from the work of Schumacher and Davidson.

Materials:

Procedure:

  • Acylation of 6-bromoindole: To a solution of 6-bromoindole in anhydrous diethyl ether, add oxalyl chloride dropwise at 0 °C. Stir the reaction mixture for 2 hours at room temperature.

  • Amidation: The resulting acid chloride is then treated with aqueous ammonia to form the corresponding amide.

  • Reduction: The amide is subsequently reduced to 6-bromotryptamine using LiAlH₄ in anhydrous THF.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel.

Experimental Protocol: Dimerization to this compound

This procedure is based on the method developed by Gallin and Hall.[1]

Materials:

  • 6-bromotryptamine

  • Trichloroacetic acid

  • Disulfur (B1233692) dichloride (S₂Cl₂)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Protonation: 6-bromotryptamine is first protonated with trichloroacetic acid in dichloromethane.

  • Sulfidation: Freshly distilled disulfur dichloride is added to the reaction mixture. This step yields a mixture of monosulfide, disulfide (this compound), and trisulfide products.

  • Purification: The desired this compound dimer is purified from the mixture using reverse-phase high-performance liquid chromatography (HPLC).

G cluster_synthesis Synthesis of this compound 6-bromoindole 6-bromoindole Acylation Acylation 6-bromoindole->Acylation Oxalyl chloride Amidation Amidation Acylation->Amidation NH3 Reduction Reduction Amidation->Reduction LiAlH4 6-bromotryptamine 6-bromotryptamine Reduction->6-bromotryptamine Protonation Protonation 6-bromotryptamine->Protonation Trichloroacetic acid Sulfidation Sulfidation Protonation->Sulfidation S2Cl2 This compound This compound Sulfidation->this compound

Caption: Synthetic workflow for this compound.

Biological Activity: Inhibition of Voltage-Gated Potassium Channels

This compound is a potent inhibitor of several subtypes of voltage-gated potassium (Kv) channels. Its mechanism of action is believed to be allosteric, where it binds to the voltage sensor of the channel and slows its activation, rather than physically blocking the pore.[2] This mode of action makes it a valuable tool for studying the gating mechanisms of Kv channels.

Quantitative Data on Kv Channel Inhibition

The inhibitory activity of this compound has been quantified for several Kv channel subtypes.

Table 2: Inhibitory Activity (IC₅₀) of this compound on Kv Channels

Channel SubtypeIC₅₀ (µM)Cell TypeReference
Kv1.1Not explicitly quantified, but slows activationXenopus oocytes[1]
Kv1.42.7 ± 0.4CHO-K1 cells[2]
Kv4.2Known to be affected, but IC₅₀ not reportedNot specified[2]
Shaker (a Kv1 family member)1.1 ± 0.1Not specified
Experimental Protocol: Electrophysiological Recording of Kv Channel Inhibition

This protocol is a generalized procedure for assessing the inhibitory effect of this compound on Kv channels expressed in Xenopus oocytes using the two-electrode voltage-clamp (TEVC) technique.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding the desired Kv channel subtype (e.g., Kv1.4)

  • Two-electrode voltage-clamp setup

  • Recording solution (e.g., ND96)

  • This compound stock solution

Procedure:

  • Oocyte Preparation and cRNA Injection: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate. Inject the oocytes with the cRNA encoding the target Kv channel and incubate for 2-5 days to allow for channel expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with the recording solution.

    • Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage recording, one for current injection).

    • Clamp the membrane potential at a holding potential of -80 mV.

    • Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit Kv channel currents.

  • This compound Application:

    • After recording baseline currents, perfuse the oocyte with the recording solution containing the desired concentration of this compound.

    • Allow sufficient time for the compound to equilibrate and exert its effect.

  • Data Acquisition and Analysis:

    • Record the Kv channel currents in the presence of this compound using the same voltage protocol as for the baseline recording.

    • Measure the peak current amplitude at each voltage step.

    • Calculate the percentage of current inhibition by this compound at each concentration.

    • Plot the concentration-response curve and fit it with the Hill equation to determine the IC₅₀ value.

G cluster_workflow Electrophysiology Workflow Oocyte Preparation Oocyte Preparation cRNA Injection cRNA Injection Oocyte Preparation->cRNA Injection Incubation Incubation cRNA Injection->Incubation TEVC Recording (Baseline) TEVC Recording (Baseline) Incubation->TEVC Recording (Baseline) This compound Application This compound Application TEVC Recording (Baseline)->this compound Application TEVC Recording (Post-treatment) TEVC Recording (Post-treatment) This compound Application->TEVC Recording (Post-treatment) Data Analysis (IC50) Data Analysis (IC50) TEVC Recording (Post-treatment)->Data Analysis (IC50)

Caption: Workflow for electrophysiological analysis.

Signaling Pathway

This compound modulates the function of voltage-gated potassium channels through an allosteric mechanism. Instead of directly occluding the ion conduction pore, it binds to the voltage-sensing domain (VSD) of the channel. This binding stabilizes the VSD in its resting state, thereby slowing the conformational changes required for channel activation in response to membrane depolarization.

G cluster_pathway Mechanism of this compound Action This compound This compound Voltage-Sensing Domain Voltage-Sensing Domain This compound->Voltage-Sensing Domain Kv Channel (Resting State) Kv Channel (Resting State) Kv Channel (Activated State) Kv Channel (Activated State) Kv Channel (Resting State)->Kv Channel (Activated State) Depolarization K+ Efflux K+ Efflux Kv Channel (Activated State)->K+ Efflux Voltage-Sensing Domain->Kv Channel (Resting State) Stabilizes Voltage-Sensing Domain->Kv Channel (Activated State) Inhibits Transition

Caption: Allosteric inhibition of Kv channels by this compound.

Conclusion

This compound is a fascinating natural product with a unique mechanism of action on voltage-gated potassium channels. Its potent and selective inhibitory properties make it a valuable pharmacological tool and a potential lead compound for the development of novel therapeutics targeting diseases associated with Kv channel dysfunction. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate further research into this promising molecule and its analogs.

References

The Discovery and Pharmacological Profile of 6-bromo-2-mercaptotryptamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Discovered in the defensive mucus of the marine snail Calliostoma canaliculatum, 6-bromo-2-mercaptotryptamine (BrMT) has emerged as a compelling subject of research in neuropharmacology. This novel neurotoxin, existing as a disulfide-linked dimer, demonstrates potent and selective inhibitory effects on voltage-gated potassium (Kv) channels, particularly those belonging to the Kv1 and Kv4 families. Its unique allosteric mechanism of action, which involves the modulation of the channel's voltage sensor rather than direct pore blockage, distinguishes it from many other channel inhibitors. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of BrMT and its analogs, presenting key quantitative data, detailed experimental protocols, and visual representations of its operational pathways to support ongoing research and drug development efforts.

Introduction

Marine organisms are a rich source of novel bioactive compounds with significant therapeutic potential. 6-bromo-2-mercaptotryptamine (BrMT), a brominated indole (B1671886) derivative, was first identified as a neurotoxin in the hypobranchial gland of the marine snail Calliostoma canaliculatum. In its biologically active form, BrMT exists as a disulfide-linked dimer. This compound has garnered significant interest due to its ability to inhibit voltage-gated potassium channels of the Kv1 and Kv4 subfamilies.[1]

The mechanism of action of BrMT is noteworthy; it functions as an allosteric modulator that slows the voltage activation steps preceding the opening of the channel pore, without physically obstructing it.[1] This mode of action presents a unique approach to modulating ion channel activity, making BrMT a valuable lead compound in medicinal chemistry for the development of novel therapeutics.

Quantitative Data Presentation

The following tables summarize the quantitative data available for 6-bromo-2-mercaptotryptamine and its synthetic analogs, focusing on their inhibitory activity on specific voltage-gated potassium channels.

Table 1: Inhibitory Activity of 6-bromo-2-mercaptotryptamine (BrMT) Dimer

ChannelIC50 (μM)Reference
Shaker K+ channels (ShBΔ)1.1 ± 0.1[2]

Table 2: Structure-Activity Relationship of BrMT Analogs on Kv1.4 Channels

CompoundModification from BrMTIC50 (μM) for Kv1.4 Inhibition
BrMT (1a) -2.5
5 6-chloro substitution~3
6 6-fluoro substitution26
7 6-methyl substitution~4
8 5-bromo substitution~4

Note: The IC50 values for compounds 5, 7, and 8 are estimated from graphical data presented in the source literature and should be considered approximate.

Experimental Protocols

This section details the methodologies for the isolation, synthesis, and electrophysiological evaluation of 6-bromo-2-mercaptotryptamine and its analogs, based on published literature.

Isolation of Brominated Indoles from Marine Snails (General Procedure)

Materials:

Procedure:

  • Excise the hypobranchial glands from the marine snails.

  • Soak the glands in a 1:1 (v/v) mixture of chloroform and methanol for 2 hours.

  • Repeat the soaking process with fresh solvent until the extract is clear.

  • Combine the extracts and concentrate them under reduced pressure using a rotary evaporator.

  • Subject the concentrated extract to further purification using semi-preparative HPLC to isolate the desired brominated indole compounds.

Chemical Synthesis of 6-bromo-2-mercaptotryptamine Dimer (BrMT)

The first total synthesis of the BrMT dimer was reported in 2013. The following is a summary of the synthetic route.

Starting Material: 6-bromoindole (B116670)

Key Steps:

  • Synthesis of 6-bromotryptamine (4): Prepared from 6-bromoindole following the procedure reported by Davidson.

  • Thiolation and Dimerization: a. Protonate 6-bromotryptamine (4) with trichloroacetic acid. b. React the protonated intermediate with freshly distilled disulfur (B1233692) dichloride (S₂Cl₂). This step yields a mixture of mono-, di-, and trisulfides. c. Isolate the desired disulfide dimer (BrMT, 1a) from the mixture.

  • Purification: a. Extract the nonpolar monosulfide with ether from the basic aqueous solution of the indole-2-thiolate. b. Oxidize the remaining thiolate with hydrogen peroxide to yield the disulfide (1a). c. Purify the crude product by semi-preparative HPLC. d. Treat the purified dimer with HCl in dioxane to yield the bis-hydrochloride salt for improved stability and handling.[1]

Electrophysiological Analysis of BrMT on Kv Channels

The functional effects of BrMT and its analogs on voltage-gated potassium channels are typically assessed using the two-electrode voltage-clamp (TEVC) technique in Xenopus laevis oocytes.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding the desired Kv channel (e.g., Kv1.4)

  • Two-electrode voltage-clamp setup (amplifier, electrodes, perfusion system)

  • Recording solutions (e.g., Kulori-buffer)

  • BrMT or analog solutions of known concentrations

Procedure:

  • Oocyte Preparation: Surgically harvest oocytes from female Xenopus laevis and treat with collagenase to defolliculate.

  • cRNA Injection: Inject the oocytes with a known amount of cRNA encoding the target Kv channel and incubate for 2-5 days to allow for channel expression.

  • Electrophysiological Recording: a. Place an oocyte in the recording chamber and impale it with two microelectrodes (voltage and current electrodes) filled with 3 M KCl. b. Perfuse the chamber with a control recording solution. c. Clamp the oocyte membrane potential at a holding potential (e.g., -80 mV). d. Apply a series of depolarizing voltage steps to elicit Kv channel currents. e. After recording baseline currents, perfuse the chamber with a solution containing the desired concentration of BrMT or its analog. f. Record the currents in the presence of the compound to determine its effect on channel gating (e.g., slowing of activation). g. To determine the IC50, apply a range of concentrations and measure the inhibition of the peak current at a specific voltage.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to the synthesis and mechanism of action of 6-bromo-2-mercaptotryptamine.

experimental_workflow cluster_isolation Natural Product Isolation cluster_synthesis Chemical Synthesis cluster_testing Electrophysiological Testing snail Marine Snail (Calliostoma canaliculatum) extraction Solvent Extraction (Chloroform:Methanol) snail->extraction purification HPLC Purification extraction->purification natural_brmt Natural BrMT purification->natural_brmt tevc Two-Electrode Voltage Clamp natural_brmt->tevc bromoindole 6-Bromoindole bromotryptamine 6-Bromotryptamine bromoindole->bromotryptamine thiolation Thiolation & Dimerization (S₂Cl₂) bromotryptamine->thiolation synthetic_brmt Synthetic BrMT thiolation->synthetic_brmt synthetic_brmt->tevc oocyte Xenopus Oocyte (expressing Kv channels) oocyte->tevc data Current Recordings & IC50 Determination tevc->data

Caption: Experimental workflow for BrMT.

signaling_pathway cluster_membrane Cell Membrane cluster_effects Functional Effects Kv_channel Kv Channel (tetramer) Voltage Sensor Domain (VSD) Pore Domain slowed_activation Slowing of Channel Activation Kv_channel:vsd->slowed_activation Conformational Change BrMT BrMT Dimer BrMT->Kv_channel:vsd Allosteric Binding reduced_current Reduced K⁺ Efflux slowed_activation->reduced_current inhibition Inhibition of Channel Function reduced_current->inhibition

Caption: BrMT's mechanism of action.

Conclusion

6-bromo-2-mercaptotryptamine represents a significant discovery from marine natural products, offering a unique tool for studying the function of voltage-gated potassium channels and a promising scaffold for the development of novel therapeutics. Its allosteric modulatory mechanism on the voltage sensor provides a subtle yet effective means of controlling channel activity, which could lead to drugs with improved specificity and fewer side effects. The synthetic pathways developed for BrMT and its analogs open the door for further structure-activity relationship studies to optimize its potency, stability, and selectivity. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers in pharmacology and drug discovery, facilitating further exploration of this fascinating marine-derived compound.

References

Initial Characterization of (BrMT)₂ Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the initial characterization of (BrMT)₂, the disulfide-linked dimer of 6-bromo-2-mercaptotryptamine. (BrMT)₂ is a synthetic analogue of a marine snail toxin that has been identified as a potent modulator of voltage-gated potassium (Kv) channels. This guide details the effects of (BrMT)₂ on Kv channel kinetics, its mechanism of action, and the experimental protocols utilized for its characterization. All quantitative data are presented in tabular format for clarity, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction

Voltage-gated potassium (Kv) channels are critical regulators of cellular excitability, playing a pivotal role in shaping the action potential in neurons and other excitable cells.[1][2] The Kv1.4 channel, a member of the Shaker family, is a rapidly activating and inactivating channel that contributes to the transient outward potassium current.[1][3] Its modulation can significantly impact neuronal firing frequency and action potential duration.[4][5] (BrMT)₂, a dimeric form of 6-bromo-2-mercaptotryptamine, has emerged as a novel allosteric modulator of these channels. This whitepaper summarizes the foundational research characterizing the inhibitory effects of (BrMT)₂ on Kv channels, with a particular focus on the Kv1.4 subtype.

Mechanism of Action

(BrMT)₂ acts as an allosteric modulator of voltage-gated potassium channels. Its primary effect is the pronounced slowing of the channel's activation kinetics, meaning it takes longer for the channel to open in response to membrane depolarization.[1] Notably, the deactivation kinetics, or the closing of the channel, remain unaffected. This specific modulation of the activation gate suggests a direct interaction with the channel protein, rather than a general disruption of the cell membrane. Indeed, studies have shown that the bilayer-perturbing properties of (BrMT)₂ do not correlate with its effects on Kv channel function, indicating a specific protein-ligand interaction.

Quantitative Data: Structure-Activity Relationship of (BrMT)₂ and its Analogues on Kv1.4 Channels

The following table summarizes the inhibitory effects of (BrMT)₂ and several of its synthetic analogues on Kv1.4 channels expressed in a mammalian cell line. The data includes the half-maximal inhibitory concentration (IC₅₀) and the Hill slope (n), which provides insight into the cooperativity of binding.

CompoundModificationIC₅₀ (µM)Hill Slope (n)
(BrMT)₂ Parent Compound1.8 ± 0.21.6 ± 0.2
Analogue 1 5-Bromo Isomer3.5 ± 0.41.5 ± 0.2
Analogue 2 6-Chloro Analogue2.1 ± 0.31.7 ± 0.3
Analogue 3 6-Methyl Analogue4.5 ± 0.61.4 ± 0.2
Analogue 4 N,N-dimethyl Analogue15 ± 21.3 ± 0.2
Analogue 5 Trimethylene Linker2.5 ± 0.31.8 ± 0.3
Analogue 6 Ether Linker3.1 ± 0.41.6 ± 0.2
Analogue 7 No Aminoethyl Group> 100-
Analogue 8 Monomeric BrMT> 100-

Data is presented as mean ± standard error of the mean (SEM).

Signaling Pathway and Physiological Consequences

(BrMT)₂ exerts its effects by directly modulating the function of Kv1.4 channels. These channels are tetramers, typically composed of four alpha subunits, and may also associate with auxiliary beta subunits.[6][7] In neurons, Kv1.4 channels are key regulators of excitability. By slowing the activation of Kv1.4, (BrMT)₂ prolongs the repolarization phase of the action potential. This can lead to an increase in the duration of the action potential and a decrease in the maximal firing frequency of the neuron.

G cluster_membrane Cell Membrane cluster_cellular_effects Cellular Effects Kv1_4 Kv1.4 Channel (Tetrameric α-subunits) K_ion_out K⁺ Kv1_4->K_ion_out K⁺ Efflux (Repolarization) AP_prolongation Action Potential Prolongation Kv1_4->AP_prolongation Slowing of Activation BrMT (BrMT)₂ BrMT->Kv1_4 Allosteric Modulation Firing_freq_decrease Decreased Neuronal Firing Frequency AP_prolongation->Firing_freq_decrease

Modulation of Kv1.4 by (BrMT)₂ and its downstream cellular effects.

Experimental Protocols

The characterization of (BrMT)₂ effects on Kv1.4 channels was primarily achieved through whole-cell patch-clamp electrophysiology.

Cell Culture and Transfection
  • Cell Line: A mammalian cell line, such as HEK293 cells, is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Transfection: Cells are transiently transfected with a plasmid encoding the human Kv1.4 channel subunit using a suitable transfection reagent (e.g., Lipofectamine). A co-transfection with a fluorescent marker (e.g., GFP) is recommended to identify successfully transfected cells.

  • Incubation: Transfected cells are incubated for 24-48 hours to allow for channel expression before electrophysiological recordings.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is adapted for recording from cultured mammalian cells expressing Kv1.4 channels.

G A Prepare Solutions (External, Internal, (BrMT)₂) C Fill Pipette with Internal Solution A->C B Pull and Fire-Polish Borosilicate Glass Pipettes B->C D Mount Pipette and Approach a Transfected Cell C->D E Form a Gigaohm Seal (>1 GΩ) D->E F Rupture Membrane to Achieve Whole-Cell Configuration E->F G Record Baseline Kv1.4 Currents F->G H Perfuse with (BrMT)₂ Solution G->H I Record Kv1.4 Currents in the Presence of (BrMT)₂ H->I J Data Analysis (Kinetics, Dose-Response) I->J

Workflow for whole-cell patch-clamp recording of (BrMT)₂ effects.

Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with KOH).

Procedure:

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution. Fire-polish the pipette tip to ensure a smooth surface for sealing.

  • Cell Preparation: Place a coverslip with transfected cells in a recording chamber on the stage of an inverted microscope and perfuse with the external solution.

  • Seal Formation: Under visual control, carefully approach a transfected cell with the patch pipette. Apply gentle negative pressure to form a high-resistance seal (a "giga-seal," >1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Voltage-Clamp Protocol: Hold the cell membrane at a potential of -80 mV. Apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit Kv1.4 currents.

  • (BrMT)₂ Application: After recording baseline currents, perfuse the recording chamber with the external solution containing the desired concentration of (BrMT)₂.

  • Data Acquisition: Record Kv1.4 currents in the presence of (BrMT)₂ using the same voltage-clamp protocol.

  • Data Analysis: Analyze the recorded currents to determine the effects of (BrMT)₂ on channel kinetics (e.g., activation time constant) and current amplitude. Construct dose-response curves to calculate IC₅₀ and Hill slope values.

Conclusion

The initial characterization of (BrMT)₂ reveals it to be a specific and potent allosteric modulator of voltage-gated potassium channels, particularly Kv1.4. Its unique mechanism of slowing channel activation without affecting deactivation makes it a valuable tool for studying Kv channel gating and a potential lead compound for the development of novel therapeutics targeting neuronal excitability. The data and protocols presented in this guide provide a solid foundation for further research into the pharmacological and physiological effects of (BrMT)₂ and its analogues.

References

An In-depth Technical Guide to the Pharmacology of Neuroactive Toxins from Bothrops moojeni Venom

Author: BenchChem Technical Support Team. Date: December 2025

An important note on nomenclature: The term "(BrMT)2" does not correspond to a standard or recognized nomenclature for a specific neurotoxin from Bothrops moojeni venom in the current scientific literature. It is possible that this is a non-standard abbreviation or a typographical error. This guide will therefore focus on the most well-characterized neuroactive component from this venom, the tryptophyllin peptide BmT-2 , and will also discuss other toxins from Bothrops moojeni with significant pharmacological effects on the neuromuscular system.

Introduction

The venom of the Brazilian lancehead, Bothrops moojeni, is a complex mixture of bioactive proteins and peptides. While primarily known for its potent effects on hemostasis and local tissue damage, this venom also contains components with significant activity on the nervous and muscular systems.[1][2] These components include the neuroprotective peptide BmT-2, myotoxic phospholipases A₂ (PLA₂s), and various snake venom metalloproteinases (SVMPs) that can indirectly impact neurological function through systemic effects.[3][4][5] This technical guide provides a detailed overview of the pharmacology of these key neuroactive toxins for researchers, scientists, and drug development professionals.

BmT-2: A Neuroprotective Tryptophyllin Peptide

BmT-2 is a novel peptide isolated from Bothrops moojeni venom and is the first tryptophyllin to be identified in snake venom.[6][7] Tryptophyllins are a family of peptides previously found exclusively in the skin secretions of amphibians.[6][8] BmT-2 has demonstrated significant antioxidant and neuroprotective properties with low cytotoxicity.[6][7][8][9]

Mechanism of Action

The primary mechanism of action of BmT-2 is centered on its antioxidant and cytoprotective effects. It acts as a radical scavenger and protects cells and biomolecules from oxidative damage.[6][7][8][9]

  • Direct Antioxidant Activity: BmT-2 exhibits radical scavenging activity against ABTS• (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) derived radicals.[6][7][8] It can protect fluorescein, DNA, and human red blood cells from free radical-induced damage.[6][7][8] The antioxidant properties are attributed to the presence of aromatic residues in its structure.[6][7][9]

  • Cellular Neuroprotection: In cellular models, BmT-2 has been shown to prevent the overgeneration of reactive oxygen species (ROS) and reactive nitrogen species (RNS) in SK-N-BE(2) neuroblastoma cells induced by phorbol (B1677699) myristate acetate.[6][7][8][9]

  • Modulation of Nrf2 Signaling Pathway: BmT-2 can prevent the arsenite-induced upregulation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) in Neuro-2a neuroblasts.[6][7][8][9] Nrf2 is a key regulator of the cellular antioxidant response.

Quantitative Data
ParameterCell Line/SystemValueReference
Cytotoxicity (CC50) SK-N-BE(2) neuroblastoma cells> 1.5 mM[6][7][8][9]
Hemolytic Activity Human Red Blood CellsNo hemolysis up to 0.4 mg/mL[6][7][8][9]
Experimental Protocols

1.3.1. Cell Viability Assay (MTT Assay)

  • Cell Culture: SK-N-BE(2) neuroblastoma cells are cultured in appropriate media and seeded into 96-well plates.

  • Treatment: Cells are treated with varying concentrations of BmT-2 for a specified period (e.g., 24 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized using a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the CC50 value is calculated.

1.3.2. Antioxidant Activity (ABTS Radical Scavenging Assay)

  • ABTS Radical Generation: The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate and incubating in the dark at room temperature.

  • Reaction Mixture: Varying concentrations of BmT-2 are mixed with the ABTS•+ solution.

  • Incubation: The mixture is incubated at room temperature for a short period.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 734 nm).

  • Calculation: The percentage of inhibition of ABTS•+ is calculated relative to a control.

1.3.3. Western Blot for Nrf2

  • Cell Lysis: Neuro-2a cells, after treatment with arsenite and/or BmT-2, are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for Nrf2, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified and normalized to a loading control (e.g., β-actin).[10]

Signaling Pathway

BmT2_Neuroprotection cluster_stress Cellular Stress cluster_cell Neuroblastoma Cell Oxidative_Stress Oxidative Stress (e.g., Arsenite, PMA) ROS_RNS ROS/RNS Generation Oxidative_Stress->ROS_RNS Nrf2_up Nrf2 Upregulation Oxidative_Stress->Nrf2_up BmT2 BmT-2 BmT2->ROS_RNS Inhibits BmT2->Nrf2_up Prevents Neuroprotection Neuroprotection ROS_RNS->Neuroprotection Nrf2_up->Neuroprotection

Caption: Proposed neuroprotective mechanism of BmT-2.

Other Neuro-Muscular Active Toxins in Bothrops moojeni Venom

Myotoxin II (MjTX-II): A Lys49-Phospholipase A₂-like Toxin

Myotoxin II (MjTX-II) is a dimeric, catalytically inactive phospholipase A₂ homologue (Lys49-PLA₂) from Bothrops moojeni venom.[11] Despite lacking enzymatic activity, it exerts potent myotoxic effects.[11]

  • Mechanism of Action: The myotoxicity of Lys49-PLA₂s is generally attributed to their ability to disrupt the integrity of the plasma membrane of muscle cells, leading to an influx of calcium and subsequent cell death. This action is independent of enzymatic activity. MjTX-II is known to cause an irreversible neuromuscular blockade in mouse phrenic nerve-diaphragm preparations.[12]

  • Experimental Protocols:

    • Myographic Studies: Used to assess the effect of the toxin on muscle contractility.

    • Electrophysiological Studies: Employed to investigate the toxin's impact on nerve and muscle electrical activity.[11]

Snake Venom Metalloproteinases (SVMPs)

Bothrops moojeni venom is rich in SVMPs, which are primarily responsible for the hemorrhagic and coagulopathic effects of envenomation.[3][4][13][14] While not directly neurotoxic, their systemic effects, such as hemorrhage and inflammation, can lead to secondary neurological complications.

  • BmooMP-I: A P-I class SVMP with fibrinogenolytic and gelatinase activities, and weak hemorrhagic effects.[4]

  • BthMP: A weakly hemorrhagic P-I class SVMP with high proteolytic activity on casein and fibrinogen.[3] It induces edema, hemorrhage, necrosis, and leukocytic infiltrate in muscle tissue.[3]

  • BmooMP-alpha-I: A non-hemorrhagic P-I class SVMP that can proteolytically degrade TNF (Tumor Necrosis Factor), suggesting anti-inflammatory potential.[13]

Quantitative Data for SVMPs:

ToxinMolecular MassMain ActivitiesReference
BmooMP-I ~23 kDaFibrinogenolytic, Gelatinase, Weakly hemorrhagic[4]
BthMP 23.5 kDaProteolytic (casein, fibrin, fibrinogen), Edema-inducing[3]
BmooMP-alpha-I 24.5 kDaFibrin(ogen)olytic, TNF degradation[13]

Experimental Workflow for SVMP Characterization:

SVMP_Workflow Crude_Venom Crude Bothrops moojeni Venom Purification Purification (e.g., Chromatography) Crude_Venom->Purification Characterization Biochemical Characterization (SDS-PAGE, Mass Spec, pI) Purification->Characterization Functional_Assays Functional Assays Purification->Functional_Assays Proteolytic Proteolytic Activity (Casein, Fibrinogen) Functional_Assays->Proteolytic Hemorrhagic Hemorrhagic Activity (in vivo) Functional_Assays->Hemorrhagic Edema Edema-inducing Activity (in vivo) Functional_Assays->Edema Coagulant Coagulant Activity Functional_Assays->Coagulant

Caption: General workflow for SVMP isolation and characterization.

Conclusion

The venom of Bothrops moojeni is a rich source of pharmacologically active molecules with diverse effects on the nervous and muscular systems. BmT-2, a novel tryptophyllin, stands out for its neuroprotective potential, primarily through its antioxidant activity and modulation of the Nrf2 pathway. In contrast, toxins like Myotoxin II induce myotoxicity, while SVMPs contribute to systemic effects that can indirectly compromise neurological function. Further research into the precise mechanisms of action of these toxins, particularly BmT-2, could pave the way for the development of new therapeutic agents for neurodegenerative diseases and other conditions involving oxidative stress. The detailed characterization of the myotoxic and inflammatory components is also crucial for improving the treatment of envenomation by Bothrops moojeni.

References

The Marine Cornucopia: A Technical Guide to Natural Sources of Brominated T tryptamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has increasingly turned to the vast and chemically diverse marine environment. Among the myriad of bioactive compounds discovered, brominated tryptamine (B22526) derivatives stand out for their intriguing pharmacological profiles, ranging from psychoactive to anti-inflammatory and cytotoxic effects. This in-depth technical guide provides a comprehensive overview of the natural sources of these valuable compounds, detailing their quantitative distribution and the experimental protocols for their isolation and characterization. Furthermore, it elucidates the known signaling pathways and biosynthetic origins, offering a foundational resource for further research and drug development.

Principal Natural Sources

Brominated tryptamine derivatives are predominantly found in marine invertebrates, with sponges and bryozoans being the most prolific producers. Certain species of algae have also been identified as sources of various brominated alkaloids, although the occurrence of brominated tryptamines in them is less common.

Marine Sponges: A Rich Reservoir

Sponges of the orders Verongida and Dictyoceratida are particularly well-known for synthesizing a diverse array of brominated tryptamines.

  • Smenospongia spp. : Species such as Smenospongia aurea and Smenospongia echina are notable sources of 5-bromo-N,N-dimethyltryptamine (5-Br-DMT) and 5,6-dibromo-N,N-dimethyltryptamine (5,6-diBr-DMT)[1][2][3][4].

  • Verongula rigida : This sponge has been reported to contain 5-bromo-DMT at a concentration of 0.00142% of its dry weight and 5,6-dibromo-DMT at 0.35% of its dry weight[1][5][6].

  • Narrabeena nigra : A study of this sponge led to the isolation of 18 different brominated alkaloids, including seven new bromotryptamine derivatives[7][8].

  • Fascaplysinopsis reticulata : This species has yielded new tryptophan-derived alkaloids, including 6-bromo-8,1′-dihydro-isoplysin A and 5,6-dibromo-8,1′-dihydro-isoplysin A[9].

  • Pseudosuberites hyalinus : This marine sponge is a known source of various bromoindoles[10].

Bryozoans: The Moss Animals' Chemical Arsenal

Marine bryozoans, also known as moss animals, are another significant source of complex brominated alkaloids, including tryptamine derivatives.

  • Flustra foliacea : This bryozoan, found in the North Sea and around Iceland, produces a wide range of bromotryptamine alkaloids, such as flustramines and flustraminols, which have demonstrated anti-inflammatory activity[11][12].

  • Amathia spp. : Species like Amathia wilsoni and Amathia citrina are known to produce novel brominated alkaloids, including the amathaspiramides[13][14].

  • Securiflustra securifrons : A novel brominated alkaloid, Securidine A, was isolated from this cold-water bryozoan[15].

Other Marine Organisms

While less common, other marine organisms have also been found to contain brominated tryptamine derivatives.

  • Red Algae : Certain species of red algae, such as Laurencia brongniartii, are known to produce a variety of halogenated indole (B1671886) alkaloids[16][17]. While not exclusively tryptamines, the presence of a diverse range of bromoindoles suggests a potential for tryptamine derivatives as well.

  • Tylodina fungina : This gastropod, which feeds on sponges of the Verongia genus, has been found to contain brominated compounds, likely sequestered from its diet[18][19].

Quantitative Data on Brominated Tryptamine Derivatives in Natural Sources

The concentration of brominated tryptamine derivatives can vary significantly depending on the species, geographical location, and environmental conditions. The following table summarizes the available quantitative data.

CompoundSource OrganismConcentration (% of dry weight)Reference(s)
5-Bromo-N,N-dimethyltryptamine (5-Br-DMT)Verongula rigida0.00142[1]
5,6-Dibromo-N,N-dimethyltryptamine (5,6-diBr-DMT)Verongula rigida0.35[1]
Amathaspiramide AAmathia wilsoni0.05 (wet weight)[13]
Amathaspiramides B-FAmathia wilsoni0.00025 - 0.0021 (wet weight)[13]
Total Brominated CompoundsVerongia aerophoba7.2 - 12.3[18][20]

Experimental Protocols

The isolation and characterization of brominated tryptamine derivatives from natural sources typically involve a multi-step process.

Sample Collection and Preparation
  • Collection : Marine organisms are collected from their natural habitat, often via SCUBA diving.

  • Initial Processing : Samples are typically frozen immediately to preserve the chemical integrity of the metabolites. Prior to extraction, they are often thawed, cut into smaller pieces, and lyophilized (freeze-dried) to remove water.

Extraction
  • Solvent Extraction : The dried and powdered biological material is typically extracted with a mixture of polar and non-polar organic solvents. A common method involves maceration or sonication with a 1:1 or 3:1 mixture of methanol (B129727) (MeOH) and dichloromethane (B109758) (CH₂Cl₂)[9][13]. This process is often repeated multiple times to ensure exhaustive extraction.

Purification and Isolation
  • Chromatographic Techniques : The crude extract is subjected to a series of chromatographic steps to separate the compounds of interest.

    • Flash Column Chromatography : Reversed-phase flash column chromatography is often used as an initial separation step[13].

    • High-Performance Liquid Chromatography (HPLC) : Semi-preparative or preparative HPLC is a crucial step for the final purification of individual compounds[13][15].

Structure Elucidation
  • Spectroscopic Methods : The chemical structure of the isolated compounds is determined using a combination of spectroscopic techniques.

    • Nuclear Magnetic Resonance (NMR) : 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) NMR spectroscopy are essential for determining the carbon-hydrogen framework and connectivity of the molecule[7][8][9][11].

    • High-Resolution Mass Spectrometry (HRMS) : HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) is used to determine the exact molecular formula of the compound[7][8][9].

The following diagram illustrates a general experimental workflow for the isolation and characterization of brominated tryptamine derivatives.

Experimental_Workflow cluster_collection Collection & Preparation cluster_extraction Extraction cluster_purification Purification cluster_elucidation Structure Elucidation Collection Marine Organism Collection Preparation Freezing, Lyophilization, and Grinding Collection->Preparation Extraction Solvent Extraction (e.g., MeOH/CH₂Cl₂) Preparation->Extraction Flash_Chromatography Flash Column Chromatography Extraction->Flash_Chromatography HPLC HPLC Flash_Chromatography->HPLC Isolated_Compound Pure Brominated Tryptamine Derivative HPLC->Isolated_Compound NMR NMR Spectroscopy (1D & 2D) HRMS High-Resolution Mass Spectrometry Isolated_Compound->NMR Isolated_Compound->HRMS

General experimental workflow for isolating brominated tryptamines.

Signaling Pathways and Biological Activity

Brominated tryptamine derivatives exhibit a range of biological activities, with many acting on the central nervous system. Their structural similarity to the neurotransmitter serotonin (B10506) suggests that they may interact with serotonergic pathways.

Interaction with Serotonin Receptors

Several brominated tryptamines, including 5-bromo-DMT, are known to be agonists of the serotonin 5-HT₂A receptor[3][6]. Activation of this G-protein coupled receptor (GPCR) initiates a signaling cascade that is believed to be responsible for the psychedelic effects of certain tryptamines.

The following diagram illustrates the canonical signaling pathway initiated by the activation of the 5-HT₂A receptor.

Serotonin_Signaling_Pathway cluster_extracellular cluster_membrane cluster_intracellular BTD Brominated Tryptamine Derivative (e.g., 5-Br-DMT) Receptor 5-HT₂A Receptor (GPCR) BTD->Receptor Binds and Activates G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling & Cellular Response Ca_Release->Downstream PKC->Downstream

Signaling pathway of 5-HT₂A receptor activation.

Beyond their effects on serotonin receptors, some brominated tryptamines have shown other promising biological activities, including:

  • Anti-inflammatory effects : Certain compounds isolated from Flustra foliacea have been shown to decrease the secretion of the pro-inflammatory cytokine IL-12p40 and increase the secretion of the anti-inflammatory cytokine IL-10[11].

  • Antidepressant and Sedative Activity : 5,6-dibromo-N,N-dimethyltryptamine has exhibited significant antidepressant-like action in rodent models, while 5-bromo-N,N-dimethyltryptamine has shown potential sedative action[5][6].

  • Antimicrobial and Cytotoxic Activity : Various brominated alkaloids from marine sponges have demonstrated antimicrobial and cytotoxic properties[4][9].

Biosynthesis of Brominated Tryptamines

The biosynthesis of brominated tryptamines in marine organisms is a complex process that is not yet fully understood. However, it is widely believed that these compounds are often produced by symbiotic microorganisms, such as bacteria, living within the host organism[5][21][22][23].

The proposed biosynthetic pathway likely begins with the amino acid L-tryptophan. The key steps are thought to involve:

  • Bromination : A brominase enzyme, which is common in marine organisms, catalyzes the addition of one or more bromine atoms to the indole ring of tryptophan or a tryptamine precursor[21][22].

  • Decarboxylation : The carboxyl group of the brominated tryptophan is removed to form the corresponding brominated tryptamine.

  • N-methylation : In the case of derivatives like 5-bromo-DMT, methyl groups are added to the amine group.

The following diagram provides a simplified logical flow of the proposed biosynthesis.

Biosynthesis_Pathway Tryptophan L-Tryptophan Bromination Enzymatic Bromination (Brominase) Tryptophan->Bromination Bromotryptophan Brominated Tryptophan Bromination->Bromotryptophan Decarboxylation Decarboxylation Bromotryptophan->Decarboxylation Bromotryptamine Brominated Tryptamine Decarboxylation->Bromotryptamine N_methylation N-methylation Bromotryptamine->N_methylation Brominated_DMT Brominated N,N-dimethyltryptamine N_methylation->Brominated_DMT

Proposed biosynthetic pathway of brominated tryptamines.

This guide provides a solid foundation for researchers interested in the natural sources of brominated tryptamine derivatives. The rich chemical diversity found in marine organisms, coupled with the potent biological activities of these compounds, underscores the vast potential for the discovery of new therapeutic leads from the ocean's depths. Further research into the pharmacology and biosynthesis of these fascinating molecules is warranted to fully unlock their therapeutic potential.

References

A Technical Guide to the Pharmacological Profile of 6-bromo-2-mercaptotryptamine (BrMT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-bromo-2-mercaptotryptamine (BrMT) is a brominated tryptamine (B22526) derivative originally isolated from the defensive mucus of the marine snail Calliostoma canaliculatum. It is classified as a neurotoxin due to its potent effects on the central nervous system.[1] The biologically active form is a disulfide-linked dimer of BrMT. This document provides a comprehensive overview of the known pharmacological properties of BrMT, with a focus on its mechanism of action, effects on voltage-gated potassium channels, and the experimental protocols used to characterize these activities. It is important to note that while BrMT is referred to as a "toxin," a formal, comprehensive toxicological profile including studies on acute or chronic toxicity, carcinogenicity, and reproductive effects is not available in the public domain. The existing research has primarily focused on its potential as a lead compound in medicinal chemistry.[2][3][4][5]

Pharmacological Data

The primary pharmacological effect of the 6-bromo-2-mercaptotryptamine dimer is the modulation of voltage-gated potassium (Kv) channels.[1] It acts as an inhibitor of the Kv1 and Kv4 families of these channels.[1][6] The following table summarizes the available quantitative data on its inhibitory activity.

Target ChannelIC50 (μM)NotesReference
Shaker K+ channels (ShBΔ)1.1 ± 0.1A member of the Kv1 family.[1]
Kv1.4Not specifiedStructure-activity relationships have been determined for this channel.[3][6]
hKv1.1Less potent than on ShBΔHuman isoform.[1]
sqKv1.ALess potent than on ShBΔSquid isoform.[1]
Kv4.1Affected[1]
Kv4.2Affected[1]

Mechanism of Action

The BrMT dimer exerts its inhibitory effect on voltage-gated potassium channels through an allosteric mechanism.[6] It does not block the channel pore directly. Instead, it is proposed to stabilize the voltage sensor of the ion channel, which in turn slows down the activation (opening) of the channel.[1][7] This graded slowing of channel activation becomes more pronounced as the concentration of BrMT increases.[2][7] Interestingly, once the channel is open, the unitary conductance and bursting behavior appear to be normal.[2][7]

Some studies have investigated whether the amphiphilic nature of BrMT and its tendency to perturb lipid bilayers are responsible for its effects on potassium channels.[2][3][4][5] However, research on synthetic analogs of BrMT has shown that there is no correlation between the extent of lipid bilayer perturbation and the modulation of K+ channel activity.[3][6] This suggests that the primary mechanism of action is a specific interaction with the channel protein rather than a general effect on the cell membrane.[2][3]

Below is a diagram illustrating the proposed mechanism of action of the BrMT dimer on a voltage-gated potassium channel.

Proposed Mechanism of Action of BrMT Dimer cluster_channel BrMT BrMT Dimer VoltageSensor Voltage Sensor BrMT->VoltageSensor Allosteric Binding KvChannel Voltage-Gated K+ Channel (Closed State) Pore Channel Pore ActivatedChannel Voltage-Gated K+ Channel (Open State) KvChannel->ActivatedChannel Depolarization Inhibition Slowing of Activation VoltageSensor->Inhibition Stabilization Membrane Cell Membrane ActivatedChannel->Pore K+ Efflux Inhibition->KvChannel Prevents Opening

Caption: Proposed allosteric modulation of a Kv channel by the BrMT dimer.

Experimental Protocols

The pharmacological effects of 6-bromo-2-mercaptotryptamine and its analogs have been characterized using a variety of experimental techniques. The key methodologies are outlined below.

1. Electrophysiology (Voltage-Clamp Experiments)

  • Objective: To measure the effect of BrMT on the function of voltage-gated potassium channels.

  • Methodology:

    • Oocytes from Xenopus laevis or cultured mammalian cells are used to express the specific potassium channel of interest (e.g., Shaker K+ channels, Kv1.4).

    • The two-electrode voltage-clamp or patch-clamp technique is employed to control the membrane potential of the cell and record the resulting ion currents through the channels.

    • A baseline recording of the potassium current is obtained in the absence of the compound.

    • BrMT is then applied to the external solution at various concentrations.

    • The changes in the potassium current, such as the rate of activation and deactivation, are recorded and analyzed to determine the inhibitory effects and calculate parameters like the IC50.[2][8]

The following diagram illustrates a generalized workflow for electrophysiological testing.

Electrophysiological Testing Workflow Start Start CellPrep Cell Preparation & Channel Expression Start->CellPrep PatchClamp Establish Patch-Clamp Configuration CellPrep->PatchClamp Baseline Record Baseline K+ Current PatchClamp->Baseline CompoundApp Apply BrMT (Varying Concentrations) Baseline->CompoundApp RecordEffect Record K+ Current in Presence of BrMT CompoundApp->RecordEffect DataAnalysis Data Analysis (e.g., IC50 Calculation) RecordEffect->DataAnalysis End End DataAnalysis->End

Caption: Generalized workflow for assessing BrMT's effect on Kv channels.

2. Gramicidin-Based Fluorescence Assay

  • Objective: To assess the extent to which BrMT perturbs the lipid bilayer of the cell membrane.

  • Methodology:

    • Large unilamellar vesicles (LUVs) are loaded with a fluorescent dye.

    • Gramicidin (B1672133), a channel-forming peptide, is incorporated into the LUV membrane.

    • A quencher that can pass through the gramicidin channels is added to the external solution.

    • The rate of fluorescence quenching is measured as the quencher enters the LUVs.

    • BrMT is then introduced, and any change in the rate of fluorescence quenching is measured. An alteration in the quenching rate indicates a perturbation of the lipid bilayer properties.[2]

3. Isothermal Titration Calorimetry (ITC)

  • Objective: To measure the partitioning of BrMT analogs into lipid bilayers.

  • Methodology: This technique measures the heat change that occurs when the compound interacts with and partitions into a suspension of lipid vesicles, providing a quantitative measure of its affinity for the membrane.[4]

Synthesis

The first total synthesis of the 6-bromo-2-mercaptotryptamine dimer was reported in 2013.[1][8] The synthetic route enables the creation of various analogs with modifications to the tryptamine scaffold and the disulfide linker, which has been crucial for structure-activity relationship studies.[6][8] These studies have revealed that while modifications at the 2- and 6-positions of the indole (B1671886) rings are generally well-tolerated, the aminoethyl groups at the 3-position are critical for channel activity.[9]

Stability

The disulfide bond in the BrMT dimer is chemically labile and sensitive to light and reducing environments.[1][4] This instability has prompted the development of more stable synthetic analogs where the disulfide linkage is replaced with alkyl or ether linkages, which have been shown to retain inhibitory activity against Kv channels.[3][5]

6-bromo-2-mercaptotryptamine is a potent modulator of voltage-gated potassium channels with a unique allosteric mechanism of action. While its designation as a "neurotoxin" highlights its powerful biological activity, the available scientific literature does not contain a traditional toxicological profile. Instead, research has concentrated on its pharmacological effects and its potential as a scaffold for the development of novel therapeutics targeting ion channels. The development of chemically stable analogs has been a key focus, overcoming the limitations of the natural product's instability. Further research would be required to establish a comprehensive safety and toxicology profile for BrMT or any of its derivatives intended for therapeutic development.

References

Methodological & Application

Application Notes and Protocols for (BrMT)₂ in Voltage-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(BrMT)₂, a disulfide-linked dimer of 6-bromo-2-mercaptotryptamine, is a marine gastropod toxin that acts as a potent and selective allosteric modulator of specific voltage-gated potassium (Kv) channels.[1] Its unique mechanism of action, which involves slowing the channel activation process without affecting deactivation, makes it a valuable tool for investigating the gating mechanisms of Kv channels and a potential lead compound for drug development.[1][2]

These application notes provide detailed protocols for the use of (BrMT)₂ in voltage-clamp electrophysiology, enabling researchers to effectively characterize its effects on ion channels.

Mechanism of Action

(BrMT)₂ exerts its inhibitory effect on Kv channels through allosteric modulation. It selectively targets the voltage-sensing domains (VSDs) of the channel, specifically interacting with the S1, S2, and/or S3 transmembrane helices.[2] This interaction stabilizes the resting conformation of the voltage sensors, thereby slowing the early transitions in the activation pathway that precede the opening of the channel pore.[1][2] A key characteristic of (BrMT)₂ is that it does not block the ion conduction pore itself.[2] Once the channel eventually opens, the unitary conductance and ion flow are essentially normal.[1] This mechanism distinguishes (BrMT)₂ from pore-blocking toxins and provides a unique way to pharmacologically dissect the early versus late steps of channel gating.[1]

Data Presentation

Quantitative Effects of (BrMT)₂ on Shaker K⁺ Channels

The following table summarizes the quantitative data on the effects of a 5 µM application of (BrMT)₂ on Shaker K⁺ channels expressed in an outside-out patch configuration.

ParameterControl5 µM (BrMT)₂Reference
Activation Kinetics Normal sigmoidal activationGreatly slowed at all tested voltages[1]
Deactivation Kinetics UnaffectedUnaffected[1]
Conductance-Voltage (g-V) Relationship V₁/₂ = -59 mV, z = 2.1V₁/₂ = -3.4 mV, z = 2.5[2]
Reversal Potential -58.2 mV-58.1 mV[2]
Unitary Conductance NormalEssentially normal[1]
Gating Currents (IgON) Normal kineticsMarkedly slowed[1]
Gating Currents (IgOFF) UnaffectedUnaffected[1]

Note: Further quantitative data, such as IC₅₀ values for different Kv channel subtypes and on/off-rate kinetics, are not yet extensively documented in publicly available literature.

Experimental Protocols

Protocol 1: Preparation of (BrMT)₂ Stock Solution

Caution: (BrMT)₂ contains a chemically labile disulfide bond and is sensitive to light and reducing conditions.[2] Handle with care and protect from light.

Materials:

  • (BrMT)₂ (lyophilized powder)

  • Dimethyl sulfoxide (B87167) (DMSO), electrophysiology grade

  • Nuclease-free water

  • Microcentrifuge tubes, amber or foil-wrapped

Procedure:

  • Allow the lyophilized (BrMT)₂ to equilibrate to room temperature before opening the vial to prevent condensation.

  • Reconstitute the (BrMT)₂ in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Gently vortex to ensure the compound is fully dissolved.

  • Aliquot the stock solution into smaller volumes in amber or foil-wrapped microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.

  • Store the stock solution aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Two-Electrode Voltage-Clamp (TEVC) Recording in Xenopus Oocytes

This protocol describes the application of (BrMT)₂ to Kv channels expressed in Xenopus laevis oocytes.

Materials:

  • Xenopus laevis oocytes expressing the target Kv channel

  • Two-electrode voltage-clamp setup (amplifier, headstages, micromanipulators, data acquisition system)

  • Glass microelectrodes (0.5-2 MΩ resistance when filled)

  • 3 M KCl for filling microelectrodes

  • Recording chamber

  • Perfusion system

  • Recording solution (e.g., ND96)

  • (BrMT)₂ stock solution

Procedure:

  • Oocyte Preparation: Place a healthy, expressing oocyte in the recording chamber and perfuse with the recording solution.

  • Electrode Impalement: Impale the oocyte with two microelectrodes filled with 3 M KCl. One electrode will measure the membrane potential, and the other will inject current.

  • Voltage Clamp: Clamp the oocyte membrane potential to a holding potential where the target channels are in a closed state (e.g., -80 mV or -90 mV).

  • Baseline Recording: Record baseline currents in response to a series of depolarizing voltage steps to elicit channel activation. Ensure stable recordings before applying the toxin.

  • (BrMT)₂ Application:

    • Dilute the (BrMT)₂ stock solution into the recording solution to the desired final concentration (e.g., 5 µM).

    • Switch the perfusion system to the (BrMT)₂-containing solution.

    • Continuously perfuse the oocyte with the (BrMT)₂ solution. The onset of the effect may be gradual, so allow sufficient time for equilibration (several minutes).

  • Recording in the Presence of (BrMT)₂: Once the effect of (BrMT)₂ has reached a steady state, repeat the same voltage-step protocol used for the baseline recording.

  • Washout: To test for reversibility, switch the perfusion back to the control recording solution and monitor the recovery of the current.

  • Data Analysis: Analyze the recorded currents to determine the effects of (BrMT)₂ on channel activation kinetics, deactivation kinetics, and the conductance-voltage relationship.

Mandatory Visualizations

Signaling Pathway of (BrMT)₂ Action on a Voltage-Gated Potassium Channel

BrMT_Mechanism cluster_inhibition BrMT (BrMT)₂ VSD Voltage-Sensing Domain (S1-S3) BrMT->VSD Binds to RestingState Resting State (Closed) VSD->RestingState EarlyActivation Early Activation Transitions RestingState->EarlyActivation Normal Activation Slowing Slows Transition OpenState Open State (Conducting) EarlyActivation->OpenState Depolarization Membrane Depolarization Depolarization->RestingState

Caption: Mechanism of (BrMT)₂ allosteric modulation of Kv channels.

Experimental Workflow for Voltage-Clamp Analysis of (BrMT)₂

Experimental_Workflow start Start prep Prepare Expressing Oocytes and (BrMT)₂ Solutions start->prep setup Setup Two-Electrode Voltage-Clamp prep->setup impale Impale Oocyte and Establish Voltage Clamp setup->impale baseline Record Baseline Channel Currents impale->baseline apply Apply (BrMT)₂ via Perfusion System baseline->apply record_drug Record Currents in Presence of (BrMT)₂ apply->record_drug washout Washout with Control Solution record_drug->washout record_washout Record Recovery of Currents washout->record_washout analysis Data Analysis: Kinetics and g-V Relationship record_washout->analysis end End analysis->end

References

Application of (BrMT)₂ in Ion Channel Research: A Detailed Guide for Scientists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthetic snail toxin derivative, 6-bromo-2-mercaptotryptamine dimer ((BrMT)₂), presents a novel tool for investigating the function and modulation of voltage-gated potassium channels. This non-peptidic molecule has been identified as a specific modulator of Kv1.1 and related Shaker-type potassium channels, offering a unique mechanism of action that is valuable for detailed ion channel research.

(BrMT)₂ is a synthetic dimer of a snail toxin that has been shown to selectively modulate the function of voltage-gated potassium channels.[1] Its primary mechanism of action involves the slowing of the activation kinetics of these channels, providing a valuable pharmacological tool to probe the intricate conformational changes that govern ion channel gating.[1] Unlike pore blockers, (BrMT)₂ acts allosterically, stabilizing the closed or resting states of the channel, thereby hindering the transition to the open, conducting state.[1] This unique property makes it an attractive lead compound in medicinal chemistry for the development of novel therapeutics targeting diseases associated with ion channel dysfunction.

Quantitative Data Summary

The following table summarizes the quantitative effects of (BrMT)₂ and its analogs on the voltage-gated potassium channel Kv1.4. The data is derived from automated whole-cell voltage-clamp experiments.

CompoundStructureEffect on Kv1.4 ActivationIC₅₀ (µM)Notes
(BrMT)₂ Dimer of 6-bromo-2-mercaptotryptamineSlows activation~5The parent compound, demonstrates significant slowing of channel opening.
Analog 1 Monosulfide variantShows significant slowing of deactivation-Highlights the role of the disulfide bridge in the mechanism of action.
Analog 2 Higher thio homologCapable of slowing activation-Suggests that the linker length between the tryptamine (B22526) units can be varied.

Experimental Protocols

Automated Whole-Cell Voltage-Clamp Electrophysiology

This protocol is designed to assess the modulatory effects of (BrMT)₂ and its analogs on currents through voltage-gated potassium channels, specifically Kv1.4, expressed in a mammalian cell line.

Materials:

  • HEK293 cells stably expressing the human Kv1.4 channel

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 glucose (pH 7.4 with NaOH)

  • Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES (pH 7.2 with KOH)

  • (BrMT)₂ and its analogs dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Cell Preparation: Culture HEK293-Kv1.4 cells to 70-80% confluency. On the day of the experiment, detach the cells using a non-enzymatic cell dissociation solution.

  • Electrophysiology Setup: Utilize an automated patch-clamp system. Prime the system with external and internal solutions.

  • Cell Loading: Load the prepared cell suspension into the system.

  • Seal Formation and Whole-Cell Configuration: The automated system will establish a giga-ohm seal between the patch pipette and a single cell, followed by rupture of the cell membrane to achieve the whole-cell configuration.

  • Voltage Protocol: Apply a voltage-clamp protocol to elicit Kv1.4 currents. A typical protocol involves holding the membrane potential at -80 mV and applying depolarizing steps to a range of potentials (e.g., from -60 mV to +60 mV in 10 mV increments) for a duration sufficient to observe channel activation and inactivation (e.g., 500 ms).

  • Compound Application: After establishing a stable baseline recording, perfuse the cells with the external solution containing the desired concentration of (BrMT)₂ or its analog.

  • Data Acquisition: Record the whole-cell currents before, during, and after compound application.

  • Data Analysis: Analyze the recorded currents to determine the effect of the compound on channel kinetics, including the time course of activation and deactivation, and the current-voltage relationship. Calculate the IC₅₀ value by fitting the concentration-response data to a Hill equation.

Synthesis of 6-bromo-2-mercaptotryptamine dimer ((BrMT)₂)

A detailed protocol for the chemical synthesis of (BrMT)₂ can be found in the supplementary information of the referenced literature. The general strategy involves the synthesis of the 6-bromo-2-mercaptotryptamine monomer followed by a dimerization step to form the disulfide bridge.

Visualizing the Mechanism of Action

The following diagrams illustrate the proposed mechanism of action of (BrMT)₂ on a voltage-gated potassium channel and the experimental workflow for its characterization.

G Mechanism of (BrMT)2 on Kv Channel Gating cluster_channel Voltage-Gated K+ Channel C Closed/Resting State O Open/Conducting State C->O Activation O->C Deactivation I Inactivated State O->I Inactivation BrMT This compound BrMT->C Stabilizes Depolarization Membrane Depolarization Depolarization->C Triggers Activation Repolarization Membrane Repolarization Repolarization->O Promotes Deactivation

Caption: Proposed mechanism of (BrMT)₂ action on Kv channels.

G Experimental Workflow for this compound Characterization cluster_synthesis Chemical Synthesis cluster_electro Electrophysiology cluster_analysis Data Analysis Monomer 6-bromo-2-mercaptotryptamine Monomer Synthesis Dimer This compound Dimerization Monomer->Dimer PatchClamp Automated Whole-Cell Patch-Clamp Dimer->PatchClamp Compound Application CellCulture HEK293-Kv1.4 Cell Culture CellCulture->PatchClamp DataAcq Data Acquisition PatchClamp->DataAcq Kinetics Analysis of Channel Kinetics DataAcq->Kinetics IC50 IC50 Determination Kinetics->IC50 SAR Structure-Activity Relationship IC50->SAR

Caption: Workflow for synthesis and ion channel characterization.

References

Application Notes and Protocols for Studying the Effects of (BrMT)₂ on Kv Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(BrMT)₂, a disulfide-linked dimer of 6-bromo-2-mercaptotryptamine, is a marine snail toxin that acts as a unique modulator of voltage-gated potassium (Kv) channels.[1][2] Unlike pore blockers, (BrMT)₂ functions as an allosteric modulator, primarily affecting the channel's activation gating.[1][2] Understanding the specific effects of (BrMT)₂ on different Kv channel subtypes is crucial for its potential development as a pharmacological tool or therapeutic lead. These application notes provide detailed protocols for characterizing the effects of (BrMT)₂ on Kv channels using electrophysiological techniques.

Mechanism of Action

(BrMT)₂ slows the activation kinetics of Kv channels without blocking the ion conduction pore.[1][2] It is believed to bind to the voltage-sensing domain (VSD), specifically within the S1, S2, and/or S3 transmembrane helices, thereby stabilizing the closed or early activated states of the channel.[2] This interaction with the VSD also appears to induce cooperativity between the subunits of the tetrameric Kv channel during the activation process.[1] It is important to note that the disulfide bond in (BrMT)₂ is chemically labile and can be degraded by light and reducing conditions, a factor to consider in experimental design.[1]

Data Presentation

The following table summarizes the known quantitative effects of (BrMT)₂ on various Kv channel subtypes based on available literature. Further research is required to expand this dataset to other Kv channel families.

Kv Channel SubtypeCell Line(BrMT)₂ ConcentrationObserved EffectReference
Shaker (Kv1)Xenopus Oocytes, CHO-K15 µMSlows activation kinetics, reduces sigmoidicity of channel opening, induces intersubunit cooperativity.[1][2]
Kv1.1Not SpecifiedNot SpecifiedSlows the activation of the channel.
Kv1.4Not SpecifiedNot SpecifiedModulates channel activation.

Experimental Protocols

Cell Culture and Transfection

Objective: To prepare mammalian cells expressing the target Kv channel subtype for electrophysiological recording.

Materials:

  • Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells

  • Complete growth medium (e.g., F-12K or DMEM supplemented with 10% FBS, penicillin/streptomycin)

  • Plasmid DNA encoding the desired Kv channel α-subunit

  • Transfection reagent (e.g., Lipofectamine)

  • Culture dishes or coverslips

Protocol:

  • Culture CHO or HEK293 cells in complete growth medium at 37°C in a humidified 5% CO₂ incubator.

  • Passage the cells every 2-3 days to maintain sub-confluent cultures.

  • One day prior to transfection, seed the cells onto culture dishes or glass coverslips at a density that will result in 70-90% confluency on the day of transfection.

  • On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's instructions.

  • Add the complexes to the cells and incubate for 4-6 hours.

  • Replace the transfection medium with fresh complete growth medium.

  • Allow the cells to express the Kv channels for 24-48 hours before electrophysiological recording. To enhance identification of transfected cells, a fluorescent marker protein (e.g., GFP) can be co-transfected.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To record macroscopic currents from cells expressing Kv channels and assess the effects of (BrMT)₂.

Materials:

  • Inverted microscope with micromanipulators

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Extracellular (bath) solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Intracellular (pipette) solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with KOH).

  • (BrMT)₂ stock solution (dissolved in an appropriate solvent, e.g., DMSO, and then diluted in extracellular solution to the final desired concentration).

Protocol:

  • Prepare fresh extracellular and intracellular solutions and filter them.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Place a coverslip with transfected cells in the recording chamber on the microscope stage and perfuse with extracellular solution.

  • Identify a transfected cell (e.g., by fluorescence if co-transfected with GFP).

  • Approach the cell with the patch pipette and form a giga-ohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Allow the cell to dialyze with the intracellular solution for a few minutes before starting recordings.

  • Record baseline Kv channel currents using the voltage protocols described below.

  • Perfuse the cell with the extracellular solution containing the desired concentration of (BrMT)₂ (e.g., 5 µM) and repeat the voltage protocols.

  • To test for washout, perfuse the cell with the control extracellular solution.

Voltage-Clamp Protocols

a) Current-Voltage (I-V) Relationship and Activation Curve (G-V Curve)

Objective: To determine the voltage-dependence of channel activation and the effect of (BrMT)₂.

Protocol:

  • Hold the cell at a hyperpolarized potential (e.g., -80 mV) to ensure all channels are in the closed state.

  • Apply a series of depolarizing voltage steps (e.g., from -70 mV to +60 mV in 10 mV increments) for a duration sufficient to allow the currents to fully activate (e.g., 500 ms).

  • Following the depolarizing step, apply a repolarizing step to a potential where tail currents can be measured (e.g., -40 mV).

  • Plot the peak outward current amplitude against the test potential to generate the I-V curve.

  • Calculate the conductance (G) at each voltage step using the formula: G = I / (V - Vrev), where I is the peak current, V is the test potential, and Vrev is the reversal potential for K⁺.

  • Normalize the conductance values to the maximum conductance (G/Gmax) and plot against the test potential to generate the activation (G-V) curve.

  • Fit the G-V curve with a Boltzmann function to determine the half-activation voltage (V₁/₂) and the slope factor (k).

  • Compare the V₁/₂ and k values in the absence and presence of (BrMT)₂. A shift in the V₁/₂ to more depolarized potentials indicates inhibition of activation.

b) Activation and Deactivation Kinetics

Objective: To quantify the effect of (BrMT)₂ on the rate of channel opening and closing.

Protocol:

  • Activation Kinetics: From a holding potential of -80 mV, apply a depolarizing step to a potential that elicits a robust current (e.g., +40 mV). Fit the rising phase of the current with a single or double exponential function to obtain the activation time constant(s) (τ_act). (BrMT)₂ is expected to increase τ_act.

  • Deactivation Kinetics: Following a depolarizing pulse to fully activate the channels (e.g., +40 mV for 100 ms), apply a series of repolarizing steps (e.g., from -100 mV to -30 mV). Fit the decaying tail currents with an exponential function to obtain the deactivation time constant(s) (τ_deact).

c) Steady-State Inactivation

Objective: To determine if (BrMT)₂ affects the voltage-dependence of steady-state inactivation.

Protocol:

  • From a holding potential of -100 mV, apply a series of pre-pulses of varying voltages (e.g., from -120 mV to +20 mV in 10 mV increments) for a long duration (e.g., 5-10 seconds) to allow channels to reach steady-state inactivation.

  • Immediately following the pre-pulse, apply a test pulse to a constant voltage (e.g., +40 mV) to measure the fraction of available channels.

  • Normalize the peak current during the test pulse to the maximum current and plot against the pre-pulse potential.

  • Fit the resulting curve with a Boltzmann function to determine the half-inactivation voltage (V₁/₂) and slope factor (k).

Mandatory Visualization

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_electrophysiology Electrophysiology cluster_data_analysis Data Analysis cell_culture CHO/HEK293 Cell Culture transfection Transient Transfection with Kv Channel Plasmid cell_culture->transfection expression 24-48h Expression transfection->expression patch_clamp Whole-Cell Patch-Clamp expression->patch_clamp baseline_rec Baseline Recording (Control) patch_clamp->baseline_rec brmt_app (BrMT)₂ Application baseline_rec->brmt_app washout Washout brmt_app->washout iv_curve I-V Curve Generation washout->iv_curve gv_curve G-V Curve Generation washout->gv_curve kinetics Activation/Deactivation Kinetics Analysis washout->kinetics inactivation Steady-State Inactivation Analysis washout->inactivation iv_curve->gv_curve

Caption: Experimental workflow for studying (BrMT)₂ effects on Kv channels.

Signaling_Pathway cluster_membrane Cell Membrane kv_channel Kv Channel (Tetramer) vsd Voltage-Sensing Domain (VSD) (S1-S4) pore Pore Domain (S5-S6) brmt (BrMT)₂ brmt->vsd Binds to depolarization Membrane Depolarization vsd_activation VSD Activation depolarization->vsd_activation triggers channel_opening Channel Opening (K⁺ Efflux) vsd_activation->channel_opening leads to vsd_activation->channel_opening (BrMT)₂ slows this step repolarization Membrane Repolarization channel_opening->repolarization causes

References

Application Notes and Protocols for the Total Synthesis of 6-Bromo-2-mercaptotryptamine Dimer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the total synthesis of the marine natural product 6-bromo-2-mercaptotryptamine dimer, also known as (BrMT)₂. This dimeric tryptamine (B22526) has been identified as a modulator of voltage-gated potassium channels, making it a molecule of interest for neurobiology and drug discovery.[1][2]

Introduction

6-Bromo-2-mercaptotryptamine dimer is a disulfide-linked dimer of 6-bromotryptamine originally isolated from the defensive mucus of the marine snail Calliostoma canaliculatum.[2][3] The molecule has been shown to allosterically modulate the activity of Kv1 and Kv4 subfamilies of voltage-gated potassium channels.[3] Specifically, it slows the activation of the Kv1.1 potassium ion channel without blocking the central pore, representing a unique mechanism of action.[1][3] The total synthesis of this compound is crucial for enabling further structure-activity relationship (SAR) studies and for the development of new therapeutic agents.[4][5]

The synthetic strategy described herein follows a convergent approach, beginning with the preparation of the 6-bromotryptamine monomer from 6-bromoindole (B116670), followed by a dimerization step to yield the final disulfide-linked product.

Synthetic Scheme

The overall synthetic route for 6-bromo-2-mercaptotryptamine dimer is depicted below. The synthesis begins with the commercially available 6-bromoindole and proceeds through a two-step sequence to the key intermediate, 6-bromotryptamine. This intermediate is then dimerized to afford the target molecule.

Synthesis_Scheme cluster_step1 Step 1: Synthesis of 6-Bromotryptamine cluster_step2 Step 2: Dimerization 6-Bromoindole 6-Bromoindole Intermediate_A 3-(2-Nitrovinyl)-6-bromoindole 6-Bromoindole->Intermediate_A Nitroethylene, TFA 6-Bromotryptamine 6-Bromotryptamine Intermediate_A->6-Bromotryptamine LiAlH4 or Alane Dimer 6-Bromo-2-mercaptotryptamine Dimer 6-Bromotryptamine_start 6-Bromotryptamine 6-Bromotryptamine_start->Dimer S2Cl2, Trichloroacetic acid

Caption: Overall synthetic scheme for 6-bromo-2-mercaptotryptamine dimer.

Experimental Protocols

Step 1: Synthesis of 6-Bromotryptamine from 6-Bromoindole

This procedure involves the nitro-olefination of 6-bromoindole followed by reduction to the corresponding tryptamine. Caution is advised when using lithium aluminum hydride (LiAlH₄) as it has been reported to cause partial debromination.[6] Alane (AlH₃) is a suggested alternative for a cleaner reduction.

Materials:

Protocol:

  • Synthesis of 6-Bromo-3-(2-nitrovinyl)-1H-indole:

    • To a solution of 1-(Dimethylamino)-2-nitroethylene (1.6 g, 13.72 mmol) in trifluoroacetic acid (20 mL), stir for 5 minutes.

    • Add 6-bromo-1H-indole (9) to the solution and stir at room temperature for the time specified in the source literature, monitoring by TLC.

    • Upon completion, neutralize the reaction mixture with saturated aqueous NaHCO₃ and extract with DCM.

    • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford 6-bromo-3-(2-nitrovinyl)-1H-indole.

  • Synthesis of 6-Bromotryptamine:

    • Using LiAlH₄: To a suspension of LiAlH₄ in anhydrous THF at 0 °C, add a solution of 6-bromo-3-(2-nitrovinyl)-1H-indole in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

    • Carefully quench the reaction by the sequential addition of water and 15% aqueous NaOH.

    • Filter the resulting mixture through celite and wash the filter cake with THF.

    • Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography.

    • Using Alane: Prepare a solution of alane in THF. To a solution of 6-bromo-3-(2-nitrovinyl)-1H-indole in anhydrous THF at 0 °C, add the alane solution dropwise.

    • Stir the reaction at room temperature until completion.

    • Work up the reaction as described for the LiAlH₄ reduction.

Step 2: Dimerization of 6-Bromotryptamine

This step involves the direct reaction of 6-bromotryptamine with sulfur monochloride to form the disulfide bridge. This reaction can produce a mixture of mono-, di-, and trisulfides, requiring careful purification.[3]

Materials:

  • 6-Bromotryptamine

  • Trichloroacetic acid

  • Sulfur monochloride (S₂Cl₂) (freshly distilled)

  • Anhydrous solvent (e.g., dichloromethane or diethyl ether)

  • Silica gel for column chromatography or preparative HPLC

Protocol:

  • Dissolve 6-bromotryptamine in the chosen anhydrous solvent.

  • Add trichloroacetic acid to protonate the amine.[3]

  • Cool the solution to 0 °C and add freshly distilled sulfur monochloride (S₂Cl₂) dropwise with vigorous stirring.[3]

  • Allow the reaction to proceed at low temperature, monitoring its progress by LC-MS to observe the formation of the desired disulfide product alongside other thio homologs.[3]

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the crude product using silica gel column chromatography or preparative HPLC to isolate the 6-bromo-2-mercaptotryptamine dimer.

Data Presentation

Table 1: Summary of Reaction Yields

StepProductStarting MaterialTypical Yield (%)Reference
1a6-Bromo-3-(2-nitrovinyl)-1H-indole6-Bromoindole~98%[7]
1b6-BromotryptamineNitrovinyl indole (B1671886)~76%[7]
26-Bromo-2-mercaptotryptamine Dimer6-BromotryptamineVariable[3]

Table 2: Characterization Data for 6-Bromo-2-mercaptotryptamine Dimer

AnalysisData
¹H NMR Predicted shifts based on similar structures: Aromatic protons on the indole ring, methylene (B1212753) protons of the ethylamine (B1201723) side chain. Specific shifts would need to be obtained from the primary literature.
¹³C NMR Predicted shifts based on similar structures: Aromatic carbons of the indole ring, carbons of the ethylamine side chain.
Mass Spec. ESI-MS is typically used to confirm the molecular weight of the final product. The isotopic pattern for the two bromine atoms should be observable.

Mechanism of Action Visualization

6-Bromo-2-mercaptotryptamine dimer acts as an allosteric modulator of voltage-gated potassium channels (Kv). Instead of blocking the ion-conducting pore, it is thought to interact with the voltage-sensing domains of the channel, thereby slowing the conformational changes that lead to channel opening.

Signaling_Pathway cluster_membrane Cell Membrane Kv_channel Kv Channel (Closed) Kv_channel_open Kv Channel (Open) Kv_channel->Kv_channel_open Conformational Change K_efflux K+ Efflux Kv_channel_open->K_efflux BrMT 6-Bromo-2-mercaptotryptamine Dimer BrMT->Kv_channel Allosteric Modulation Slowing Slowing of Activation Depolarization Membrane Depolarization Depolarization->Kv_channel Activates Slowing->Kv_channel_open Inhibits Transition

Caption: Proposed mechanism of Kv channel modulation by the dimer.

Experimental Workflow

The following diagram illustrates the overall workflow from starting materials to the final purified product and its characterization.

Experimental_Workflow Start Start: 6-Bromoindole Step1 Step 1: Synthesis of 6-Bromotryptamine Start->Step1 Purification1 Purification: Column Chromatography Step1->Purification1 Intermediate Intermediate: 6-Bromotryptamine Purification1->Intermediate Step2 Step 2: Dimerization with S2Cl2 Intermediate->Step2 Purification2 Purification: HPLC or Column Chromatography Step2->Purification2 Final_Product Final Product: 6-Bromo-2-mercaptotryptamine Dimer Purification2->Final_Product Characterization Characterization: NMR, MS Final_Product->Characterization

Caption: Workflow for the total synthesis and characterization.

References

Application Notes and Protocols for the Experimental Use of (bis(6-bromo-2-mercapto-N,N-dimethyltryptamine) disulfide), or (BrMT)₂, in Studying Ion Channel Gating

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(BrMT)₂, a disulfide-linked dimer of 6-bromo-2-mercaptotryptamine, is a marine gastropod toxin that has emerged as a valuable pharmacological tool for investigating the gating mechanisms of voltage-gated potassium (Kv) channels, particularly the Shaker family.[1] Unlike pore blockers, (BrMT)₂ acts as a gating modifier, selectively slowing the early conformational changes in the channel's activation pathway.[1][2] This unique mechanism of action allows for the dissection of discrete steps in channel gating and provides insights into the allosteric modulation of ion channel function. These application notes provide a comprehensive overview of the experimental use of (BrMT)₂, including its mechanism of action, quantitative effects, and detailed protocols for its application in electrophysiological studies.

Mechanism of Action

(BrMT)₂ exerts its inhibitory effect on Shaker K+ channels by stabilizing the resting state of the voltage sensors.[1] This interaction hinders the outward movement of the S4 voltage-sensing helices, which is a critical initial step in channel activation. Key aspects of its mechanism include:

  • Slowing of Activation Kinetics: External application of (BrMT)₂ leads to a dose-dependent slowing of the activation kinetics of Shaker K+ channels without significantly affecting the deactivation process.[1]

  • Stabilization of Resting State: The toxin is thought to bind to and stabilize the closed or resting conformations of the channel, thereby increasing the energy barrier for the initial voltage sensor movements required for channel opening.[1]

  • Induction of Cooperativity: (BrMT)₂ has been shown to induce cooperativity between the subunits of the tetrameric Shaker channel during the early activation steps.[2]

  • No Effect on Unitary Conductance: Once the channel manages to open in the presence of (BrMT)₂, its single-channel conductance and bursting behavior remain largely unaffected.[1] This indicates that the toxin does not interact with the ion conduction pathway itself.

Data Presentation

The following tables summarize the quantitative effects of (BrMT)₂ on the gating properties of Shaker K+ channels.

ParameterControl5 µM (BrMT)₂Reference
Peak IgON Amplitude Normalized to 1Greatly reduced[3]
QON Normalized to 1Unchanged[3]
Peak IgOFF Amplitude Normalized to 1Similar to control[3]
QOFF Normalized to 11.02 ± 0.02[3]

Table 1: Effect of 5 µM (BrMT)₂ on Gating Currents (Ig) of Shaker K+ Channels.

ParameterControl5 µM (BrMT)₂Reference
Activation Sigmoidicity (σ) ~6~2[2][4]
V₁/₂ of Activation -59 mV-3.4 mV

Table 2: Effect of 5 µM (BrMT)₂ on Activation Kinetics and Voltage Dependence of Shaker K+ Channels.

Experimental Protocols

Protocol 1: Preparation of (BrMT)₂ Stock Solution

This protocol is based on the synthesis described by Hall and Dockendorf.[5]

Materials:

  • (BrMT)₂ (synthesized or commercially available)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Nuclease-free water

  • Microcentrifuge tubes

Procedure:

  • Weigh out a precise amount of (BrMT)₂ powder.

  • Dissolve the (BrMT)₂ in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10-20 mM).

  • Vortex thoroughly to ensure complete dissolution.

  • Prepare single-use aliquots of the stock solution in microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C, protected from light, to prevent degradation of the disulfide bond.

  • On the day of the experiment, thaw a fresh aliquot and dilute it to the final desired concentration in the external recording solution.

Protocol 2: Electrophysiological Recording of Shaker K+ Channels with (BrMT)₂

This protocol describes the use of whole-cell patch-clamp electrophysiology to study the effects of (BrMT)₂ on Shaker K+ channels expressed in a mammalian cell line (e.g., CHO-K1).

Materials:

  • CHO-K1 cells transiently or stably expressing the Shaker K+ channel

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette fabrication

  • Pipette puller and microforge

  • External (extracellular) solution (in mM): 150 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, pH 7.4 with NaOH.

  • Internal (intracellular) solution (in mM): 135 K-Aspartate, 5 KCl, 2 MgCl₂, 10 HEPES, 1 EGTA, pH 7.2 with KOH.

  • (BrMT)₂ stock solution (see Protocol 1)

  • Perfusion system

Procedure:

  • Cell Preparation: Plate the Shaker-expressing CHO-K1 cells onto glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution. Fire-polish the pipette tips.

  • Recording Setup: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the external solution.

  • Obtaining a Gigaseal and Whole-Cell Configuration:

    • Approach a cell with the patch pipette while applying positive pressure.

    • Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (gigaseal).

    • Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.

  • Data Acquisition (Control):

    • Hold the cell at a holding potential of -80 mV.

    • To record ionic currents, apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 200 ms).

    • To record gating currents, use a prepulse to inactivate the ionic currents, followed by the test pulse protocol.

    • Record a stable baseline of channel activity in the control external solution.

  • Application of (BrMT)₂:

    • Switch the perfusion to the external solution containing the desired concentration of (BrMT)₂ (e.g., 5 µM).

    • Allow sufficient time for the solution to exchange completely and for the effect of (BrMT)₂ to reach a steady state (typically a few minutes).

  • Data Acquisition ((BrMT)₂):

    • Repeat the same voltage protocols as in the control condition to record ionic and gating currents in the presence of (BrMT)₂.

  • Washout:

    • Perfuse the chamber with the control external solution to wash out the (BrMT)₂ and observe any reversal of its effects.

  • Data Analysis:

    • Analyze the recorded currents to determine parameters such as activation and deactivation kinetics, current-voltage relationships, and gating charge movement.

    • Compare the data obtained in the control, (BrMT)₂, and washout conditions.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_recording Patch-Clamp Recording cluster_analysis Data Analysis prep_cells Plate Shaker-expressing CHO-K1 cells whole_cell Obtain whole-cell configuration prep_cells->whole_cell prep_solutions Prepare internal and external solutions prep_solutions->whole_cell prep_brmt2 Prepare (BrMT)2 stock solution brmt2_app Apply this compound via perfusion prep_brmt2->brmt2_app control_rec Record control currents whole_cell->control_rec control_rec->brmt2_app brmt2_rec Record currents in this compound brmt2_app->brmt2_rec washout Washout with control solution brmt2_rec->washout analyze_data Analyze gating kinetics, I-V curves, and gating charge washout->analyze_data compare_data Compare Control vs. This compound vs. Washout analyze_data->compare_data

Caption: Experimental workflow for studying the effects of (BrMT)₂ on Shaker K+ channels.

signaling_pathway cluster_channel Shaker K+ Channel Subunit Resting Resting State (Closed) Intermediate Intermediate Activated State (Closed) Resting->Intermediate Early Gating Transitions Intermediate->Resting Open Open State Intermediate->Open Late Gating Transitions Open->Intermediate BrMT2 This compound BrMT2->Resting Stabilizes Depolarization Membrane Depolarization Depolarization->Resting Activates

Caption: Proposed mechanism of (BrMT)₂ action on the Shaker K+ channel gating pathway.

References

Application Notes and Protocols for the Cellular Evaluation of (BrMT)2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the cellular evaluation of (BrMT)2, the disulfide-linked dimer of 6-bromo-2-mercaptotryptamine. This compound is a neurotoxin originally isolated from the marine snail Calliostoma canaliculatum and is known to modulate the activity of voltage-gated potassium channels, particularly those of the Kv1 and Kv4 families.[1] This document outlines detailed protocols for key cellular assays to characterize the bioactivity of this compound, including its effects on ion channel function and general cellular health.

Introduction to this compound

This compound is a brominated tryptamine (B22526) that acts as an allosteric modulator of voltage-gated potassium channels.[1] Its primary mechanism of action involves slowing the activation kinetics of channels like Kv1.1, rather than directly blocking the ion-conducting pore. This modulation of channel gating can have significant effects on cellular excitability. Due to its disulfide bond, this compound is sensitive to light and reducing environments, a factor to consider in experimental design.[1]

Data Presentation

The following tables summarize hypothetical quantitative data for this compound in key cellular assays. These values are for illustrative purposes to guide researchers in experimental design and data analysis. Actual experimental results may vary.

Table 1: Electrophysiological Characterization of this compound on Kv1.1 Channels

ParameterValueCell LineAssay
IC50 (Slowing of Activation)1.5 µMHEK-293 expressing Kv1.1Whole-Cell Patch Clamp
Effect on Peak CurrentMinimal InhibitionHEK-293 expressing Kv1.1Whole-Cell Patch Clamp
Mechanism of ActionAllosteric Modulator--

Table 2: Functional Inhibition of Potassium Flux by this compound

This compound Concentration (µM)% Inhibition of Thallium Flux (Hypothetical)
0.015
0.115
145
1085
10095
IC50 (µM) ~1.2 µM

Table 3: Cytotoxicity Profile of this compound

Cell LineAssayIncubation TimeCC50 (µM) (Hypothetical)
HEK-293MTT24 hours> 100
SH-SY5Y (Neuronal)LDH24 hours> 100

Signaling Pathway and Experimental Workflows

Signaling Pathway of Kv1.1 Channel Modulation

Signaling Pathway of Kv1.1 Modulation by this compound BrMT2 This compound Kv11 Kv1.1 Channel BrMT2->Kv11 Allosterically Modulates K_efflux K+ Efflux Kv11->K_efflux Mediates Slowing Slowing of Activation Kv11->Slowing Membrane Cell Membrane Depolarization Membrane Depolarization Depolarization->Kv11 Activates Repolarization Membrane Repolarization K_efflux->Repolarization Leads to Slowing->K_efflux Reduces Rate of Workflow for Patch-Clamp Electrophysiology cluster_prep Cell Preparation cluster_recording Recording cluster_analysis Data Analysis CellCulture Culture HEK-293 cells expressing Kv1.1 Plating Plate cells on coverslips CellCulture->Plating Patch Establish whole-cell patch clamp Plating->Patch RecordBaseline Record baseline Kv1.1 currents Patch->RecordBaseline ApplyBrMT2 Apply this compound RecordBaseline->ApplyBrMT2 RecordTreatment Record currents in the presence of this compound ApplyBrMT2->RecordTreatment Analyze Analyze changes in activation kinetics RecordTreatment->Analyze DoseResponse Generate dose-response curves Analyze->DoseResponse CalculateIC50 Calculate IC50 DoseResponse->CalculateIC50 Workflow for Fluorescence-Based Potassium Flux Assay cluster_prep Assay Preparation cluster_treatment Treatment and Measurement cluster_analysis Data Analysis SeedCells Seed HEK-293/Kv1.1 cells in 96-well plate LoadDye Load cells with Thallium-sensitive dye SeedCells->LoadDye AddBrMT2 Add this compound at various concentrations LoadDye->AddBrMT2 AddStimulus Add Thallium and Potassium stimulus AddBrMT2->AddStimulus MeasureFluorescence Measure fluorescence over time AddStimulus->MeasureFluorescence CalculateRate Calculate rate of fluorescence increase MeasureFluorescence->CalculateRate PlotDoseResponse Plot dose-response curve CalculateRate->PlotDoseResponse DetermineIC50 Determine IC50 PlotDoseResponse->DetermineIC50 Workflow for Cytotoxicity Assay (MTT) cluster_prep Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis SeedCells Seed cells (e.g., HEK-293, SH-SY5Y) in 96-well plate AddBrMT2 Add this compound at various concentrations SeedCells->AddBrMT2 Incubate Incubate for 24 hours AddBrMT2->Incubate AddMTT Add MTT reagent Incubate->AddMTT IncubateMTT Incubate for 2-4 hours AddMTT->IncubateMTT AddSolubilizer Add solubilization solution IncubateMTT->AddSolubilizer ReadAbsorbance Read absorbance at 570 nm AddSolubilizer->ReadAbsorbance CalculateViability Calculate % cell viability ReadAbsorbance->CalculateViability PlotDoseResponse Plot dose-response curve CalculateViability->PlotDoseResponse DetermineCC50 Determine CC50 PlotDoseResponse->DetermineCC50

References

Application Notes and Protocols for Measuring (BrMT)₂ Inhibition of Potassium Currents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated potassium (Kv) channels are crucial regulators of cellular excitability, controlling the shape and frequency of action potentials in neurons and cardiac cells.[1][2] Their dysfunction is implicated in various pathologies, making them important therapeutic targets.[2] One such modulator is the dimeric form of 6-bromo-2-mercaptotryptamine, or (BrMT)₂, a toxin derived from a marine snail.[3][4] Unlike classic pore blockers, (BrMT)₂ acts as an allosteric modulator of Kv channels.[3] It inhibits the channel by binding to it and slowing the voltage-dependent conformational changes that precede the opening of the channel pore.[3][4] This unique mechanism results in a slowing of the current activation and a shift in the voltage-dependence of the channel, requiring stronger depolarization to achieve channel opening.[4]

These application notes provide a detailed overview of the primary technique—whole-cell patch-clamp electrophysiology—used to measure and quantify the inhibitory effects of (BrMT)₂ on potassium currents. The protocols and data presentation are designed to guide researchers in accurately characterizing the unique modulatory action of this compound.

Quantitative Data Summary

The inhibitory effect of (BrMT)₂ is not typically characterized by a simple IC₅₀ value, as it does not act as a direct pore blocker. Instead, its impact is quantified by measuring changes in the channel's gating properties. The following table summarizes the reported effects of (BrMT)₂ on Shaker potassium channels, a well-established model for studying Kv channels.

ParameterControl Condition5 µM (BrMT)₂Effect of (BrMT)₂Citation
V₁/₂ of Activation -59 mV-3.4 mVDepolarizing shift of ~55.6 mV[4]
Maximal Conductance (gK) Normalized to 100%ReducedA fraction of conductance is eliminated[4]
Activation Kinetics FastSignificantly SlowedSlows channel opening at all voltages[4]
Deactivation Kinetics UnchangedUnchangedNo effect on channel closing kinetics[4]
Concentration Range Tested N/A1 µM to 20 µMEffects are concentration-dependent[3]

Experimental Protocols

The gold-standard method for measuring the activity of ion channels like Kv channels is the whole-cell patch-clamp technique .[5] This method allows for the precise control of the cell's membrane potential while recording the ionic currents flowing through the channels.

Protocol 1: Whole-Cell Voltage-Clamp Recording of Kv Currents

This protocol describes how to measure the inhibitory effect of (BrMT)₂ on a heterologously expressed Kv channel (e.g., Shaker or mammalian Kv1.x channels) in a cell line like HEK293 or CHO cells.

A. Cell Preparation and Culture

  • Culture mammalian cells (e.g., HEK293) in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • Transfect cells with the plasmid DNA encoding the desired Kv channel α-subunit using a suitable transfection reagent. Co-transfect with a fluorescent marker like GFP to identify successfully transfected cells.

  • Plate the transfected cells onto glass coverslips 24-48 hours before the experiment to allow for channel expression and adherence.

B. Solutions and Reagents

  • External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl₂, 10 HEPES, 10 EGTA, 5 MgATP, 0.4 Na₂GTP. Adjust pH to 7.2 with KOH.

  • (BrMT)₂ Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) in a suitable solvent like DMSO. Perform serial dilutions in the external solution to achieve the desired final concentrations (e.g., 1, 5, 10, 20 µM).

C. Electrophysiological Recording

  • Transfer a coverslip with transfected cells to the recording chamber on the stage of an inverted microscope.

  • Continuously perfuse the chamber with the external solution.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.

  • Under visual guidance, approach a fluorescently-labeled cell with the patch pipette and form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

  • Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration. This allows for electrical access to the entire cell membrane.

  • Switch the amplifier to voltage-clamp mode and clamp the cell's holding potential at -80 mV to ensure channels are in a closed state.

D. Voltage-Clamp Protocols and Data Acquisition

  • Activation Protocol: To measure the voltage-dependence of activation, apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 500 ms). Record the resulting outward potassium currents.

  • Dose-Response Protocol:

    • First, record baseline currents using the activation protocol in the control external solution.

    • Next, perfuse the chamber with the external solution containing the first concentration of (BrMT)₂. Wait for the effect to stabilize (typically 2-3 minutes).

    • Repeat the activation protocol to record the inhibited currents.

    • Wash out the compound with the control solution to check for reversibility.

    • Repeat the process for each desired concentration of (BrMT)₂.

E. Data Analysis

  • Measure the peak outward current at each voltage step for both control and (BrMT)₂ conditions.

  • Convert the peak current (I) to conductance (g) using the formula: g = I / (V_m - V_rev), where V_m is the membrane potential and V_rev is the reversal potential for potassium.

  • Normalize the conductance at each voltage and plot it against the test potential to generate a conductance-voltage (g-V) curve.

  • Fit the g-V curve with a Boltzmann function to determine the V₁/₂ (the voltage at which the channel is half-maximally activated) and the slope factor.

  • Compare the V₁/₂ values between the control and (BrMT)₂ conditions to quantify the voltage shift.

  • To analyze the effect on activation kinetics, fit the rising phase of the current trace with an exponential function to determine the activation time constant (τ) at each voltage.

Visualizations

experimental_workflow cluster_prep Preparation cluster_ephys Electrophysiology cluster_analysis Data Analysis cell_culture Cell Culture & Transfection (e.g., HEK293 with Kv1.x) plating Plate Cells on Coverslips cell_culture->plating patching Obtain Whole-Cell Patch-Clamp Configuration plating->patching baseline Record Baseline K+ Currents (Control Solution) patching->baseline application Apply (BrMT)₂ via Perfusion (Test Concentrations) baseline->application recording Record Inhibited K+ Currents application->recording washout Washout with Control Solution recording->washout gV_curve Generate Conductance-Voltage (g-V) Curves washout->gV_curve boltzmann Fit with Boltzmann Function gV_curve->boltzmann quantify Quantify V₁/₂ Shift & Kinetic Changes boltzmann->quantify dose_response Plot Dose-Response Relationship quantify->dose_response

Caption: Workflow for measuring (BrMT)₂ inhibition of K+ currents.

mechanism_of_action Proposed Mechanism of (BrMT)₂ Action cluster_control Control (No Drug) cluster_brmt (BrMT)₂ Present cluster_key Key Outcomes C1 Channel Closed (Resting State) O1 Channel Open (K+ Efflux) C1->O1 Depolarization (Fast Activation) C2 Channel Closed + (BrMT)₂ Bound C1->C2 Drug Binding Drug (BrMT)₂ O2 Channel Open (Reduced K+ Efflux) C2->O2 Stronger Depolarization (Slowed Activation) Outcome1 • Depolarizing shift in V₁/₂ • Slower activation kinetics • Reduced peak current

Caption: Allosteric modulation of Kv channels by (BrMT)₂.

References

Application Notes and Protocols for the Synthesis of Stable (BrMT)₂ Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of stable analogs of (BrMT)₂, a dimeric 6-bromo-2-mercaptotryptamine, which is a known modulator of the Kv1.1 potassium ion channel. Due to the inherent instability of the disulfide bond in (BrMT)₂, developing stable analogs is crucial for advancing research and potential therapeutic applications. This document outlines protocols for synthesizing N-acyl derivatives and thio-analogs of 6-bromotryptamine, presenting the data in a structured format for easy comparison and providing visualizations of key processes.

Introduction to (BrMT)₂ and its Analogs

(BrMT)₂ is a marine natural product that has garnered interest for its ability to modulate voltage-gated potassium channels, specifically Kv1.1.[1] The native compound contains a disulfide bridge that is susceptible to reduction, limiting its utility in biological assays and as a therapeutic lead. To address this, researchers have focused on synthesizing more stable analogs by modifying the tryptamine (B22526) scaffold or replacing the disulfide linker. These modifications aim to improve chemical stability while retaining or enhancing biological activity.

Synthesis of Stable (BrMT)₂ Analogs: N-Acyl-6-bromotryptamines

One common strategy to create stable analogs is the acylation of the primary amine of 6-bromotryptamine. This modification can influence the compound's lipophilicity, membrane permeability, and interaction with the target protein.

General Experimental Protocol for N-Acylation

This protocol describes the synthesis of a series of N-acyl-6-bromotryptamine derivatives with varying acyl chain lengths.[2]

Materials:

  • 6-bromotryptamine

  • Aliphatic carboxylic acids (e.g., butyric acid, pentanoic acid, hexanoic acid, heptanoic acid, octanoic acid)

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • Dichloromethane (B109758) (DCM)

  • Standard laboratory glassware and stirring equipment

  • Rotary evaporator

  • Purification system (e.g., preparative HPLC)

Procedure:

  • To a solution of the respective aliphatic acid (0.35 mmol) in dichloromethane (5 mL), add EDC·HCl (0.5 mmol) and HOBt (0.5 mmol).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • In a separate flask, dissolve 6-bromotryptamine (0.25 mmol) in dichloromethane (7 mL).

  • Add the 6-bromotryptamine solution to the activated acid mixture.

  • Stir the final reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to obtain the desired N-acyl-6-bromotryptamine analog.

  • Characterize the final products by ESI-MS and NMR spectroscopy.[2]

Data Presentation: Synthesis of N-Acyl-6-bromotryptamine Analogs

The following table summarizes the yields for a series of synthesized N-acyl-6-bromotryptamine derivatives.

Compound IDAcyl GroupYield (%)
3 Butyryl (C4)82
4 Pentanoyl (C5)79
5 Hexanoyl (C6)85
6 Heptanoyl (C7)81
7 Octanoyl (C8)80

Table adapted from data reported in Ding et al., 2015.[2]

Synthesis of (BrMT)₂ and its Thio-Analogs

Replacing the disulfide bond with more stable linkages is another key strategy. This section describes a general approach to synthesizing the parent (BrMT)₂ dimer and its thio-analogs.

Experimental Protocol for Dimer Synthesis

This protocol is based on the first reported synthesis of (BrMT)₂ and its thio-homologs.[1]

Materials:

  • 6-bromoindole (B116670)

  • Trichloroacetic acid

  • Sulfur monochloride (S₂Cl₂) or other sulfurizing agents

  • Appropriate solvents and reagents for the synthesis of 6-bromotryptamine from 6-bromoindole.

  • Liquid chromatography-mass spectrometry (LC-MS) for product analysis.

Procedure:

  • Synthesize 6-bromotryptamine from 6-bromoindole following established literature procedures.

  • Protonate the synthesized 6-bromotryptamine with trichloroacetic acid.

  • React the protonated 6-bromotryptamine with freshly distilled sulfur monochloride (S₂Cl₂). This reaction will yield a mixture of the monosulfide, disulfide ((BrMT)₂), and trisulfide analogs.

  • Analyze the resulting product mixture using LC-MS to identify the different thio-analogs.

  • Note: The original literature does not provide a detailed purification protocol to separate the different thio-analogs. Further optimization of purification techniques such as preparative HPLC would be required to isolate each analog.

Biological Activity and Signaling Pathway

(BrMT)₂ and its analogs primarily target the Kv1.1 potassium ion channel, which plays a crucial role in regulating neuronal excitability. These compounds act as channel modulators, typically by slowing the activation kinetics of the channel.

Signaling Pathway of Kv1.1 Modulation

The Kv1.1 channel is a voltage-gated ion channel that opens in response to membrane depolarization, allowing potassium ions to flow out of the cell and repolarize the membrane. (BrMT)₂ analogs interact with the channel, altering its gating properties.

Kv1_1_Signaling_Pathway cluster_membrane Cell Membrane Kv1_1 Kv1.1 Channel (Closed) Kv1_1_Open Kv1.1 Channel (Open) Kv1_1->Kv1_1_Open Opens Repolarization Membrane Repolarization Kv1_1_Open->Repolarization K+ Efflux Depolarization Membrane Depolarization Depolarization->Kv1_1 Activates BrMT_Analog (BrMT)2 Analog BrMT_Analog->Kv1_1 Modulates (Slows Activation)

Caption: Modulation of the Kv1.1 channel by (BrMT)₂ analogs.

Experimental Workflow for Assessing Biological Activity

The following workflow outlines the general steps to evaluate the biological activity of newly synthesized (BrMT)₂ analogs on Kv1.1 channels.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_assay Biological Assay Synthesis Synthesize this compound Analog Purification Purify Analog (HPLC) Synthesis->Purification Characterization Characterize (NMR, MS) Purification->Characterization Patch_Clamp Perform Electrophysiology (Patch-Clamp) Characterization->Patch_Clamp Apply Compound Cell_Culture Express Kv1.1 in Host Cells (e.g., Xenopus oocytes) Cell_Culture->Patch_Clamp Data_Analysis Analyze Channel Kinetics (Activation, Deactivation) Patch_Clamp->Data_Analysis SAR SAR Data_Analysis->SAR Determine Structure- Activity Relationship

Caption: Workflow for synthesis and biological evaluation of (BrMT)₂ analogs.

Conclusion

The synthesis of stable (BrMT)₂ analogs, particularly through N-acylation and modification of the disulfide linker, offers a promising avenue for the development of novel Kv1.1 channel modulators. The protocols and data presented here provide a foundation for researchers to design and evaluate new compounds with improved stability and potentially enhanced therapeutic properties. Further detailed structure-activity relationship studies are essential to optimize the design of these promising molecules.

References

Troubleshooting & Optimization

Technical Support Center: (BrMT)₂ Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (BrMT)₂, the disulfide-linked dimer of 6-bromo-2-mercaptotryptamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges associated with the stability of (BrMT)₂ in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and experimentation of (BrMT)₂ in solution.

Problem Possible Cause Recommended Solution
Loss of biological activity or inconsistent results Degradation of (BrMT)₂ due to disulfide bond reduction or photodegradation.Prepare fresh solutions before each experiment. Protect solutions from light at all times. Avoid introducing reducing agents into the solution.
Precipitation or cloudiness in the solution Poor solubility in the chosen solvent or degradation leading to insoluble products.Verify the solubility of (BrMT)₂ in the selected solvent. Consider using a different solvent or a co-solvent system. Ensure the solution is protected from light and stored at the recommended temperature.
Appearance of new peaks in HPLC analysis Degradation of (BrMT)₂.Analyze the degradation products using LC-MS to identify their structures and understand the degradation pathway. Optimize storage and handling conditions to minimize degradation.
Discoloration of the solution Photodegradation or oxidation.Store solutions in amber vials or wrap containers in aluminum foil.[1] Work in a dimly lit area when handling the compound.[1]

Frequently Asked Questions (FAQs)

Q1: What is (BrMT)₂ and why is its stability a concern?

A1: (BrMT)₂ is the disulfide-linked dimer of 6-bromo-2-mercaptotryptamine, a neurotoxin originally isolated from a marine snail.[2] Its disulfide bond is susceptible to cleavage under certain conditions, and the molecule is known to be light-sensitive and unstable in a reducing environment.[3] This chemical instability can lead to a loss of biological activity and inconsistent experimental results.

Q2: What are the primary factors that affect the stability of (BrMT)₂ in solution?

A2: The main factors affecting the stability of (BrMT)₂ are:

  • Light Exposure: (BrMT)₂ is photosensitive and can degrade upon exposure to light.[3]

  • Reducing Agents: The disulfide bond is readily cleaved by reducing agents, leading to the formation of the monomeric thiol, 6-bromo-2-mercaptotryptamine.

  • pH: While specific data for (BrMT)₂ is limited, the stability of disulfide bonds can be pH-dependent. Alkaline conditions can promote disulfide exchange reactions.[4]

  • Temperature: Elevated temperatures can accelerate degradation processes.

  • Oxidizing Agents: While the disulfide bond is an oxidized form, strong oxidizing agents can potentially lead to further, unwanted reactions.

Q3: How should I store (BrMT)₂ solutions to ensure maximum stability?

A3: To maximize the stability of (BrMT)₂ solutions, the following storage conditions are recommended:

  • Protect from Light: Store solutions in amber glass vials or wrap clear vials in aluminum foil to block light.[1]

  • Low Temperature: Store solutions at low temperatures, such as -20°C or -80°C, to slow down potential degradation reactions.

  • Inert Atmosphere: For long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Solvent Choice: Use aprotic, degassed solvents when possible. If aqueous buffers are necessary, they should be freshly prepared and degassed.

Q4: What are the expected degradation products of (BrMT)₂?

A4: The primary degradation product resulting from the cleavage of the disulfide bond is the monomer, 6-bromo-2-mercaptotryptamine. Photodegradation may lead to a more complex mixture of products, and their specific identities would require characterization by techniques such as mass spectrometry.

Q5: Can I use reducing agents like DTT or β-mercaptoethanol in my experiments with (BrMT)₂?

A5: No, it is not recommended to use reducing agents such as Dithiothreitol (DTT) or β-mercaptoethanol in the presence of (BrMT)₂. These reagents will readily reduce the disulfide bond, leading to the degradation of the dimer into its monomeric form.[5]

Experimental Protocols

Protocol 1: Assessment of (BrMT)₂ Photostability

This protocol outlines a method to assess the stability of (BrMT)₂ under light exposure.

Materials:

  • (BrMT)₂

  • Suitable solvent (e.g., acetonitrile (B52724) or a buffered aqueous solution)

  • Amber and clear glass vials

  • Light source with controlled intensity (e.g., a photostability chamber)

  • HPLC system with a UV detector

  • Aluminum foil

Procedure:

  • Prepare a stock solution of (BrMT)₂ in the chosen solvent.

  • Aliquot the stock solution into two sets of vials: one set of clear glass vials and one set of amber glass vials (or clear vials wrapped in aluminum foil to serve as dark controls).

  • Expose the clear vials to a controlled light source for a defined period. Place the dark controls alongside the exposed samples.

  • At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from both the exposed and dark control samples.

  • Analyze the samples by HPLC to determine the concentration of the remaining (BrMT)₂.

  • Plot the concentration of (BrMT)₂ as a function of time for both the light-exposed and dark control samples to determine the rate of photodegradation.

Protocol 2: Evaluation of (BrMT)₂ Stability in the Presence of a Reducing Agent

This protocol provides a method to evaluate the susceptibility of (BrMT)₂ to reduction.

Materials:

  • (BrMT)₂

  • Suitable solvent

  • A reducing agent (e.g., Dithiothreitol - DTT)

  • HPLC-MS system

Procedure:

  • Prepare a solution of (BrMT)₂ in the chosen solvent.

  • Prepare a stock solution of the reducing agent (e.g., DTT).

  • Initiate the reaction by adding a specific concentration of the reducing agent to the (BrMT)₂ solution.

  • At various time points, take an aliquot of the reaction mixture and quench the reaction (e.g., by rapid dilution with a solvent that does not favor the reaction).

  • Analyze the samples using an HPLC-MS system to monitor the decrease in the (BrMT)₂ peak and the appearance of the monomer peak (6-bromo-2-mercaptotryptamine).

  • Quantify the amount of (BrMT)₂ remaining and the amount of monomer formed over time to determine the reduction kinetics.

Visualizations

degradation_pathway (BrMT)2 This compound Monomer 6-bromo-2-mercaptotryptamine This compound->Monomer Reducing Agents (e.g., DTT) Photodegradation_Products Photodegradation Products This compound->Photodegradation_Products Light Exposure

Caption: Degradation pathways of (BrMT)₂.

experimental_workflow cluster_prep Sample Preparation cluster_exposure Exposure cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Aliquot Aliquot into Clear & Amber Vials Prep_Stock->Aliquot Expose Expose Clear Vials to Light Source Aliquot->Expose Sample Sample at Time Points Expose->Sample HPLC HPLC Analysis Sample->HPLC Data Data Analysis HPLC->Data

Caption: Workflow for (BrMT)₂ photostability assessment.

References

improving the solubility of 6-bromo-2-mercaptotryptamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of 6-bromo-2-mercaptotryptamine (BrMT).

Frequently Asked Questions (FAQs)

Q1: What is 6-bromo-2-mercaptotryptamine and what are its general properties?

A1: 6-bromo-2-mercaptotryptamine (BrMT) is a neurotoxin originally isolated from the marine snail Calliostoma canaliculatum. It exists as a disulfide-linked dimer and functions as an inhibitor of voltage-gated potassium channels, particularly those from the Kv1 and Kv4 families.[1] Chemically, it is a brominated tryptamine (B22526) derivative with a thiol group, which allows for dimerization.[1] It is known to be amphiphilic, light-sensitive, and unstable in reducing environments.[1][2][3][4]

Q2: I'm having trouble dissolving 6-bromo-2-mercaptotryptamine. Is this expected?

A2: Yes, challenges with the solubility of BrMT are expected. Its amphiphilic nature suggests it has both hydrophobic and hydrophilic regions, which can complicate dissolution in a single solvent.[2][3][4] Furthermore, tryptamine and its derivatives often exhibit poor water solubility.[5] The presence of the bromo group can further increase its lipophilicity, potentially reducing aqueous solubility.

Q3: What are the initial recommended solvents to try for dissolving BrMT?

A3: Based on the properties of similar compounds like tryptamine, it is recommended to start with organic solvents. Tryptamine itself is soluble in ethanol, DMSO, and dimethylformamide (DMF).[5] Given BrMT's structure, it is likely to be soluble in polar aprotic solvents like DMSO.[6] For aqueous solutions, it is advisable to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then carefully dilute it with the desired aqueous buffer.[5]

Q4: How does the dimeric form of BrMT affect its solubility?

A4: BrMT naturally exists as a disulfide-linked dimer.[1] This dimerization will significantly increase its molecular weight and can alter its overall polarity compared to the monomer, likely leading to different solubility characteristics. The stability of this dimer is sensitive to reducing environments.[1]

Q5: Are there any known stability issues I should be aware of when preparing solutions of BrMT?

A5: Yes, BrMT is reported to be chemically unstable and light-sensitive.[1][2][3][4] The thiol group can be prone to oxidation, and the disulfide bond of the dimer can be cleaved by reducing agents.[1] It is advisable to prepare solutions fresh, protect them from light, and consider purging solvents with an inert gas to minimize oxidation.[5] Aqueous solutions, in particular, are not recommended for long-term storage.[5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with 6-bromo-2-mercaptotryptamine.

Issue Potential Cause Troubleshooting Steps
Compound will not dissolve in aqueous buffer. High lipophilicity of the molecule.1. Attempt to dissolve in a small amount of a water-miscible organic solvent first (e.g., DMSO, ethanol). 2. Once dissolved, slowly add the aqueous buffer to the organic solution while vortexing. 3. Consider adjusting the pH of the aqueous buffer, as the tryptamine moiety is basic.
Precipitation occurs when adding aqueous buffer to the organic stock solution. The compound is crashing out of solution due to a rapid change in solvent polarity.1. Decrease the initial concentration of the compound in the organic solvent. 2. Add the aqueous buffer more slowly and with vigorous stirring. 3. Consider using a co-solvent system (e.g., a mixture of water, ethanol, and propylene (B89431) glycol).[7]
Solution appears cloudy or contains particulates. Incomplete dissolution or presence of insoluble impurities.1. Gently warm the solution. 2. Sonicate the solution for a short period. 3. Filter the solution through a 0.22 µm syringe filter to remove any undissolved material.
Loss of biological activity over time. Degradation of the compound.1. Prepare solutions fresh before each experiment. 2. Store stock solutions at -20°C or -80°C and protect from light. 3. Avoid repeated freeze-thaw cycles.
Inconsistent results between experiments. Variability in solution preparation or compound stability.1. Standardize the protocol for solution preparation. 2. Ensure the compound is fully dissolved before use. 3. Consider the use of solubilizing agents like cyclodextrins for more stable formulations.[8]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in an Organic Solvent
  • Weigh the desired amount of 6-bromo-2-mercaptotryptamine in a microcentrifuge tube.

  • Add a small volume of an appropriate organic solvent (e.g., DMSO, ethanol).

  • Vortex the solution until the solid is completely dissolved. Gentle warming or sonication may be applied if necessary.

  • Store the stock solution at an appropriate temperature (e.g., -20°C) and protect it from light.

Protocol 2: Preparation of an Aqueous Working Solution using a Co-Solvent Approach
  • Prepare a concentrated stock solution of 6-bromo-2-mercaptotryptamine in an organic solvent as described in Protocol 1.

  • In a separate tube, prepare the desired aqueous buffer.

  • While vortexing the aqueous buffer, add the organic stock solution dropwise until the desired final concentration is reached.

  • Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.

Protocol 3: Solubility Enhancement using Cyclodextrins
  • Prepare an aqueous solution of a suitable cyclodextrin (B1172386) (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) at a concentration several-fold higher than the target compound concentration.[8]

  • Add the solid 6-bromo-2-mercaptotryptamine to the cyclodextrin solution.

  • Stir or sonicate the mixture until the compound is dissolved. This process may take some time as the inclusion complex forms.

  • Filter the solution to remove any undissolved material.

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_methods Solubilization Strategies cluster_evaluation Evaluation start Poorly Soluble 6-bromo-2-mercaptotryptamine co_solvent Co-Solvent Approach (e.g., DMSO/Buffer) start->co_solvent Try First ph_adjustment pH Adjustment start->ph_adjustment cyclodextrin Cyclodextrin Complexation start->cyclodextrin surfactants Surfactant Micelles (e.g., Tween-80) start->surfactants soluble_solution Clear, Soluble Solution co_solvent->soluble_solution ph_adjustment->soluble_solution cyclodextrin->soluble_solution surfactants->soluble_solution signaling_pathway BrMT 6-bromo-2-mercaptotryptamine (Dimer) Kv_channel Voltage-Gated K+ Channel (e.g., Kv1.1, Kv1.4) BrMT->Kv_channel Allosteric Modulation Voltage_Sensor Voltage Sensor Movement Kv_channel->Voltage_Sensor Stabilizes Pore_Opening Channel Pore Opening Voltage_Sensor->Pore_Opening Inhibits K_efflux K+ Efflux Pore_Opening->K_efflux Reduces Membrane_Potential Membrane Repolarization K_efflux->Membrane_Potential Alters

References

Technical Support Center: Overcoming Experimental Limitations of (BrMT)₂

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (BrMT)₂, the disulfide-linked dimer of 6-bromo-2-mercaptotryptamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experiments with this novel neurotoxin.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, handling, and application of (BrMT)₂.

Synthesis & Purification

Question: My synthesis of the (BrMT)₂ dimer is resulting in a low yield. What are the common causes and how can I improve it?

Answer: Low yields in the synthesis of (BrMT)₂ can often be attributed to several factors. Here is a step-by-step guide to troubleshoot this issue:

  • Purity of Starting Materials: Ensure the starting material, 6-bromotryptamine, is of high purity. Impurities can interfere with the subsequent thiolation and dimerization steps.

  • Inefficient Thiolation: The introduction of the thiol group is a critical step. Incomplete reaction can lead to a mixture of starting material and the desired 2-mercaptotryptamine monomer, complicating the dimerization.

  • Oxidation Conditions: The dimerization of the monomer via disulfide bond formation is an oxidation reaction. If the oxidation is incomplete, a significant portion of the monomer will remain. Consider the following:

    • Air Oxidation: While simple, air oxidation can be slow and inefficient.

    • Chemical Oxidants: The use of specific chemical oxidants can improve yield and reaction time. However, harsh oxidants may lead to unwanted side products.

  • Side Reactions: The indole (B1671886) nucleus of tryptamine (B22526) is susceptible to oxidation under certain conditions. This can lead to the formation of colored impurities that are difficult to remove.

  • Purification Losses: (BrMT)₂ can be challenging to purify. Losses can occur during extraction and chromatographic separation. Ensure that the solvents used are appropriate for the compound's polarity and that the silica (B1680970) gel is not too acidic, which can cause degradation.

Question: I am observing multiple spots on my TLC plate after the dimerization step. What are these and how can I get a pure product?

Answer: The presence of multiple spots on a TLC plate indicates a mixture of compounds. In the synthesis of (BrMT)₂, these could be:

  • Unreacted Monomer: The 6-bromo-2-mercaptotryptamine monomer will have a different Rf value than the dimer.

  • Higher-Order Sulfides: The reaction with S₂Cl₂ can sometimes lead to the formation of tri- and tetrasulfide-linked dimers.[1]

  • Oxidized Byproducts: Degradation of the indole ring can result in various colored impurities.

To obtain a pure product, careful column chromatography is essential. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the dimer from the monomer and other impurities.

Handling & Storage

Question: My (BrMT)₂ solution seems to lose activity over time. What are the proper storage and handling procedures?

Answer: (BrMT)₂ is known to be unstable under certain conditions.[1] To maintain its potency, follow these guidelines:

  • Light Sensitivity: (BrMT)₂ is light-sensitive.[1]

    • Storage: Store the solid compound and solutions in amber vials or containers wrapped in aluminum foil.[2][3]

    • Handling: Minimize exposure to ambient light during experiments. Work in a dimly lit area when possible.[2][3]

  • Reducing Environments: The disulfide bond is susceptible to reduction. Avoid using reducing agents in your buffers or solutions.

  • Temperature: For long-term storage, it is recommended to store the solid compound at -20°C or lower. Stock solutions should also be stored at low temperatures. Avoid repeated freeze-thaw cycles by preparing aliquots.

  • Solvent: Prepare fresh solutions for each experiment. While organic solvents like DMSO can be used for stock solutions, aqueous solutions are generally less stable.

Application in Cellular Assays

Question: I am not observing the expected inhibitory effect of (BrMT)₂ on potassium channels in my patch-clamp experiment. What could be the reason?

Answer: Several factors can contribute to a lack of activity in electrophysiological assays:

  • Compound Degradation: As mentioned, (BrMT)₂ is unstable. Ensure that your stock solution is fresh and has been stored properly.

  • Incorrect Concentration: Verify the concentration of your working solution. Serial dilutions can introduce errors.

  • Cell Health: The health of the cells used in the assay is crucial. Ensure that the cells are viable and that the expression of the target potassium channels is adequate.

  • Assay Conditions: The composition of the extracellular and intracellular solutions can affect channel activity and the action of the toxin. Verify the pH, ionic concentrations, and osmolarity of your solutions.[4]

  • Application Method: Ensure that the compound is being applied effectively to the cells. In a perfusion system, check for proper flow rates and that the compound is reaching the cells.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of (BrMT)₂?

A1: (BrMT)₂ is an allosteric modulator of voltage-gated potassium channels, particularly those belonging to the Kv1 and Kv4 families.[1] It does not block the pore of the channel but rather binds to the voltage sensor, stabilizing it and slowing down the activation of the channel.[1] This results in a reduced potassium ion efflux upon membrane depolarization.

Q2: What is the IC₅₀ of (BrMT)₂?

A2: The inhibitory concentration (IC₅₀) of (BrMT)₂ can vary depending on the specific potassium channel subtype and the experimental conditions. For Shaker K channels, the IC₅₀ has been reported to be in the low micromolar range.

Q3: Can (BrMT)₂ be used in in vivo experiments?

A3: As a neurotoxin, (BrMT)₂ has the potential for in vivo activity. However, its stability, pharmacokinetics, and potential toxicity in whole organisms would need to be carefully evaluated before conducting such experiments.

Q4: Are there any known off-target effects of (BrMT)₂?

A4: The primary reported targets of (BrMT)₂ are Kv1 and Kv4 potassium channels.[1] However, as with any pharmacologically active compound, the possibility of off-target effects cannot be ruled out without comprehensive screening against a panel of other receptors and ion channels. Its amphiphilic nature also suggests potential interactions with the lipid bilayer, though this may not be its primary mechanism of channel modulation.[1][5]

Quantitative Data Summary

ParameterValueChannel SubtypeExperimental ConditionsReference
IC₅₀ ~1-10 µMShaker K⁺ ChannelsWhole-cell patch-clamp[1]
Synthesis Yield VariableN/ADependent on method[1][6]

Experimental Protocols

Key Experiment: Synthesis of (BrMT)₂

This protocol describes a general method for the synthesis of the (BrMT)₂ dimer, adapted from literature procedures.[1][6]

Materials:

  • 6-bromoindole (B116670)

  • Oxalyl chloride

  • Dimethylamine

  • Lithium aluminum hydride (LAH)

  • Trichloroacetic acid

  • Sulfur monochloride (S₂Cl₂)

  • Appropriate solvents (e.g., THF, diethyl ether, dichloromethane)

  • Standard laboratory glassware and purification equipment

Methodology:

  • Synthesis of 6-bromotryptamine: This multi-step synthesis starts from 6-bromoindole and typically involves the formation of the gramine (B1672134) derivative followed by displacement with cyanide and subsequent reduction to the tryptamine.

  • Thiolation of 6-bromotryptamine: The 6-bromotryptamine is protonated with trichloroacetic acid. This is followed by a reaction with freshly distilled S₂Cl₂ to introduce the thiol group at the 2-position of the indole ring, forming 6-bromo-2-mercaptotryptamine.

  • Dimerization to (BrMT)₂: The monomer is then dimerized via oxidation to form the disulfide bond. This can be achieved through air oxidation or by using a mild oxidizing agent.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable solvent gradient to yield the pure (BrMT)₂ dimer. The final product should be characterized by techniques such as NMR and mass spectrometry.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_application Application start 6-Bromoindole step1 Synthesis of 6-Bromotryptamine start->step1 step2 Thiolation with S2Cl2 step1->step2 step3 Dimerization (Oxidation) step2->step3 purify Column Chromatography step3->purify analyze NMR & Mass Spectrometry purify->analyze prepare Prepare Stock Solution (Protect from Light) analyze->prepare assay Electrophysiology Assay (e.g., Patch-Clamp) prepare->assay

Caption: Experimental workflow for the synthesis and application of (BrMT)₂.

signaling_pathway BrMT (BrMT)₂ VSD Voltage Sensor Domain (VSD) BrMT->VSD Allosteric Binding Activation VSD Activation BrMT->Activation Inhibits/Slows KvChannel Kv1/Kv4 Channel Pore Pore Domain VSD->Pore Conformational Change Depolarization Membrane Depolarization Depolarization->Activation Opening Channel Opening Activation->Opening K_efflux K+ Efflux Opening->K_efflux

References

Technical Support Center: Synthesis of Chemically Stable (BrMT)₂ Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of chemically stable analogues of (BrMT)₂ (6-bromo-2-mercaptotryptamine dimer).

I. Frequently Asked Questions (FAQs)

Q1: What is (BrMT)₂ and why is the synthesis of its chemically stable analogues important?

A1: (BrMT)₂ is a dimeric marine snail toxin that has shown interesting activity as a modulator of voltage-gated potassium channels.[1][2] However, the natural product contains a chemically labile disulfide bond, which can lead to instability under certain conditions.[2] Synthesizing chemically stable analogues, for instance by replacing the disulfide linker with more robust alternatives, is crucial for developing potential therapeutic leads with improved shelf-life and in vivo stability.

Q2: What are the main challenges in the synthesis of (BrMT)₂ and its analogues?

A2: The primary challenges include:

  • Instability of the Disulfide Bond: The disulfide bridge in (BrMT)₂ is susceptible to reduction and degradation.[2]

  • Low Yields: Side reactions and the formation of multiple products (monosulfides, trisulfides) can lead to low yields of the desired dimeric compound.[2]

  • Purification Difficulties: The separation of the desired dimer from starting materials, monomers, and other sulfur-containing byproducts can be challenging.

  • Side Reactions of the Tryptamine (B22526) Core: The indole (B1671886) nucleus of the tryptamine starting material can be sensitive to certain reaction conditions, particularly acidic environments used in Fischer indole synthesis.

Q3: What are the common strategies to create chemically stable (BrMT)₂ analogues?

A3: The most common strategy is to replace the disulfide (-S-S-) linker with more stable alternatives. These can include:

  • Alkyl or Ether Linkers: Replacing the disulfide with short carbon chains or ether linkages can provide greater chemical stability.[2]

  • Thioether Linkers: A single sulfur atom (-S-) as a linker is also a more stable alternative to the disulfide.[1]

II. Troubleshooting Guides

Issue 1: Low Yield of the Dimeric Product
Symptom Possible Cause Suggested Solution
Reaction results in a complex mixture of products (TLC/LC-MS analysis). Formation of monosulfide, disulfide, and trisulfide species.[2]After the initial reaction with S₂Cl₂, treat the mixture with a reducing agent like sodium borohydride (B1222165) to reduce higher polysulfides to the thiol. Then, re-oxidize the thiol to the desired disulfide using a controlled oxidizing agent like hydrogen peroxide.[2]
Incomplete conversion of the starting tryptamine monomer. Insufficient reactivity of the thiolation or dimerization step.Ensure the use of freshly distilled S₂Cl₂.[2] Consider adjusting the reaction temperature or time. For alternative linkers, ensure the appropriate catalyst and reaction conditions are used for the specific coupling chemistry.
Degradation of the product during workup or purification. The disulfide bond is sensitive to certain conditions.Avoid prolonged exposure to reducing agents or harsh pH conditions during workup. Use purification methods like semi-preparative HPLC for efficient and gentle purification.[2]
Issue 2: Formation of Undesired Side Products
Symptom Possible Cause Suggested Solution
Presence of significant amounts of symmetrical byproducts in the synthesis of unsymmetrical analogues. Thiol-disulfide exchange or "scrambling".Employ a stepwise, one-pot synthesis strategy. Activate one thiol first to form an electrophilic intermediate before adding the second thiol.
Observation of byproducts related to the indole ring. Side reactions of the indole nucleus, especially under acidic conditions.If using the Fischer indole synthesis to prepare the tryptamine starting material, carefully control the acid catalyst, temperature, and reaction time. Consider using milder Lewis acids.
Issue 3: Difficulty in Product Purification
Symptom Possible Cause Suggested Solution
Co-elution of the desired product with impurities during column chromatography. Similar polarity of the desired dimer and byproducts.Utilize reversed-phase high-performance liquid chromatography (RP-HPLC) for purification. The hydrophobicity of the dimeric compounds often allows for good separation on C18 columns.[2]
Product is not found after workup. The product may be soluble in the aqueous layer or volatile.Check the aqueous layer for your product. If the product is suspected to be volatile, check the solvent in the rotovap trap.

III. Experimental Protocols

Protocol 1: Synthesis of (BrMT)₂ (Disulfide Dimer)

This protocol is adapted from the first reported synthesis of (BrMT)₂.[1][2]

  • Preparation of 6-Bromotryptamine: Synthesize 6-bromotryptamine from 6-bromoindole (B116670) using established literature procedures (e.g., via the Fischer indole synthesis).

  • Thiolation and Dimerization:

    • Dissolve 6-bromotryptamine in a suitable solvent (e.g., dichloromethane).

    • Add trichloroacetic acid to protonate the amine.

    • Slowly add freshly distilled sulfur monochloride (S₂Cl₂) to the reaction mixture. This will yield a mixture of mono-, di-, and trisulfides.

  • Reduction of Polysulfides:

    • After the initial reaction, carefully add sodium borohydride to the mixture to reduce the di- and trisulfides to the corresponding thiol.

  • Oxidation to Disulfide:

    • Extract the non-polar monosulfide with ether from the basic aqueous solution of the indole-2-thiolate.

    • Oxidize the resulting thiolate with hydrogen peroxide to form the desired disulfide, (BrMT)₂.[2]

  • Purification:

    • Purify the crude product by semi-preparative HPLC.[2]

    • The purified product can be converted to its bis-hydrochloride salt by treatment with HCl in dioxane.[2]

Protocol 2: Synthesis of a Chemically Stable Ether-Linked Analogue

This protocol outlines a general strategy for creating a more stable analogue with an ether linkage.[2]

  • Synthesis of Modified Indole Precursors:

    • Synthesize two indole moieties that will be linked. One will contain a nucleophilic group (e.g., a hydroxyl group) and the other an electrophilic group (e.g., a leaving group like a halide). The synthesis may involve multiple steps including Sandmeyer reactions, reductions, and acylations.

  • Coupling Reaction:

    • React the two functionalized indole precursors under appropriate conditions to form the ether linkage. This may involve a Williamson ether synthesis or other coupling reactions.

  • Deprotection and Final Modification (if necessary):

    • If protecting groups were used during the synthesis, remove them in the final steps.

  • Purification:

    • Purify the final ether-linked dimer using column chromatography or HPLC.

IV. Data Presentation

Table 1: Comparison of (BrMT)₂ and a Stable Analogue

Compound Linker Relative Stability Typical Yield Notes
(BrMT)₂ Disulfide (-S-S-)LabileLow to ModerateProne to degradation under reducing conditions.
Ether-linked Analogue Ether (-O-)HighModerateChemically more robust and suitable for further development.[2]

V. Mandatory Visualizations

experimental_workflow cluster_start Starting Material Preparation cluster_dimerization Dimerization cluster_purification Purification & Characterization 6_bromoindole 6-Bromoindole tryptamine_synthesis Fischer Indole Synthesis 6_bromoindole->tryptamine_synthesis 6_bromotryptamine 6-Bromotryptamine tryptamine_synthesis->6_bromotryptamine thiolation Thiolation with S₂Cl₂ 6_bromotryptamine->thiolation polysulfides Mixture of Mono-, Di-, Trisulfides thiolation->polysulfides reduction Reduction (NaBH₄) polysulfides->reduction thiol Indole-2-thiolate reduction->thiol oxidation Oxidation (H₂O₂) thiol->oxidation BrMT2_crude Crude (BrMT)₂ oxidation->BrMT2_crude hplc Semi-preparative HPLC BrMT2_crude->hplc BrMT2_pure Pure (BrMT)₂ hplc->BrMT2_pure characterization NMR, MS BrMT2_pure->characterization final_product Characterized (BrMT)₂ characterization->final_product

Caption: Experimental workflow for the synthesis of (BrMT)₂.

logical_relationship cluster_challenges Key Challenges cluster_solutions Solutions & Strategies goal Synthesize Chemically Stable (BrMT)₂ Analogues instability Disulfide Bond Instability goal->instability low_yield Low Reaction Yields goal->low_yield purification_issues Purification Difficulties goal->purification_issues stable_linkers Use of Stable Linkers (Ether, Alkyl) instability->stable_linkers optimized_conditions Optimized Reaction Conditions low_yield->optimized_conditions advanced_purification Advanced Purification (HPLC) purification_issues->advanced_purification

Caption: Challenges and solutions in stable (BrMT)₂ analogue synthesis.

References

Technical Support Center: Dimeric 6-bromo-2-mercaptotryptamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with dimeric 6-bromo-2-mercaptotryptamine (BrMT). Given the compound's inherent chemical instability, this resource offers troubleshooting advice and answers to frequently asked questions to help ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of dimeric 6-bromo-2-mercaptotryptamine instability?

A1: The primary cause of instability in dimeric 6-bromo-2-mercaptotryptamine is its chemically labile disulfide bond.[1][2][3] This bond is susceptible to degradation under certain conditions, particularly in the presence of light and reducing agents.[1][2][3]

Q2: How should I store dimeric 6-bromo-2-mercaptotryptamine to minimize degradation?

A2: To minimize degradation, it is recommended to store the compound in a cool, dark place, protected from light. Aliquoting the compound upon receipt can help to avoid repeated freeze-thaw cycles. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidation.

Q3: I am observing a loss of biological activity in my experiments. Could this be related to compound degradation?

A3: Yes, a loss of biological activity is a strong indicator of degradation. The dimeric form of the molecule is crucial for its activity as a potassium channel modulator. Reduction of the disulfide bond to its monomeric form leads to a loss of potency.[3]

Q4: Are there more stable alternatives to dimeric 6-bromo-2-mercaptotryptamine?

A4: Yes, researchers have synthesized analogues with improved stability by replacing the disulfide bond with more robust linkers, such as alkyl or ether linkages.[1][4] These analogues have been shown to retain biological activity.[1][4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of the compound due to improper handling or storage.Prepare fresh solutions for each experiment. Protect the compound and its solutions from light. Avoid using reducing agents in your buffers if they are not essential for the experiment.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) Formation of degradation products, such as the monomeric form of the compound.Analyze the sample for the expected mass of the monomeric 6-bromo-2-mercaptotryptamine. If confirmed, optimize storage and handling procedures to prevent disulfide bond reduction.
Loss of compound potency over time The disulfide bond is breaking, leading to the inactive monomeric form.[3]Consider synthesizing or obtaining a more stable analogue with a different linker (e.g., ether or alkyl) for long-term or demanding experimental conditions.[1][4]
Precipitation of the compound in aqueous solutions Poor solubility of the compound or its degradation products.Optimize the solvent system. The use of a small percentage of an organic co-solvent (e.g., DMSO) may be necessary. Ensure the pH of the buffer is appropriate.

Hypothetical Degradation Pathway

The primary degradation pathway for dimeric 6-bromo-2-mercaptotryptamine is the reduction of the disulfide bond, leading to the formation of two monomeric 6-bromo-2-mercaptotryptamine molecules. This process can be initiated by reducing agents or exposure to light.

Dimer Dimeric 6-bromo-2-mercaptotryptamine (Active) Monomer Monomeric 6-bromo-2-mercaptotryptamine (Inactive) Dimer->Monomer + Reducing Agent / Light

Caption: Hypothetical degradation of dimeric 6-bromo-2-mercaptotryptamine.

Experimental Protocols

Protocol: Assessing the Stability of Dimeric 6-bromo-2-mercaptotryptamine

This protocol outlines a general method for assessing the stability of the compound under various conditions using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Dimeric 6-bromo-2-mercaptotryptamine

  • HPLC-grade solvents (e.g., acetonitrile, water, methanol)

  • Appropriate buffers for your experimental conditions

  • HPLC system with a UV detector

  • Analytical HPLC column (e.g., C18)

Procedure:

  • Prepare a stock solution of dimeric 6-bromo-2-mercaptotryptamine in an appropriate solvent (e.g., DMSO) at a known concentration.

  • Prepare test solutions by diluting the stock solution in the buffers or media you plan to use for your experiments. Prepare separate solutions to test different conditions (e.g., exposure to light vs. dark, presence vs. absence of a reducing agent).

  • Establish a baseline (T=0): Immediately after preparing the test solutions, inject an aliquot of each into the HPLC system to obtain an initial chromatogram.

  • Incubate the test solutions under the desired conditions (e.g., room temperature in the dark, room temperature with light exposure, 37°C).

  • Analyze samples at various time points (e.g., 1, 2, 4, 8, 24 hours) by injecting an aliquot of each test solution into the HPLC.

  • Monitor the chromatograms for a decrease in the peak area of the dimeric compound and the appearance of new peaks corresponding to degradation products. The monomeric form should have a different retention time.

  • Quantify the degradation by calculating the percentage of the remaining dimeric compound at each time point relative to the baseline.

Stable Analogues of Dimeric 6-bromo-2-mercaptotryptamine

To overcome the inherent instability of the disulfide bond, more stable analogues have been synthesized. The following table summarizes some of these modifications.

Linker Modification Rationale Outcome Reference
Ether LinkageReplacement of the labile disulfide bond with a more stable ether bond.Retained biological activity against Kv channels.[1][4]
Alkyl LinkageIntroduction of a stable carbon-based linker instead of the disulfide bond.Retained biological activity against Kv channels.[1][4]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the effects of dimeric 6-bromo-2-mercaptotryptamine and troubleshooting potential stability issues.

cluster_prep Preparation cluster_exp Experimentation cluster_troubleshoot Troubleshooting Prep Prepare fresh stock solution Dilute Dilute in experimental buffer Prep->Dilute Assay Perform biological assay Dilute->Assay Analyze Analyze results Assay->Analyze Check Inconsistent results? Analyze->Check Check->Assay No, repeat experiment Stability Perform stability analysis (HPLC) Check->Stability Yes Analog Consider stable analogue Stability->Analog

Caption: Experimental workflow for using dimeric 6-bromo-2-mercaptotryptamine.

References

Technical Support Center: (BrMT)₂ Experimental Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the experimental use of (BrMT)₂, the disulfide-linked dimer of 6-bromo-2-mercaptotryptamine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the consistency and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My (BrMT)₂ solution appears to have lost activity over a short period. What could be the cause?

A1: The (BrMT)₂ dimer is known to be chemically unstable, which could be the primary reason for loss of activity. Several factors can contribute to its degradation:

  • Presence of Reducing Agents: The disulfide bond is susceptible to reduction, which would break the dimer into inactive monomers. Ensure that none of your buffers or reagents contain reducing agents like DTT or β-mercaptoethanol.

  • Light Exposure: (BrMT)₂ is light-sensitive.[1] Prepare solutions fresh and protect them from light by using amber vials or wrapping containers in aluminum foil.

  • Improper Storage: For short-term storage, keep solutions on ice and protected from light. For longer-term storage, aliquots should be flash-frozen and stored at -80°C, minimizing freeze-thaw cycles.

  • Oxidation: While the disulfide bond is an oxidation product, further oxidation of the indole (B1671886) ring or other parts of the molecule can occur, leading to degradation. It is crucial to use high-purity solvents and degas buffers where appropriate.

Q2: I am observing inconsistent inhibitory effects on potassium channels between experiments. How can I improve reproducibility?

A2: Inconsistent inhibitory effects are a common issue stemming from the compound's instability and experimental variables. To improve reproducibility, consider the following:

  • Fresh Solution Preparation: Always prepare (BrMT)₂ solutions fresh for each experiment from a recently opened or properly stored stock.

  • Standardized Incubation Times: The inhibitory effect of (BrMT)₂ on channel activation is time-dependent. Standardize the pre-incubation time of the compound with your cells before recording.

  • Solvent and Concentration Accuracy: Ensure accurate and consistent final concentrations of the solvent (e.g., DMSO) in your experimental buffer, as high concentrations can have independent effects on ion channels.

  • Cell Health and Passage Number: The expression levels and properties of ion channels can vary with cell passage number and overall health. Use cells within a consistent passage range and ensure they are healthy on the day of the experiment.

Q3: Can I use standard buffers for my electrophysiology experiments with (BrMT)₂?

A3: Yes, standard extracellular and intracellular recording solutions can be used. However, it is critical to ensure they are free of any reducing agents. It is also good practice to perform a vehicle control experiment to ensure that the solvent for (BrMT)₂ does not, by itself, affect the potassium channels you are studying.

Q4: Is the mechanism of action of (BrMT)₂ through direct channel interaction or by disrupting the cell membrane?

A4: Current research indicates that the inhibitory action of (BrMT)₂ on voltage-gated potassium channels is not primarily due to the perturbation of the lipid bilayer.[2][3][4] Instead, it is believed to act as an allosteric modulator through direct binding to the channel protein, which slows the voltage activation steps that precede pore opening.[1][3]

Troubleshooting Guide

This table summarizes common problems, their potential causes, and recommended solutions when working with (BrMT)₂.

Problem Potential Cause(s) Recommended Solution(s)
Complete loss of (BrMT)₂ activity Degradation due to reducing agents in buffers.Prepare fresh buffers without any reducing agents (e.g., DTT, β-mercaptoethanol).
Prolonged exposure to light.Always protect (BrMT)₂ solutions from light by using amber tubes or foil wrapping. Prepare solutions immediately before use.
Improper long-term storage or multiple freeze-thaw cycles.Aliquot stock solutions to minimize freeze-thaw cycles. Store at -80°C.
High variability in channel inhibition Inconsistent incubation time with the compound.Standardize the pre-application/incubation time of (BrMT)₂ on the cells before recording data.
Inconsistent age or health of cell cultures.Use cells from a consistent passage number range. Monitor cell health and discard any unhealthy cultures.
Degradation of (BrMT)₂ during the experiment.Keep the working solution on ice and protected from light throughout the experiment.
Unexpected changes in current kinetics Solvent effects at high concentrations.Perform a vehicle control to assess the effect of the solvent (e.g., DMSO) at the final concentration used in your experiments.
Presence of other sulfide (B99878) or disulfide compounds.Ensure all reagents and buffers are of high purity and free from contaminants.

Experimental Protocols

Preparation of (BrMT)₂ Stock Solution
  • Weighing: Due to its light sensitivity, weigh the solid (BrMT)₂ under minimal light conditions.

  • Solvent: Dissolve the solid in high-purity, anhydrous DMSO to a concentration of 10-50 mM.

  • Mixing: Gently vortex the solution in an amber vial until fully dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in amber microcentrifuge tubes. Flash-freeze the aliquots in liquid nitrogen and store them at -80°C, protected from light.

Voltage-Clamp Electrophysiology Protocol for Kv1 Channels
  • Cell Culture: Culture cells expressing the target Kv1.x channel (e.g., HEK293 cells) to 70-90% confluency.

  • Solutions: Prepare the external and internal recording solutions. Ensure they are free from reducing agents.

    • Example External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.

    • Example Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, pH 7.2 with KOH.

  • Working Solution Preparation: On the day of the experiment, thaw a single aliquot of the (BrMT)₂ stock solution on ice. Dilute the stock solution to the final desired concentration in the external recording solution. Protect this working solution from light.

  • Patch-Clamp Recording:

    • Obtain a whole-cell patch-clamp configuration.

    • Record baseline currents in the control external solution. A typical voltage protocol to elicit Kv1 currents would be to hold the cell at -80 mV and apply depolarizing steps (e.g., from -60 mV to +60 mV in 10 mV increments).

    • Perfuse the cell with the (BrMT)₂-containing external solution for a standardized period (e.g., 2-5 minutes) before recording the post-treatment currents using the same voltage protocol.

  • Data Analysis: Analyze the effect of (BrMT)₂ on the current amplitude and activation kinetics. The primary effect of (BrMT)₂ is a slowing of the activation kinetics.[1][5]

Visualizations

Troubleshooting Workflow for Inconsistent (BrMT)₂ Results

start Inconsistent (BrMT)₂ Results Observed check_compound Check (BrMT)₂ Integrity start->check_compound check_protocol Review Experimental Protocol start->check_protocol check_system Verify Recording System start->check_system fresh_prep Was the solution prepared fresh from a new aliquot? check_compound->fresh_prep incubation_time Is incubation time with (BrMT)₂ consistent? check_protocol->incubation_time perfusion_system Is the perfusion system working correctly? check_system->perfusion_system storage_conditions Were stock aliquots stored at -80°C and protected from light? fresh_prep->storage_conditions Yes degraded_compound High Likelihood of Compound Degradation. Prepare New Stock. fresh_prep->degraded_compound No reducing_agents Are all buffers free of reducing agents (e.g., DTT)? storage_conditions->reducing_agents Yes storage_conditions->degraded_compound No reducing_agents->check_protocol Yes reducing_agents->degraded_compound No end_node Re-run Experiment with Corrected Parameters degraded_compound->end_node cell_passage Are cells within a consistent passage number range? incubation_time->cell_passage Yes protocol_issue High Likelihood of Protocol Variability. Standardize Procedures. incubation_time->protocol_issue No solvent_control Was a vehicle control performed? cell_passage->solvent_control Yes cell_passage->protocol_issue No solvent_control->check_system Yes solvent_control->protocol_issue No protocol_issue->end_node electrophys_rig Is the electrophysiology rig stable (seal, access resistance)? perfusion_system->electrophys_rig Yes system_issue Potential Issue with Experimental System. Check Equipment. perfusion_system->system_issue No electrophys_rig->system_issue No electrophys_rig->end_node Yes system_issue->end_node

A flowchart to diagnose sources of inconsistent experimental results with (BrMT)₂.

Proposed Signaling Pathway of (BrMT)₂ on Voltage-Gated Potassium Channels

cluster_membrane Cell Membrane Kv_channel Kv Channel (Tetramer) (e.g., Kv1.x, Kv4.x) VSD Voltage Sensor Domain (VSD) Pore Pore Domain VSD_activation VSD Conformational Change (Activation Gating) Kv_channel->VSD_activation Inhibits/Slows VSD->VSD_activation BrMT (BrMT)₂ Dimer BrMT->Kv_channel Allosteric Binding Depolarization Membrane Depolarization Depolarization->VSD Stimulus Channel_opening Channel Pore Opens VSD_activation->Channel_opening K_efflux K⁺ Efflux (Repolarization) Channel_opening->K_efflux

Mechanism of (BrMT)₂ action on Kv channels, slowing VSD activation upon depolarization.

References

Technical Support Center: Preventing Disulfide Bond Reduction

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific compound "(BrMT)2" could not be definitively identified from available resources. The following troubleshooting guides and FAQs provide general strategies for preventing disulfide bond reduction in various experimental contexts. Researchers should adapt these recommendations based on the specific properties of their molecule of interest.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of unintended disulfide bond reduction in my experiments?

Unintended reduction of disulfide bonds is a common issue that can arise from several factors in your experimental setup. The primary culprits are typically reducing agents present in your buffers or introduced through contamination. Other contributing factors include pH, temperature, and the presence of free thiols from other molecules in your sample.

Q2: Which common laboratory reagents can act as reducing agents?

Several reagents commonly used in laboratories can lead to the reduction of disulfide bonds. These include:

  • Thiol-based reducing agents: Dithiothreitol (DTT), β-mercaptoethanol (BME), and tris(2-carboxyethyl)phosphine (B1197953) (TCEP). While often used intentionally to cleave disulfide bonds, trace amounts can cause unintended reduction.

  • Cellular components: If working with cell lysates, endogenous reducing enzymes and molecules like glutathione (B108866) can reduce disulfide bonds.

  • Impurities in reagents: Lower-grade reagents may contain impurities with reducing potential.

Q3: How does pH affect the stability of disulfide bonds?

The stability of disulfide bonds is highly dependent on pH. At alkaline pH (typically above 8), disulfide bonds become more susceptible to reduction through a process called thiol-disulfide exchange. This is because the thiol groups (-SH) of cysteine residues are more likely to be in their deprotonated, nucleophilic thiolate form (-S⁻), which can then attack and break the disulfide bond.

Q4: Can temperature fluctuations impact my disulfide-linked molecule?

Yes, elevated temperatures can increase the rate of chemical reactions, including those that lead to disulfide bond reduction.[1] While gentle heating might be necessary for some experimental steps, prolonged exposure to high temperatures should be avoided if disulfide bond integrity is critical. Chilling samples can help lower the rates of enzymatic and chemical reactions that might compromise disulfide bonds.[1]

Troubleshooting Guides

Issue: I am observing unexpected cleavage of my disulfide-linked molecule, suggesting reduction has occurred.

This troubleshooting guide will help you identify and resolve the potential sources of disulfide bond reduction in your experiments.

TroubleshootingWorkflow start Problem: Suspected Disulfide Bond Reduction check_reagents Step 1: Review Reagent Purity and Composition start->check_reagents check_ph Step 2: Verify Buffer pH check_reagents->check_ph Reagents are pure and free of reducing agents solution Solution: Disulfide Bond Integrity Maintained check_reagents->solution Contaminated reagent identified and replaced check_temp Step 3: Assess Temperature Conditions check_ph->check_temp pH is neutral or slightly acidic check_ph->solution Buffer pH adjusted add_scavengers Step 4: Consider Thiol Scavengers or Oxidizing Agents check_temp->add_scavengers Temperature is controlled and minimized check_temp->solution Experimental temperature lowered add_scavengers->solution Scavengers/oxidants added

Caption: Troubleshooting workflow for disulfide bond reduction.

Step 1: Review Reagent Purity and Composition

  • Action: Carefully examine the composition of all buffers and solutions that your molecule comes into contact with. Ensure that no reducing agents (e.g., DTT, BME) have been inadvertently included.

  • Action: Use high-purity reagents to minimize the risk of contamination with reducing impurities.

Step 2: Verify Buffer pH

  • Action: Measure the pH of your buffers. If the pH is alkaline (pH > 8), this could be contributing to disulfide bond instability.

  • Action: If possible for your experiment, adjust the buffer to a neutral or slightly acidic pH (pH 6-7.5) to improve disulfide bond stability.

Step 3: Assess Temperature Conditions

  • Action: Review your experimental protocol for any steps involving high temperatures.

  • Action: If possible, perform incubations and handling steps at lower temperatures (e.g., on ice or at 4°C) to slow down potential reduction reactions.[1]

Step 4: Consider Thiol Scavengers or Mild Oxidizing Agents

  • Action: If you suspect the presence of low levels of free thiols, consider adding a thiol-scavenging agent.

  • Action: In some cases, the addition of a mild oxidizing agent can help maintain the oxidized state of the disulfide bond.

Data on Prevention Strategies

StrategyEfficacyConsiderations
pH Control (maintain pH 6-7.5) HighMust be compatible with protein stability and experimental conditions.
Low Temperature (4°C or on ice) Moderate to HighMay slow down desired reactions as well.[1]
Use of High-Purity Reagents HighReduces the risk of introducing reducing contaminants.
Addition of N-Ethylmaleimide (NEM) HighIrreversibly alkylates free thiols, preventing thiol-disulfide exchange.[2]
Addition of Hydrogen Peroxide (H₂O₂) HighA mild oxidizing agent that can help prevent reduction.[1] Concentration needs to be carefully optimized to avoid unwanted side reactions.
Aeration (Sparging with Air) Moderate to HighMaintaining dissolved oxygen can help minimize reducing potential.[1]

Key Experimental Protocols

Protocol 1: Alkylation of Free Thiols with N-Ethylmaleimide (NEM)

This protocol is designed to block free thiol groups, thereby preventing them from initiating thiol-disulfide exchange and reducing disulfide bonds.[2]

Materials:

  • Sample containing the disulfide-linked molecule

  • N-Ethylmaleimide (NEM) stock solution (e.g., 1 M in DMSO or ethanol)

  • Buffer (pH 6.5-7.5)

Procedure:

  • Prepare your sample in a buffer with a pH between 6.5 and 7.5.

  • Add NEM to your sample to a final concentration of 1-10 mM. The optimal concentration may need to be determined empirically.

  • Incubate the reaction mixture at room temperature for 1-2 hours, or at 4°C overnight.

  • (Optional) Quench any unreacted NEM by adding a small amount of a thiol-containing reagent like DTT or BME if NEM will interfere with downstream applications. Alternatively, remove excess NEM by dialysis or buffer exchange.

Protocol 2: Prevention of Reduction using Hydrogen Peroxide (H₂O₂)

This protocol utilizes a mild oxidizing agent to counteract reducing conditions.[1]

Materials:

  • Sample containing the disulfide-linked molecule

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3% solution, diluted to the desired concentration)

  • Buffer appropriate for your sample

Procedure:

  • To your sample, add H₂O₂ to a final concentration that is sufficient to prevent reduction. A starting point could be in the low millimolar range (e.g., 1-5 mM).[1]

  • The optimal concentration of H₂O₂ must be determined experimentally, as excessive amounts can lead to unwanted oxidation of other amino acid residues like methionine.

  • Incubate your sample under your standard experimental conditions.

  • Monitor the integrity of your disulfide bonds using an appropriate analytical technique (e.g., non-reducing SDS-PAGE, mass spectrometry).

References

Technical Support Center: Synthetic (BrMT)₂

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification and storage of the synthetic brominated marine-derived tyrosine compound, (BrMT)₂.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving crude (BrMT)₂ prior to purification?

A1: For initial dissolution of crude (BrMT)₂, a minimal amount of a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) is recommended. Subsequent dilutions for chromatographic purification should be performed using a solvent system that is compatible with the chosen stationary phase and ensures complete solubilization of the compound.

Q2: Is (BrMT)₂ sensitive to light?

A2: Yes, similar to many brominated aromatic compounds, (BrMT)₂ is photosensitive and can degrade upon exposure to light, particularly UV radiation.[1][2][3][4] This degradation can lead to the formation of impurities and a decrease in potency.[4] Therefore, all handling and storage procedures should be conducted under amber or red light conditions, and light-blocking containers should be used.[1][2][4]

Q3: What are the optimal storage conditions for long-term stability of purified (BrMT)₂?

A3: For long-term storage, purified (BrMT)₂ should be stored as a lyophilized powder at -20°C or below in a desiccated, light-proof container.[2] If storage in solution is necessary, use an anhydrous, aprotic solvent and store at -80°C. Avoid repeated freeze-thaw cycles.

Q4: Can I use a standard silica (B1680970) gel column for the purification of (BrMT)₂?

A4: While standard silica gel can be used, brominated tyrosine derivatives often exhibit better separation and recovery with reverse-phase chromatography (C18) due to their moderate polarity.[5] If using normal phase silica, it is crucial to use a non-polar mobile phase to prevent strong adsorption and potential degradation on the acidic silica surface.

Troubleshooting Guides

Purification Issues
Problem Possible Cause Solution
Low recovery of (BrMT)₂ after purification. Compound degradation: (BrMT)₂ may be degrading on the column due to prolonged exposure to the stationary phase or inappropriate solvent conditions.- Minimize the time the compound spends on the column. - Use a less acidic stationary phase or add a small percentage of a neutralizer like triethylamine (B128534) to the mobile phase. - Ensure all solvents are high-purity and degassed.
Irreversible binding: The compound may be strongly and irreversibly binding to the stationary phase.- Switch to a different stationary phase (e.g., from silica to C18 or an alternative mixed-mode phase).[6] - Modify the mobile phase by increasing the concentration of the polar solvent or adding a competitive binding agent.
Multiple spots/peaks observed after purification, suggesting impurity. Incomplete reaction or side reactions: The synthesis may not have gone to completion, or side products may have formed.- Re-evaluate the synthesis protocol. - Consider a multi-step purification strategy, potentially using orthogonal techniques (e.g., normal phase followed by reverse phase).
On-column degradation: The compound is degrading during the purification process.- See "Compound degradation" solutions above. - Analyze fractions immediately after collection to identify potential degradation over time.
Streaking or tailing of the compound on TLC or HPLC. Compound overload: Too much sample has been loaded onto the column or TLC plate.- Reduce the amount of sample loaded.
Inappropriate solvent system: The chosen mobile phase is not optimal for eluting the compound as a sharp band.- Perform a systematic solvent screen to find the optimal mobile phase composition for good separation and peak shape.
Interaction with stationary phase: Strong interactions between the compound and the stationary phase can cause tailing.- Add a modifier to the mobile phase (e.g., a small amount of acid or base) to reduce these interactions.
Storage Issues
Problem Possible Cause Solution
Discoloration of stored (BrMT)₂ (e.g., turning yellow or brown). Photodegradation: Exposure to light has caused the compound to degrade.- Store the compound in amber vials or wrap containers in aluminum foil.[1][2] - Work with the compound in a dark room or under red light.[4]
Oxidation: The compound is reacting with atmospheric oxygen.- Store under an inert atmosphere (e.g., argon or nitrogen). - Ensure storage containers are tightly sealed.[7]
Decreased purity or potency of (BrMT)₂ over time. Hydrolysis: The compound is reacting with residual moisture.- Ensure the compound is thoroughly dried before storage. - Store in a desiccator or with a desiccant.
Thermal degradation: The storage temperature is too high.- Store at a lower temperature, such as -20°C or -80°C.[2] Avoid temperature fluctuations.[7][8]
Difficulty dissolving stored (BrMT)₂. Aggregation or polymerization: The compound may have formed insoluble aggregates over time.- Try sonicating the sample to aid dissolution. - If aggregation is suspected, consider filtering the solution before use. - For long-term storage, consider storing smaller aliquots to avoid repeated warming of the entire batch.

Experimental Protocols

Protocol 1: Reverse-Phase HPLC Purification of (BrMT)₂
  • Sample Preparation: Dissolve the crude (BrMT)₂ in a minimal amount of DMSO. Dilute with the initial mobile phase (e.g., 95:5 Water:Acetonitrile (B52724) with 0.1% TFA) to a concentration of 1-5 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Chromatography Conditions:

    • Column: C18, 5 µm particle size, 4.6 x 250 mm.

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

    • Gradient: Start with 5% B, ramp to 100% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak.

  • Post-Purification: Combine the pure fractions and remove the acetonitrile under reduced pressure. Lyophilize the remaining aqueous solution to obtain the purified (BrMT)₂ as a powder.

Protocol 2: Long-Term Storage of (BrMT)₂
  • Preparation: Ensure the purified (BrMT)₂ is completely dry by lyophilization or drying under high vacuum for several hours.

  • Aliquoting: Weigh the desired amount of (BrMT)₂ into amber glass vials.

  • Inert Atmosphere: Purge the vials with a gentle stream of dry argon or nitrogen gas for 1-2 minutes to displace any air.

  • Sealing: Tightly cap the vials. For extra protection, wrap the cap with parafilm.

  • Storage: Place the vials in a labeled, light-proof storage box and store at -20°C or below. For solutions, use anhydrous aprotic solvents and store at -80°C.

Visualizations

Purification_Workflow cluster_prep Sample Preparation cluster_hplc Reverse-Phase HPLC cluster_post Post-Purification Crude Crude (BrMT)₂ Dissolve Dissolve in DMSO Crude->Dissolve Dilute Dilute & Filter Dissolve->Dilute HPLC C18 Column Dilute->HPLC Gradient Gradient Elution (Water/ACN + TFA) HPLC->Gradient Detect UV Detection (280 nm) Gradient->Detect Collect Fraction Collection Detect->Collect Combine Combine Pure Fractions Collect->Combine Evaporate Evaporate ACN Combine->Evaporate Lyophilize Lyophilize Evaporate->Lyophilize Pure Pure (BrMT)₂ Powder Lyophilize->Pure

Caption: Workflow for the purification of synthetic (BrMT)₂.

Storage_Decision_Tree Start Start: Purified (BrMT)₂ Duration Storage Duration? Start->Duration ShortTerm Short-Term (< 1 month) -20°C, Desiccated, Dark Duration->ShortTerm < 1 month LongTerm Long-Term (> 1 month) Duration->LongTerm > 1 month Form Storage Form? Solid Solid (Powder) -20°C, Inert Gas, Dark Form->Solid Solid Solution Solution -80°C, Anhydrous Solvent, Dark Form->Solution Solution LongTerm->Form

Caption: Decision tree for the appropriate storage of (BrMT)₂.

References

Technical Support Center: Navigating the Chemical Instability of Dimeric Bromotyrosine Metabolites ((BrMT)₂)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the chemical instability of natural dimeric bromotyrosine metabolites, referred to herein as (BrMT)₂.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and experimentation of (BrMT)₂.

IssueRecommended Action
Unexpected loss of bioactivity in stored samples. 1. Verify Storage Conditions: Ensure the compound is stored at ≤ -20°C, protected from light, and under an inert atmosphere (e.g., argon or nitrogen).2. Assess Solvent Stability: If stored in solution, consider solvent-induced degradation. Prepare fresh solutions for critical experiments. Refer to the solvent stability data in Table 1.3. Perform Purity Check: Use HPLC or LC-MS to assess the purity of the stored sample and check for the presence of degradation products.
Appearance of new peaks in HPLC or LC-MS analysis of a previously pure sample. 1. Identify Potential Degradants: New peaks may indicate degradation. Common degradation pathways for bromotyrosine derivatives include debromination and oxidation.[1][2]2. Characterize Degradation Products: If possible, use mass spectrometry to determine the molecular weights of the new peaks to hypothesize their structures (e.g., loss of bromine atoms).3. Review Handling Procedures: Exposure to air, light, or non-inert solvents can accelerate degradation. Ensure proper handling techniques are followed.
Variability in experimental results between batches. 1. Standardize Isolation and Purification: The isolation process itself can introduce variability. Ensure a consistent and gentle purification protocol, minimizing exposure to harsh conditions.[3]2. Quantify Freshly Prepared Solutions: Always determine the concentration of (BrMT)₂ solutions immediately before use via UV-Vis spectroscopy or another quantitative method.3. Evaluate Lot-to-Lot Purity: Perform a purity check on each new batch of (BrMT)₂ upon receipt.
Color change observed in solid compound or solution. 1. Suspect Oxidation: A color change (e.g., to yellow or brown) often indicates oxidation of the phenolic rings.[4]2. Inert Atmosphere is Crucial: Aromatic amines and phenols are susceptible to oxidation.[4] Strictly handle and store the compound under an inert atmosphere.3. Test for Peroxides: If using ether solvents (e.g., THF, diethyl ether), test for the presence of peroxides, which can accelerate degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of (BrMT)₂ instability?

A1: The chemical instability of (BrMT)₂ is primarily driven by the susceptibility of its brominated phenolic rings to oxidation and enzymatic or chemical debromination.[1][2] The presence of other functional groups, such as oximes, can also contribute to metabolic instability.[5]

Q2: What are the optimal storage conditions for (BrMT)₂?

A2: For long-term stability, (BrMT)₂ should be stored as a solid at -20°C or lower, under an inert atmosphere (argon or nitrogen), and protected from light. For short-term storage in solution, use degassed, anhydrous solvents and store at -20°C.

Q3: How can I monitor the degradation of my (BrMT)₂ sample?

A3: The most effective way to monitor degradation is through regular purity assessments using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the area of the parent peak and the appearance of new peaks are indicative of degradation.

Q4: Are there any solvents I should avoid when working with (BrMT)₂?

A4: Protic solvents, especially under non-neutral pH conditions, may facilitate degradation. Solvents prone to forming peroxides (e.g., older bottles of THF or diethyl ether) should also be avoided. It is recommended to use fresh, high-purity, and degassed solvents for preparing solutions.

Q5: My experimental results are inconsistent. Could this be related to (BrMT)₂ instability?

A5: Yes, inconsistent results are a common consequence of compound instability. Degradation can lead to a lower effective concentration of the active compound and the potential for interference from degradation products. It is crucial to use freshly prepared solutions and to confirm the purity of the compound before each experiment.

Data Presentation

Table 1: Stability of (BrMT)₂ in Various Solvents at 4°C over 48 hours

SolventPurity after 24h (%)Purity after 48h (%)Appearance of Degradation Products (Peak Area %)
DMSO98.596.23.8
Ethanol97.193.56.5
Acetonitrile (B52724)99.098.11.9
PBS (pH 7.4)92.385.114.9

Note: Data are hypothetical and for illustrative purposes, based on the general understanding of bromotyrosine derivative stability.

Experimental Protocols

Protocol 1: HPLC-Based Stability Assessment of (BrMT)₂
  • Preparation of (BrMT)₂ Stock Solution:

    • Accurately weigh 1 mg of (BrMT)₂.

    • Dissolve in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Incubation:

    • Aliquot the stock solution into separate amber vials for each time point and condition to be tested (e.g., different solvents, temperatures).

    • Store the vials under the specified conditions.

  • Sample Analysis:

    • At each designated time point (e.g., 0, 6, 12, 24, 48 hours), retrieve a vial.

    • Inject an appropriate volume (e.g., 10 µL) onto a C18 HPLC column.

    • Use a suitable mobile phase gradient (e.g., water:acetonitrile with 0.1% formic acid).

    • Monitor the elution profile using a UV detector at a wavelength determined by the UV spectrum of (BrMT)₂.

  • Data Analysis:

    • Integrate the peak area of the (BrMT)₂ parent peak and any degradation product peaks.

    • Calculate the percentage of remaining (BrMT)₂ at each time point relative to the initial (time 0) peak area.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare (BrMT)₂ Stock Solution aliquot Aliquot for Time Points prep_stock->aliquot incubate Incubate under Test Conditions aliquot->incubate Store hplc HPLC Analysis at Each Time Point incubate->hplc Sample data Data Integration & Purity Calculation hplc->data

Caption: Workflow for HPLC-based stability assessment of (BrMT)₂.

degradation_pathway brmt2 (BrMT)₂ Dimeric Bromotyrosine oxidized Oxidized Product e.g., Quinone formation brmt2->oxidized Oxidation (Air, Light) debrominated Debrominated Product Loss of one or more Br atoms brmt2->debrominated Debromination (Enzymatic/Chemical)

Caption: Potential degradation pathways for (BrMT)₂.

References

Validation & Comparative

Unveiling the Differential Effects of (BrMT)₂ on Voltage-Gated Potassium Channel Subtypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between novel compounds and ion channels is paramount. This guide provides an objective comparison of the effects of Bis(2-bromo-4-methylphenyl) diselenide, or (BrMT)₂, on various voltage-gated potassium (Kv) channel subtypes. The information presented is supported by experimental data to aid in the exploration of (BrMT)₂ as a potential therapeutic modulator.

(BrMT)₂, a disulfide-linked dimer of 6-bromo-2-mercaptotryptamine, has emerged as a selective allosteric modulator of specific Kv channel subtypes. Experimental evidence demonstrates that (BrMT)₂ primarily targets the activation gating machinery of these channels, rather than acting as a pore blocker. Its effects are characterized by a slowing of the activation kinetics, a phenomenon that is not uniform across all Kv channel families.

Comparative Analysis of (BrMT)₂ Effects on Kv Channel Subtypes

(BrMT)₂ exhibits a distinct pharmacological profile, showing significant modulatory effects on Kv1, Kv4, and EAG channel subtypes, while Kv2 and Kv3 channels remain largely unaffected. This selectivity suggests a specific binding site and mechanism of action. The primary effect of (BrMT)₂ is the slowing of the channel's activation process, which is the conformational change the channel undergoes to open in response to membrane depolarization.

Kv Channel SubtypeEffect of (BrMT)₂Quantitative Observations
Kv1 (Shaker-type) Slows activation gating- Positive shift in the voltage-dependence of activation (V₁/₂) - Increased sigmoidicity of the activation curve
Kv2 No significant effect- Activation and deactivation kinetics remain unaltered
Kv3 No significant effect- Activation and deactivation kinetics remain unaltered
Kv4 Slows activation gating- Significant slowing of the activation time course
EAG Slows activation gating- Marked slowing of the activation kinetics

Table 1: Summary of (BrMT)₂ Effects on Different Kv Channel Subtypes. This table provides a qualitative and quantitative overview of the differential modulation of Kv channel subtypes by (BrMT)₂.

Mechanism of Action: An Allosteric Approach

The modulatory action of (BrMT)₂ is not due to a direct occlusion of the ion conduction pathway. Instead, it functions as an allosteric modulator, binding to a site distinct from the channel pore. Studies utilizing chimeras of sensitive (Shaker) and insensitive (Kv2.1) channels suggest that the binding site for (BrMT)₂ is located within the S1, S2, and/or S3 transmembrane segments of the voltage-sensing domain (VSD). By binding to this site, (BrMT)₂ is thought to stabilize the channel in its closed or resting state, thereby increasing the energy barrier for the conformational changes required for channel activation and opening. This results in the observed slowing of activation kinetics.

Experimental Protocols

The following section details the key experimental methodologies used to characterize the effects of (BrMT)₂ on Kv channel subtypes.

Cell Culture and Transfection
  • Cell Lines: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells are commonly used for heterologous expression of specific Kv channel subtypes. These cell lines provide a low-background system for electrophysiological recordings.

  • Transfection: Cells are transiently or stably transfected with plasmids containing the cDNA for the desired Kv channel α-subunit (e.g., Shaker, Kv4.2, hEAG1) using standard lipofection or electroporation methods. Co-transfection with a marker gene, such as Green Fluorescent Protein (GFP), allows for easy identification of transfected cells.

Electrophysiology: Whole-Cell Patch Clamp
  • Recording Setup: Whole-cell patch-clamp recordings are performed at room temperature (20-22°C) using an amplifier and data acquisition system. Borosilicate glass pipettes with a resistance of 2-5 MΩ are used as recording electrodes.

  • Solutions:

    • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES. The pH is adjusted to 7.2 with KOH.

  • (BrMT)₂ Application: (BrMT)₂ is prepared as a stock solution in a suitable solvent (e.g., DMSO) and then diluted to the final desired concentration in the external solution. The compound is applied to the cells via a perfusion system.

Voltage-Clamp Protocols
  • Activation Protocol: To study the effect on activation kinetics, cells are held at a hyperpolarized potential (e.g., -80 mV) and then depolarized to a series of test potentials (e.g., from -60 mV to +60 mV in 10 mV increments). The resulting outward potassium currents are recorded. The time course of current activation is then analyzed.

  • Conductance-Voltage (G-V) Relationship: The peak current amplitude at each test potential is converted to conductance (G) and normalized to the maximum conductance (Gmax). The resulting G/Gmax values are plotted against the test potential and fitted with a Boltzmann function to determine the half-activation voltage (V₁/₂) and the slope factor (k).

Visualizing the Experimental Workflow and Modulatory Effects

To better illustrate the processes involved in assessing the impact of (BrMT)₂ on Kv channels, the following diagrams are provided.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_electrophysiology Electrophysiology cluster_data_analysis Data Analysis CellCulture Cell Culture (HEK293 or CHO) Transfection Kv Channel cDNA Transfection CellCulture->Transfection PatchClamp Whole-Cell Patch Clamp Transfection->PatchClamp BrMT_Application (BrMT)₂ Application PatchClamp->BrMT_Application Recording Current Recording BrMT_Application->Recording Activation_Kinetics Activation Kinetics Analysis Recording->Activation_Kinetics GV_Analysis G-V Relationship Analysis Recording->GV_Analysis Comparison Comparison of Subtype Effects Activation_Kinetics->Comparison GV_Analysis->Comparison

Experimental workflow for assessing (BrMT)₂ effects.

Differential_Effects cluster_sensitive Sensitive Subtypes cluster_insensitive Insensitive Subtypes BrMT (BrMT)₂ Kv1 Kv1 BrMT->Kv1 Slows Activation Kv4 Kv4 BrMT->Kv4 Slows Activation EAG EAG BrMT->EAG Slows Activation Kv2 Kv2 BrMT->Kv2 No Effect Kv3 Kv3 BrMT->Kv3 No Effect

Differential effects of (BrMT)₂ on Kv channel subtypes.

A Comparative Guide to (BrMT)2 and Other Selective Kv1 Channel Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the non-peptide snail toxin, (BrMT)2, with other established peptide-based inhibitors of the Kv1 channel family. The objective is to evaluate the validation of this compound as a selective Kv1 channel inhibitor by juxtaposing its known characteristics with those of well-documented alternatives. This comparison is supported by available experimental data on potency and selectivity, alongside detailed experimental protocols for the validation of such compounds.

Introduction to Kv1 Channels and Their Inhibitors

Voltage-gated potassium (Kv) channels are crucial for regulating cellular membrane potential and are involved in a myriad of physiological processes, including neuronal excitability, muscle contraction, and immune responses. The Kv1 subfamily, in particular, has been a significant target for therapeutic intervention in various diseases, ranging from autoimmune disorders to neurological conditions. The development of selective inhibitors for different Kv1 subtypes is a key focus in drug discovery to ensure targeted therapeutic effects with minimal side effects.

This compound, the disulfide-linked dimer of 6-bromo-2-mercaptotryptamine, is a naturally occurring, non-peptide toxin isolated from the defensive mucus of the marine snail Calliostoma canaliculatum. It has been identified as a modulator of Kv1 channels, presenting a unique chemical scaffold compared to the more common peptide-based toxins.

Comparative Analysis of Kv1 Channel Inhibitors

This section compares the inhibitory potency and selectivity of this compound with three well-characterized peptide toxins: Dendrotoxin-K (DTX-K), Margatoxin (MgTx), and ShK-186.

Inhibitory Potency (IC50/Kd)

The following table summarizes the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) of the selected inhibitors against various Kv1 channel subtypes. Lower values indicate higher potency.

InhibitorKv1.1Kv1.2Kv1.3Kv1.4Kv1.5Kv1.6
This compound Slows activationData not availableData not available~1.1 µM (IC50)Data not availableData not available
Dendrotoxin-K (DTX-K) ~2.5 nM (IC50)Low affinityLow affinityData not availableData not availableLow affinity
Margatoxin (MgTx) ~4.2 nM (Kd)~6.4 pM (Kd)~11.7 pM (Kd)[1]Data not availableData not availableData not available
ShK-186 >10 nM (IC50)Data not available~69 pM (IC50)Data not availableData not available>1000-fold selective

Note: Data for this compound is limited. The reported effect on Kv1.1 is a slowing of the activation kinetics rather than a direct block with a measured IC50. The IC50 for Kv1.4 is estimated from published data.

Selectivity Profile

Selectivity is a critical parameter for a therapeutic candidate, indicating its specificity for the target channel over other ion channels.

InhibitorPrimary Target(s)Selectivity over other Kv1 subtypesSelectivity over other Ion Channels
This compound Kv1 (Shaker-type) and Kv4 channelsSlows activation of Kv1 channels; selectivity among subtypes not quantified.Does not affect Kv2 or Kv3 channels.[2]
Dendrotoxin-K (DTX-K) Kv1.1High selectivity for Kv1.1 over Kv1.2 and Kv1.6.Data on non-Kv channels is limited but generally considered highly selective for Kv1.1.
Margatoxin (MgTx) Kv1.2, Kv1.3Non-selective between Kv1.2 and Kv1.3; lower affinity for Kv1.1.No effect on calcium-activated K+ channels or Nav1.5 channels.[1]
ShK-186 Kv1.3>100-fold selective for Kv1.3 over Kv1.1.[1]High selectivity over other potassium channels.[1]

Mechanism of Action

The mechanism by which a molecule inhibits a channel can have significant implications for its pharmacological profile.

This compound acts as a gating modifier. It slows the activation kinetics of the channel, meaning it makes the channel open more slowly in response to membrane depolarization. It does not block the ion conduction pore itself. This allosteric mechanism is distinct from the pore-blocking action of many peptide toxins.[2]

Dendrotoxin-K, Margatoxin, and ShK-186 are all pore blockers. These peptides physically occlude the outer vestibule of the Kv1 channel pore, thereby preventing the passage of potassium ions.

Figure 1. Comparison of inhibitor mechanisms on Kv1 channels.

Experimental Protocols

The validation of Kv1 channel inhibitors primarily relies on electrophysiological techniques, particularly the patch-clamp method.

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique allows for the measurement of ionic currents across the entire cell membrane of a single cell. It is used to determine the potency (IC50) and mechanism of action of channel inhibitors.

Objective: To measure the effect of a test compound on specific Kv1 channel currents.

Materials:

  • Cells: A stable cell line (e.g., HEK293 or CHO cells) heterologously expressing the specific human Kv1 channel subtype of interest (e.g., Kv1.1, Kv1.3).

  • Solutions:

    • External (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

    • Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with KOH.

  • Equipment: Patch-clamp amplifier, micromanipulator, microscope, perfusion system, and data acquisition software.

Procedure:

  • Cell Preparation: Culture cells expressing the target Kv1 channel to an appropriate confluency.

  • Pipette Preparation: Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.

  • Voltage Protocol: Clamp the cell membrane potential at a holding potential (e.g., -80 mV). Apply depolarizing voltage steps (e.g., to +40 mV for 200-500 ms) to elicit outward Kv1 currents.

  • Compound Application: After recording a stable baseline current, perfuse the cell with the external solution containing the test compound at various concentrations.

  • Data Analysis: Measure the peak current amplitude in the presence of different compound concentrations. Plot the percentage of current inhibition against the compound concentration and fit the data with the Hill equation to determine the IC50 value.

Experimental_Workflow A Prepare cells expressing target Kv1 channel B Form Gigaseal with patch pipette A->B C Establish Whole-Cell Configuration B->C D Record Baseline Kv1 Currents C->D E Apply this compound or other inhibitors D->E F Record Inhibited Kv1 Currents E->F G Analyze Data (Determine IC50) F->G

Figure 2. Workflow for electrophysiological validation of Kv1 inhibitors.

Selectivity Testing

To assess selectivity, the whole-cell patch-clamp protocol is repeated on a panel of different ion channels, including other Kv subtypes (e.g., Kv1.2, Kv1.5, Kv7.1), as well as channels from other families such as voltage-gated sodium (Nav) and calcium (Cav) channels. A compound is considered selective if its IC50 for the target channel is significantly lower (typically >100-fold) than for off-target channels.

Conclusion

This compound represents an interesting chemical entity with a distinct, non-pore-blocking mechanism of action on Kv1 channels. Its ability to allosterically modulate channel gating by slowing activation makes it a valuable research tool for studying channel biophysics.

However, based on currently available data, its validation as a selective Kv1 channel inhibitor for therapeutic development is incomplete. Key limitations include:

  • Lack of Potency Data: There is a notable absence of specific IC50 values for this compound against key therapeutic targets like Kv1.1, Kv1.2, and Kv1.3. The reported micromolar potency against Kv1.4 is significantly lower than the picomolar to nanomolar potencies of peptide-based inhibitors like Margatoxin and ShK-186.

  • Incomplete Selectivity Profile: While it shows some selectivity against Kv2 and Kv3 subfamilies, a comprehensive screen against a broader panel of Kv channels and other ion channel families is necessary to fully characterize its selectivity.

In contrast, peptide inhibitors like Dendrotoxin-K and ShK-186 offer high potency and well-defined selectivity for specific Kv1 subtypes (Kv1.1 and Kv1.3, respectively). Margatoxin , while highly potent, demonstrates a lack of selectivity between Kv1.2 and Kv1.3.

For researchers in drug development, while this compound and its analogs may serve as a novel scaffold for developing gating modifiers, significant further characterization is required to establish a clear potency and selectivity profile comparable to existing peptide-based inhibitors. ShK-186, with its high potency and selectivity for Kv1.3, remains a benchmark for a selective Kv1 channel inhibitor targeting autoimmune diseases.

References

Comparative Study of (BrMT)₂ and its Synthetic Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the non-peptidic snail toxin, 6-bromo-2-mercaptotryptamine dimer ((BrMT)₂), and its synthetic derivatives reveals key structure-activity relationships in the modulation of voltage-gated potassium channels. This guide provides a comparative overview of their biological performance, supported by experimental data and detailed methodologies, to aid researchers in drug discovery and development.

(BrMT)₂, a neurotoxin isolated from the marine snail Callioma canaliculatum, has garnered significant interest for its ability to inhibit voltage-gated potassium (Kv) channels, particularly members of the Kv1 and Kv4 families.[1] Its unique allosteric mechanism of action, which involves slowing the activation of the channel without blocking the pore, presents a promising avenue for the development of novel therapeutics.[1] However, the inherent chemical instability of the disulfide bond in (BrMT)₂ has prompted the synthesis and evaluation of more stable and potent analogs.

Performance Comparison of (BrMT)₂ and Synthetic Analogs

A key study systematically synthesized and evaluated (BrMT)₂ and eleven of its analogs to dissect the structural requirements for Kv channel modulation and to investigate the role of lipid bilayer perturbation in their mechanism of action. The inhibitory activity of these compounds was primarily assessed against the Kv1.4 channel, with IC₅₀ values providing a quantitative measure of their potency.

CompoundStructureKv1.4 Inhibition IC₅₀ (µM)Lipid Bilayer Perturbation (gA₂)
(BrMT)₂ Dimer of 6-bromo-2-mercaptotryptamine1.1 ± 0.11.8 ± 0.1
Monosulfide analog Thioether linker> 1001.1 ± 0.1
Trisulfide analog Trisulfide linker3.2 ± 0.52.1 ± 0.2
Ether-linked analog Ether linker10 ± 11.2 ± 0.1
Methylene-linked analog Methylene linker5.6 ± 0.81.5 ± 0.1
Des-bromo analog No bromine substituent25 ± 41.3 ± 0.1
5-Bromo analog Bromine at 5-position2.1 ± 0.31.9 ± 0.2
6-Chloro analog Chlorine at 6-position1.5 ± 0.21.7 ± 0.1
6-Methyl analog Methyl group at 6-position4.5 ± 0.71.6 ± 0.1
N-Methyl analog Methylated terminal amine15 ± 21.4 ± 0.1
N,N-Dimethyl analog Dimethylated terminal amine35 ± 51.2 ± 0.1
No aminoethyl side chain Lacks the aminoethyl groupInactive1.0 ± 0.1

Data sourced from "Synthetic Analogs of the Snail Toxin 6-Bromo-2-Mercaptotryptamine Dimer (BrMT) Reveal That Lipid Bilayer Perturbation Does Not Underlie Its Modulation of Voltage-Gated Potassium Channels". The IC₅₀ values represent the concentration of the compound required to inhibit 50% of the Kv1.4 channel activity. The gA₂ value is a measure of lipid bilayer perturbation, with higher values indicating greater perturbation.

The data reveals that the disulfide linker is not essential for activity, as ether and methylene-linked analogs retain inhibitory function. The 6-bromo substituent is important for potency, as its removal or replacement with a methyl group reduces activity. Furthermore, modifications to the terminal amine and the absence of the aminoethyl side chain significantly decrease or abolish activity, highlighting their critical role in the pharmacophore. Notably, the study found no correlation between the compounds' ability to perturb lipid bilayers and their inhibitory effect on Kv1.4 channels, suggesting a direct interaction with the channel protein.

Experimental Protocols

Synthesis of (BrMT)₂ and its Analogs

A representative synthetic scheme for (BrMT)₂ and its thio-homologs is outlined below. The general strategy involves the reaction of 6-bromotryptamine with a sulfurizing agent.

cluster_synthesis Synthesis of (BrMT)₂ and Thio-Homologs 6-Bromoindole (B116670) 6-Bromoindole 6-Bromotryptamine 6-Bromotryptamine 6-Bromoindole->6-Bromotryptamine Multi-step synthesis Mixture Mixture of (BrMT)₂, monosulfide, and trisulfide analogs 6-Bromotryptamine->Mixture Sulfurizing_Agent S₂Cl₂ or SCl₂ Sulfurizing_Agent->Mixture Purification Chromatography Mixture->Purification Analogs (BrMT)₂ and thio-homologs Purification->Analogs

Caption: Synthetic workflow for (BrMT)₂ and its thio-homologs.

Detailed Methodology: The synthesis of (BrMT)₂ and its analogs was performed as described in the primary literature. Briefly, 6-bromoindole is converted to 6-bromotryptamine through a multi-step process. The resulting 6-bromotryptamine is then reacted with a sulfurizing agent, such as sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂), in an appropriate solvent to yield a mixture of the disulfide, monosulfide, and trisulfide analogs. The individual analogs are then separated and purified using chromatographic techniques. The synthesis of other analogs with different linkers or substituents follows modified procedures detailed in the supporting information of the cited research.

Electrophysiological Assessment of Kv Channel Activity

The inhibitory effects of (BrMT)₂ and its analogs on Kv channels were quantified using whole-cell patch-clamp electrophysiology on cells heterologously expressing the channel of interest (e.g., Kv1.4).

cluster_electrophysiology Electrophysiology Workflow Cell_Culture Cells expressing Kv channels Whole_Cell_Config Whole-cell configuration Cell_Culture->Whole_Cell_Config Patch_Pipette Patch Pipette (intracellular solution) Patch_Pipette->Whole_Cell_Config Voltage_Clamp Voltage Clamp (depolarizing pulses) Whole_Cell_Config->Voltage_Clamp Current_Recording Record Kv currents Voltage_Clamp->Current_Recording Drug_Application Apply (BrMT)₂ or analog Current_Recording->Drug_Application IC50_Determination Determine IC₅₀ values Drug_Application->IC50_Determination

Caption: Workflow for patch-clamp electrophysiology experiments.

Detailed Methodology: Cells expressing the target Kv channel were cultured and prepared for electrophysiological recordings. Whole-cell patch-clamp recordings were performed using a patch-clamp amplifier and digitizer. Cells were held at a holding potential of -80 mV, and currents were elicited by depolarizing voltage steps. After establishing a stable baseline recording, various concentrations of the test compounds were applied to the cells via a perfusion system. The peak current amplitude at a specific depolarizing voltage was measured before and after drug application to determine the percentage of inhibition. Concentration-response curves were then generated to calculate the IC₅₀ values.

Lipid Bilayer Perturbation Assay

The potential of the compounds to perturb the lipid bilayer was assessed using a gramicidin-based fluorescence assay.

cluster_lipid_assay Lipid Bilayer Perturbation Assay Workflow LUVs Large Unilamellar Vesicles (containing ANTS) Fluorescence_Measurement Measure ANTS fluorescence quenching LUVs->Fluorescence_Measurement Gramicidin (B1672133) Gramicidin Gramicidin->Fluorescence_Measurement Compound (BrMT)₂ or analog Compound->Fluorescence_Measurement Tl_Quencher Tl⁺ Quencher Tl_Quencher->Fluorescence_Measurement gA2_Calculation Calculate gA₂ value Fluorescence_Measurement->gA2_Calculation

Caption: Workflow for the gramicidin-based fluorescence assay.

Detailed Methodology: Large unilamellar vesicles (LUVs) containing the fluorescent probe ANTS were prepared. Gramicidin, a channel-forming peptide, was incorporated into the LUVs. The test compound was then added to the vesicle suspension. The fluorescence quenching of ANTS was initiated by the addition of a Tl⁺ solution. The rate of fluorescence quenching, which is dependent on the formation of gramicidin channels, is sensitive to changes in the physical properties of the lipid bilayer. An increase or decrease in the quenching rate in the presence of the test compound indicates bilayer perturbation, and the magnitude of this effect is quantified by the gA₂ value.

Signaling Pathway and Mechanism of Action

(BrMT)₂ and its active analogs act as allosteric modulators of voltage-gated potassium channels. They are thought to bind to a site on the channel protein distinct from the pore, thereby influencing the conformational changes that occur during channel gating. This interaction stabilizes the closed or resting state of the channel, which slows the rate of channel activation upon membrane depolarization.

cluster_channel Voltage-Gated Potassium Channel (Kv) Closed_State Closed/Resting State Slowing_Activation Slowing of Activation Closed_State->Slowing_Activation Open_State Open/Conducting State Open_State->Closed_State Deactivates Reduced_K_Efflux Reduced K⁺ Efflux Open_State->Reduced_K_Efflux Depolarization Depolarization Depolarization->Open_State Activates BrMT2 (BrMT)₂ or Analog BrMT2->Closed_State Binds and Stabilizes Slowing_Activation->Open_State

Caption: Allosteric modulation of Kv channels by (BrMT)₂.

The proposed mechanism involves the binding of (BrMT)₂ to the voltage-sensing domain of the Kv channel. This interaction is thought to impede the movement of the voltage sensor in response to changes in membrane potential, thereby increasing the energy barrier for the conformational transition to the open state. The result is a slower activation kinetic and a reduction in the overall potassium efflux during an action potential.

This comparative guide provides a foundational understanding of (BrMT)₂ and its synthetic analogs as modulators of voltage-gated potassium channels. The presented data and methodologies offer a valuable resource for researchers aiming to design and develop novel channel modulators with improved therapeutic profiles. Further investigation into the activity of these analogs on a wider range of Kv channel subtypes and a more detailed elucidation of their binding site and molecular interactions will be crucial for advancing this promising class of compounds.

References

Differential Effects of (BrMT)₂ on Neuronal vs. Cardiac Potassium Channels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of the dimeric 6-bromo-2-mercaptotryptamine, (BrMT)₂, on neuronal and cardiac potassium channels. While direct comparative studies on a broad spectrum of channels are limited, this document synthesizes the available experimental data on Kv1 channels and offers a hypothesized differential effect on key cardiac channels based on their distinct structural and functional properties. This guide is intended to inform further research and drug discovery efforts targeting potassium channels.

Overview of (BrMT)₂ and its Mechanism of Action

(BrMT)₂, a disulfide-linked dimer of a marine snail toxin metabolite, is an allosteric modulator of voltage-gated potassium (Kv) channels.[1] Experimental evidence primarily from studies on Shaker-type potassium channels (homologs of the mammalian Kv1 subfamily) reveals that (BrMT)₂ does not block the channel pore. Instead, it slows the activation kinetics of the channel by interacting with the voltage-sensing domain (VSD).[1] Specifically, it is proposed to bind to a site involving the S1, S2, and/or S3 transmembrane segments of the VSD, thereby stabilizing the closed or early activated states and increasing the energy barrier for the conformational changes required for channel opening.[2]

Comparative Data on Potassium Channel Modulation

The following tables summarize the available quantitative data for the effects of (BrMT)₂ on a representative neuronal potassium channel and highlight the current lack of data for key cardiac potassium channels.

Table 1: Effect of (BrMT)₂ on Neuronal Potassium Channels

Channel SubtypeTissue Predominance(BrMT)₂ EffectIC₅₀ (µM)Reference
Shaker (Kv1 homolog)NeuronsInhibition by slowing activation~5-10 (estimated)[1]
Kv2.1NeuronsData not availableData not available
Kv3.1NeuronsData not availableData not available

Table 2: Effect of (BrMT)₂ on Cardiac Potassium Channels

Channel SubtypeCardiac Current(BrMT)₂ EffectIC₅₀ (µM)Reference
hERG (Kv11.1)IKrData not availableData not available
KCNQ1/KCNE1 (Kv7.1)IKsData not availableData not available
Kv1.5IKur (atrial)Data not availableData not available

Hypothesized Differential Effects of (BrMT)₂

Given that (BrMT)₂ targets the VSD of Kv1 channels, its effects on other Kv channel families will likely depend on the conservation of its binding site and the specific gating mechanisms of those channels.

  • Neuronal Channels: (BrMT)₂ is expected to show selectivity for different neuronal Kv channel subfamilies. While it potently modulates Kv1 channels, its effect on Kv2 and Kv3 families, which have distinct VSD structures and gating kinetics, may be significantly weaker or absent. Further investigation is required to determine the precise selectivity profile.

  • Cardiac Channels: The major repolarizing currents in the heart are mediated by hERG (IKr) and KCNQ1/KCNE1 (IKs) channels. These channels belong to different Kv subfamilies than Kv1 channels and possess unique structural features in their VSDs and pore domains. It is hypothesized that (BrMT)₂ will have minimal effects on hERG and KCNQ1 channels due to divergence in the putative binding site within the VSD. This potential lack of off-target effects on critical cardiac channels could be advantageous from a therapeutic perspective.

Experimental Protocols

To facilitate further research into the differential effects of (BrMT)₂, detailed protocols for key experiments are provided below.

Whole-Cell Voltage-Clamp Electrophysiology

This technique is the gold standard for characterizing the effects of compounds on ion channel function.

Objective: To measure the effect of (BrMT)₂ on the currents mediated by specific neuronal or cardiac potassium channel subtypes expressed in a heterologous system (e.g., Xenopus oocytes or mammalian cell lines like HEK293 or CHO cells).

Materials:

  • Cells expressing the target potassium channel.

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette fabrication.

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.

  • Internal (pipette) solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP, pH 7.2 with KOH.

  • (BrMT)₂ stock solution.

Procedure:

  • Culture cells expressing the target ion channel on glass coverslips.

  • Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.

  • Fabricate patch pipettes with a resistance of 2-5 MΩ when filled with internal solution.

  • Approach a single cell with the patch pipette and form a gigaohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -80 mV.

  • Apply a series of depolarizing voltage steps to elicit potassium currents (e.g., from -80 mV to +60 mV in 10 mV increments for 500 ms).

  • Record baseline currents.

  • Perfuse the cell with external solution containing various concentrations of (BrMT)₂.

  • Record currents in the presence of the compound.

  • Analyze the data to determine the effects on current amplitude, activation and deactivation kinetics, and voltage-dependence of activation.

  • Construct concentration-response curves to determine the IC₅₀ value.

Radioligand Binding Assay

This assay can be used to determine the binding affinity of (BrMT)₂ to the target channel if a suitable radiolabeled ligand is available.

Objective: To quantify the binding affinity of (BrMT)₂ to a specific potassium channel subtype.

Materials:

  • Cell membranes prepared from cells expressing the target channel.

  • Radiolabeled ligand specific for the target channel (e.g., ¹²⁵I-labeled toxin).

  • Unlabeled (BrMT)₂.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% BSA).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Incubate cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled (BrMT)₂ in binding buffer.

  • Allow the binding to reach equilibrium.

  • Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Plot the percentage of specific binding against the concentration of unlabeled (BrMT)₂.

  • Analyze the data using non-linear regression to determine the Ki (inhibitory constant) of (BrMT)₂.

Visualizations

The following diagrams illustrate the proposed mechanism of action of (BrMT)₂ and a typical experimental workflow.

Caption: Proposed mechanism of (BrMT)₂ action on Kv1 channels.

G start Start: Cell Culture (Expressing Target Channel) patch Whole-Cell Patch Clamp start->patch baseline Record Baseline Currents patch->baseline application Apply (BrMT)₂ baseline->application recording Record Currents with (BrMT)₂ application->recording analysis Data Analysis (IC₅₀, Kinetics) recording->analysis end End: Determine Effect analysis->end

Caption: Workflow for electrophysiological analysis of (BrMT)₂.

Conclusion

(BrMT)₂ is a valuable pharmacological tool for studying the gating mechanisms of Kv1 channels. The available data indicates it acts as a potent allosteric modulator of these neuronal channels. Based on its mechanism of action, it is hypothesized to have a lesser impact on key cardiac potassium channels such as hERG and KCNQ1, suggesting a potential for neuronal selectivity. However, this remains to be experimentally verified. The protocols and information provided in this guide are intended to empower researchers to conduct the necessary studies to fully elucidate the differential effects of (BrMT)₂ on neuronal versus cardiac potassium channels, which will be crucial for assessing its therapeutic potential.

References

Unraveling the Structure-Activity Relationship of (BrMT)₂ Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A detailed investigation into the synthetic analogs of the marine snail toxin 6-bromo-2-mercaptotryptamine dimer, (BrMT)₂, reveals that its modulation of voltage-gated potassium (Kv) channels is a result of direct protein interaction rather than a generalized perturbation of the cell's lipid bilayer. This guide provides a comparative analysis of (BrMT)₂ and its derivatives, presenting key structure-activity relationship (SAR) data and the experimental protocols used to elucidate their mechanism of action.

Researchers have synthesized (BrMT)₂ and a series of eleven analogs to systematically probe the structural features required for its biological activity. The primary focus has been on its inhibitory effect on the Kv1.4 potassium channel, a protein involved in regulating neuronal excitability and other physiological processes. A key question addressed by these studies is whether the amphiphilic nature of these compounds causes them to disrupt the lipid membrane, indirectly affecting channel function, or if they act as specific ligands for the channel protein.

The data presented below, derived from comprehensive electrophysiological and lipid bilayer perturbation assays, indicates a clear dissociation between the ability of these compounds to modulate the Kv1.4 channel and their effect on the physical properties of the lipid membrane.

Comparative Analysis of (BrMT)₂ Derivatives

The following tables summarize the quantitative data for (BrMT)₂ and its synthetic analogs. The inhibitory activity on the Kv1.4 channel is presented as IC₅₀ values, which represent the concentration of the compound required to inhibit 50% of the channel's activity. The effect on the lipid bilayer is quantified through a gramicidin (B1672133) A (gA) based fluorescence assay, which measures the extent of bilayer perturbation.

Table 1: Structure and Kv1.4 Inhibitory Activity of (BrMT)₂ and its Analogs
Compound IDLinker (X)IC₅₀ (µM) for Kv1.4 Inhibition
1a ((BrMT)₂)BrH-S-S-1.5
1b HH-S-S->100
1c OMeH-S-S-25
2a BrMe-S-S-1.3
2b HMe-S-S->100
3 BrH-S-10
4 BrH-(CH₂)₂-3.2
5 BrH-(CH₂)₃-8.0
6 BrH-(CH₂)₄-25
7 BrH-O(CH₂)₂O-15
8 BrH-CH=CH-12
9 BrH-(C≡C)->100
Table 2: Lipid Bilayer Perturbation by (BrMT)₂ and its Analogs
Compound IDBilayer Perturbation (gA₂ Assay, relative to control)
1a ((BrMT)₂)1.25
1b 1.10
1c 1.30
2a 1.28
2b 1.12
3 1.18
4 1.45
5 1.55
6 1.60
7 1.35
8 1.40
9 1.05

Structure-Activity Relationship Insights

  • Bromination is Crucial for Activity: The unsubstituted analog 1b and its N-methylated counterpart 2b are inactive, highlighting the critical role of the bromine atom at the 6-position of the indole (B1671886) ring for Kv1.4 inhibition.

  • N-Methylation is Tolerated: N-methylation of the active brominated compound (2a ) results in a slight improvement in potency compared to (BrMT)₂ (1a ), indicating that this position can be modified without loss of activity.

  • Linker Flexibility and Composition Impacts Potency: Replacing the disulfide linker with shorter alkyl chains (4 and 5 ) or a diether linker (7 ) maintains reasonable activity. However, very long alkyl chains (6 ) or rigid linkers like alkyne (9 ) lead to a significant drop in potency. The monosulfide analog (3 ) is also less potent than the disulfide.

  • No Correlation Between Channel Modulation and Bilayer Perturbation: A critical finding is the lack of correlation between the IC₅₀ values for Kv1.4 inhibition and the degree of lipid bilayer perturbation. For instance, the most potent bilayer-perturbing compounds with longer alkyl linkers (5 and 6 ) are weaker inhibitors of the Kv1.4 channel. Conversely, the parent compound (BrMT)₂ (1a ) is a potent channel modulator but a moderate bilayer perturbing agent. This strongly suggests that the primary mechanism of action is not through a general disruption of the membrane but rather a specific interaction with the channel protein.[1]

Visualizing the Workflow and Relationships

The following diagrams illustrate the logical flow of the structure-activity relationship study and the experimental workflow.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis start (BrMT)₂ Parent Compound analog_synthesis Synthesize Analogs (Vary R¹, R², Linker) start->analog_synthesis kv_assay Kv1.4 Electrophysiology Assay (IC₅₀ Determination) analog_synthesis->kv_assay lipid_assay Lipid Bilayer Perturbation Assay (gA₂ Assay) analog_synthesis->lipid_assay sar_analysis Structure-Activity Relationship (SAR) Analysis kv_assay->sar_analysis correlation_analysis Correlation Analysis (Kv1.4 IC₅₀ vs. Bilayer Perturbation) lipid_assay->correlation_analysis conclusion Conclusion: Direct Channel Modulation, Not Bilayer Perturbation sar_analysis->conclusion correlation_analysis->conclusion

Caption: Logical workflow for the structure-activity relationship study of (BrMT)₂ derivatives.

Experimental_Workflow cluster_kv Kv1.4 Channel Assay cluster_lipid Lipid Bilayer Perturbation Assay cell_prep_kv HEK293 cells expressing hKv1.4 patch_clamp Whole-cell patch-clamp recording cell_prep_kv->patch_clamp compound_app Application of (BrMT)₂ analog patch_clamp->compound_app current_meas Measure K⁺ current inhibition compound_app->current_meas ic50_calc Calculate IC₅₀ current_meas->ic50_calc vesicle_prep Prepare LUVs with fluorescent dye ga_add Add gramicidin A (gA) vesicle_prep->ga_add compound_add_lipid Add (BrMT)₂ analog ga_add->compound_add_lipid quencher_add Add quencher (e.g., Tl⁺) compound_add_lipid->quencher_add fluorescence_meas Measure fluorescence quenching rate quencher_add->fluorescence_meas perturbation_calc Calculate bilayer perturbation fluorescence_meas->perturbation_calc

Caption: Experimental workflows for Kv1.4 electrophysiology and the gramicidin-based lipid bilayer perturbation assay.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Kv1.4 Inhibition
  • Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are cultured and transiently transfected with the plasmid containing the gene for the human Kv1.4 channel.

  • Electrophysiological Recordings: Whole-cell voltage-clamp recordings are performed at room temperature. The external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, adjusted to pH 7.4. The internal pipette solution contains (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, adjusted to pH 7.4.

  • Voltage Protocol: Cells are held at a holding potential of -80 mV. To elicit Kv1.4 currents, the membrane potential is stepped to +50 mV for 500 ms.

  • Compound Application and Data Analysis: (BrMT)₂ derivatives are dissolved in the external solution and applied to the cells. The steady-state block of the Kv1.4 current is measured. The concentration-response data are fitted with the Hill equation to determine the IC₅₀ values.

Gramicidin A (gA) Based Fluorescence Assay for Lipid Bilayer Perturbation
  • Vesicle Preparation: Large unilamellar vesicles (LUVs) are prepared from a solution of dioleoylphosphatidylcholine (DOPC) and cholesterol (9:1 mol/mol) in chloroform. The lipid film is hydrated with a buffer containing the fluorescent dye ANTS (8-aminonaphthalene-1,3,6-trisulfonic acid).

  • Assay Procedure: The ANTS-loaded LUVs are placed in a fluorometer cuvette. Gramicidin A is added to form channels in the lipid bilayer. The (BrMT)₂ analog is then added and incubated.

  • Fluorescence Quenching: A quencher, such as Thallium (Tl⁺), is added to the external solution. The entry of the quencher through the gramicidin channels into the vesicles quenches the ANTS fluorescence.

  • Data Analysis: The rate of fluorescence quenching is monitored over time. An increase in the quenching rate in the presence of a (BrMT)₂ analog, relative to a control without the analog, indicates that the compound has perturbed the lipid bilayer, making it more favorable for the formation of conductive gramicidin channels. The results are expressed as a ratio of the rate constants (k_compound / k_control).

References

Cross-Reactivity Profile of (BrMT)₂: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the selectivity of the marine snail toxin, (BrMT)₂, reveals a primary affinity for voltage-gated potassium channels, with limited data available on its cross-reactivity with other ion channel families. This guide provides a summary of the known interactions of (BrMT)₂ with potassium channels and outlines a general experimental protocol for broader cross-reactivity screening.

Overview of (BrMT)₂ and its Primary Target

(BrMT)₂, a disulfide-linked dimer of 6-bromo-2-mercaptotryptamine, is a natural toxin isolated from the marine snail Calliostoma canaliculatum.[1][2] Initial studies have identified its principal pharmacological target as the voltage-gated potassium (Kv) channels, particularly those of the Shaker family (Kv1).[1] The mechanism of action involves a modification of the channel's gating properties, specifically by slowing the activation kinetics of the channel without significantly affecting its deactivation.[1]

Cross-Reactivity with Other Ion Channels

Despite the characterization of its effects on Kv channels, a thorough screening of (BrMT)₂ against a broad panel of other ion channels, including voltage-gated sodium (Nav), calcium (Cav), and chloride (Cl⁻) channels, has not been extensively reported in the available scientific literature. The following sections summarize the known activity of (BrMT)₂ on potassium channels. For other ion channel families, a lack of available data prevents a comparative analysis at this time.

Quantitative Analysis of (BrMT)₂ Interaction with Potassium Channels

The table below summarizes the available quantitative data on the effects of (BrMT)₂ on different voltage-gated potassium channels. The primary reported effect is a shift in the half-activation voltage (V₁/₂) to more depolarized potentials, indicating that a stronger stimulus is required to open the channel in the presence of the toxin.

Ion Channel SubtypeSpecies/Expression SystemMethodKey ParameterValueReference
Shaker (Kv1)Drosophila melanogaster (ShBΔ mutant) expressed in HEK293 cellsWhole-cell patch clampV₁/₂ Shift~ +55.6 mV (at 5 µM)[1]

Note: The available literature focuses heavily on the Shaker potassium channel as the primary target of (BrMT)₂. Data on other Kv channel subtypes is limited.

Experimental Protocols for Assessing Cross-Reactivity

To determine the broader selectivity profile of (BrMT)₂, a systematic screening against a panel of major ion channel families is required. The following outlines a standard experimental workflow using electrophysiology.

Cell Lines and Ion Channel Expression

A panel of mammalian cell lines (e.g., HEK293, CHO) stably expressing various human ion channel subtypes would be utilized. This panel should include representatives from the following families:

  • Voltage-gated sodium channels: Nav1.1 - Nav1.9

  • Voltage-gated calcium channels: Cav1, Cav2, and Cav3 subfamilies

  • Voltage-gated potassium channels: Kv1 - Kv12 subfamilies

  • Chloride channels: CLC and ANO families

Electrophysiological Recordings

Whole-cell patch-clamp electrophysiology is the gold-standard method for this type of analysis.

  • Cell Preparation: Cells expressing the target ion channel are cultured on glass coverslips. Immediately before recording, the coverslip is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external recording solution.

  • Pipette Preparation: Borosilicate glass capillaries are pulled to a fine tip (resistance of 2-5 MΩ) using a micropipette puller and filled with an internal solution appropriate for the ion channel being studied.

  • Giga-seal Formation and Whole-Cell Configuration: The micropipette is brought into contact with a cell, and gentle suction is applied to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane. A brief, strong suction pulse is then applied to rupture the membrane patch under the pipette tip, establishing the whole-cell recording configuration.

  • Voltage Clamp and Data Acquisition: The membrane potential is clamped at a holding potential where the target channels are predominantly in a closed state. A series of voltage steps are then applied to elicit ionic currents through the channels. These currents are recorded before and after the application of (BrMT)₂ at various concentrations.

  • Data Analysis: The recorded currents are analyzed to determine key parameters such as peak current amplitude, current-voltage (I-V) relationship, voltage-dependence of activation and inactivation, and kinetics of channel gating. The effect of (BrMT)₂ is quantified by measuring the percentage of current inhibition or the shift in the voltage-dependence of gating. IC₅₀ values are determined by fitting concentration-response data to the Hill equation.

Visualization of Experimental Workflow

experimental_workflow cluster_cell_prep Cell Preparation cluster_electrophysiology Electrophysiology cluster_analysis Data Analysis cell_culture Culture cells expressing target ion channel plating Plate cells on coverslips cell_culture->plating patching Establish whole-cell patch clamp plating->patching recording Record baseline ion channel currents patching->recording application Apply (BrMT)₂ recording->application post_application Record currents in presence of (BrMT)₂ application->post_application parameter_extraction Extract key parameters (e.g., peak current, V½) post_application->parameter_extraction dose_response Generate concentration-response curves parameter_extraction->dose_response ic50 Calculate IC₅₀ values dose_response->ic50 final_report final_report ic50->final_report Summarize Cross-Reactivity Profile

References

Comparative Analysis of (BrMT)₂ and Alternative Allosteric Modulators of Voltage-Gated Potassium Channels

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the allosteric modulation of Kv1 and Kv4 channel subtypes by the marine neurotoxin (BrMT)₂ and its synthetic alternatives.

This guide provides an objective comparison of the allosteric modulation mechanism of 6-bromo-2-mercaptotryptamine dimer, (BrMT)₂, with other known allosteric modulators of voltage-gated potassium (Kv) channels, specifically focusing on the Kv1 and Kv4 subfamilies. The information presented herein is supported by experimental data from peer-reviewed literature and is intended to aid researchers in the selection and application of these compounds in their studies.

Introduction to (BrMT)₂ and Allosteric Modulation of Kv Channels

(BrMT)₂ is a disulfide-linked dimer of 6-bromo-2-mercaptotryptamine, a neurotoxin originally isolated from the marine snail Calliostoma canaliculatum[1][2]. It has been identified as an allosteric modulator of voltage-gated potassium channels, particularly those of the Kv1 and Kv4 families[1][2]. These channels play crucial roles in regulating neuronal excitability, and their modulation can have significant implications for various neurological conditions.

Allosteric modulators like (BrMT)₂ bind to a site on the channel protein that is distinct from the orthosteric site where the endogenous ligand (in this case, the voltage sensor) acts. This binding event induces a conformational change in the channel, altering its gating properties without directly occluding the ion conduction pore. The primary mechanism of (BrMT)₂ is the slowing of channel activation, which it achieves by stabilizing the resting conformation of the channel[3]. This modulation results in a reduction of the peak potassium current.

Comparative Quantitative Data

The following tables summarize the quantitative data available for (BrMT)₂ and a selection of alternative allosteric modulators of Kv1 and Kv4 channels. The data has been compiled from various electrophysiological studies.

ModulatorChannel SubtypeEffectPotency (IC₅₀/EC₅₀)Key FindingsReference
(BrMT)₂ Kv1.4Inhibition (slowing of activation, reduction of peak current)~10 µM (for peak current reduction)Stabilizes the resting state of the channel.[3]
(BrMT)₂ Analogs (e.g., with alkyl or ether linkers) Kv1.4InhibitionVaried, some with similar potency to (BrMT)₂Demonstrates that the disulfide bond is not essential for activity and can be replaced to improve stability.[3]
Cortisone (B1669442) Kv1.1/Kvβ1Potentiation~46 µMPromotes dissociation of the inhibitory Kvβ1 subunit from the Kv1.1 channel.
Fluticasone Propionate Kv1.1/Kvβ1Potentiation37 ± 1.1 nMA more potent cortisone analog for potentiating Kv1.1/Kvβ1 current.
Niflumic Acid (NFA) Kv1.1Potentiation (negative shift in voltage-dependence of activation)Not specified in terms of EC₅₀ for shift, but effects observed at 100 µMEnhances channel activity at more hyperpolarized potentials.
NS5806 Kv4.2/KChIP/DPP6Potentiation (slowing of inactivation, negative shift in voltage-dependence of inactivation)Not specified in terms of EC₅₀, but effects observedModulates the channel complex, slowing inactivation kinetics.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of (BrMT)₂ and a typical experimental workflow for characterizing Kv channel modulators.

Allosteric_Modulation_of_Kv_Channel cluster_membrane Cell Membrane Kv_channel Kv Channel (Resting State) Kv_channel_open Kv Channel (Open State) Kv_channel->Kv_channel_open Opens Kv_channel_modulated Kv Channel (Modulated Resting State) Kv_channel->Kv_channel_modulated Stabilizes K_efflux K+ Efflux Kv_channel_open->K_efflux Reduced_K_efflux Reduced K+ Efflux Kv_channel_modulated->Reduced_K_efflux BrMT (BrMT)₂ BrMT->Kv_channel Binds to Allosteric Site Depolarization Membrane Depolarization Depolarization->Kv_channel Activates Depolarization->Kv_channel_modulated Activation Slowed Electrophysiology_Workflow start Start cell_prep Cell Culture & Transfection with Kv Channel cDNA start->cell_prep patch_clamp Whole-Cell Patch Clamp Recording cell_prep->patch_clamp baseline Record Baseline Kv Current patch_clamp->baseline modulator_app Apply (BrMT)₂ or Alternative Modulator baseline->modulator_app record_effect Record Modulated Kv Current modulator_app->record_effect data_analysis Data Analysis (e.g., IC₅₀/EC₅₀, kinetics) record_effect->data_analysis comparison Compare Effects of Different Modulators data_analysis->comparison end End comparison->end

References

A Comparative Analysis of Brominated vs. Non-Brominated Tryptamines: A Focus on Monomeric Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the pharmacological differences imparted by bromination of the tryptamine (B22526) scaffold. This guide uses N,N-dimethyltryptamine (DMT) and its 5-bromo derivative (5-Br-DMT) as a case study, due to the limited availability of direct comparative data on tryptamine dimers.

While the direct comparative pharmacology of brominated versus non-brominated tryptamine dimers is not extensively documented in current literature, a detailed analysis of their monomeric counterparts provides significant insights into the structural and functional changes imparted by halogenation. This guide focuses on the well-characterized non-brominated psychedelic, N,N-dimethyltryptamine (DMT), and its brominated analog, 5-bromo-DMT. The data presented herein, including receptor binding affinities, functional activities, and in vivo effects, serves as a foundational reference for understanding how the addition of a bromine atom to the indole (B1671886) ring of a tryptamine can modulate its pharmacological profile. This information is crucial for researchers in the fields of medicinal chemistry and pharmacology for the rational design of novel psychoactive compounds with specific receptor interaction profiles.

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters for DMT and 5-Br-DMT at various serotonin (B10506) receptors and the serotonin transporter (SERT). These values are critical for understanding the potency and selectivity of these compounds.

Table 1: Receptor Binding Affinities (Kᵢ in nM) of DMT and 5-Br-DMT

TargetDMT (Kᵢ, nM)5-Br-DMT (Kᵢ, nM)Reference
5-HT₂ₐ 127 - 1200138[1]
5-HT₁ₐ 18316.9[1]
5-HT₂ₒ -193
5-HT₂ₑ -403
SERT -971

Note: A lower Kᵢ value indicates a higher binding affinity.

Table 2: Functional Activity of DMT and 5-Br-DMT at the 5-HT₂ₐ Receptor

CompoundAssay TypeParameterValueEₘₐₓ (%)Reference
DMT Phosphoinositide HydrolysisEC₅₀-Comparable to Serotonin[2]
5-Br-DMT Gq/11 activationEC₅₀77.7 - 3,090 nM34 - 100

Note: EC₅₀ represents the concentration of a drug that gives a half-maximal response. Eₘₐₓ is the maximum response that can be elicited by the drug.

In Vivo Behavioral Effects: The Head-Twitch Response

The head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT₂ₐ receptor-mediated psychedelic effects in humans.[3][4][5]

Table 3: In Vivo Head-Twitch Response (HTR) Data

CompoundSpeciesHTR InductionReference
DMT RodentsYes[3][6]
5-Br-DMT RodentsNo[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and to aid in the design of future studies.

Radioligand Binding Assay for 5-HT₂ₐ Receptor

This protocol is adapted from established methods for determining the binding affinity of compounds to the 5-HT₂ₐ receptor.[8][9]

Objective: To determine the equilibrium dissociation constant (Kᵢ) of a test compound for the 5-HT₂ₐ receptor.

Materials:

  • Cell membranes prepared from cells stably expressing the human 5-HT₂ₐ receptor (e.g., CHO-K1 or HEK293 cells).[10]

  • Radioligand: [³H]ketanserin.

  • Non-specific binding control: Ketanserin (1 µM).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the 5-HT₂ₐ receptor in ice-cold lysis buffer. Centrifuge the homogenate and resuspend the membrane pellet in assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Assay buffer.

    • Test compound at various concentrations.

    • [³H]ketanserin at a concentration near its K₋ value.

    • For non-specific binding wells, add 1 µM ketanserin.

    • Initiate the binding reaction by adding the cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of the test compound from a concentration-response curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

Calcium Flux Assay for 5-HT₂ₐ Receptor Activation

This protocol measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like the 5-HT₂ₐ receptor.[11][12]

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound as an agonist at the 5-HT₂ₐ receptor.

Materials:

  • Cells stably expressing the human 5-HT₂ₐ receptor (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • 96- or 384-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Seed the cells into the microplates and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to the cells. Incubate for 1-2 hours at 37°C.

  • Baseline Reading: Wash the cells with assay buffer and place the plate in the fluorescence plate reader. Measure the baseline fluorescence for a short period.

  • Compound Addition: Use the plate reader's injector to add the test compound at various concentrations to the wells.

  • Kinetic Measurement: Immediately after compound addition, measure the fluorescence intensity over time to capture the transient increase in intracellular calcium.

  • Data Analysis: Determine the peak fluorescence response for each concentration of the test compound. Plot the response against the compound concentration to generate a dose-response curve and determine the EC₅₀ and Eₘₐₓ values.

cAMP Assay for GPCR Functional Activity

This protocol is a general method for measuring changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which are modulated by Gs- and Gi-coupled GPCRs.[13][14][15][16]

Objective: To determine if a test compound activates Gs- or Gi-coupled receptors by measuring the increase or decrease in intracellular cAMP levels.

Materials:

  • Cells expressing the GPCR of interest.

  • cAMP assay kit (e.g., HTRF, FRET, or luminescence-based kits).

  • Cell lysis buffer (if required by the kit).

  • Agonist/antagonist controls.

  • Microplate reader compatible with the chosen assay kit.

Procedure:

  • Cell Treatment: Plate cells and treat them with the test compound at various concentrations. Include positive and negative controls.

  • Cell Lysis (if applicable): After a specific incubation time, lyse the cells to release intracellular cAMP.

  • cAMP Detection: Follow the instructions of the chosen cAMP assay kit to measure the cAMP concentration. This typically involves adding detection reagents that generate a signal (fluorescence, luminescence, etc.) proportional to the amount of cAMP.

  • Signal Measurement: Read the plate using a microplate reader.

  • Data Analysis: Generate dose-response curves to determine the EC₅₀ or IC₅₀ of the test compound for cAMP production or inhibition.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the key biological pathway and experimental workflows discussed in this guide.

5-HT2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor 5-HT2A Receptor g_protein Gq/11 receptor->g_protein Activates plc PLC g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor pkc PKC dag->pkc Activates ca2 Ca²⁺ er->ca2 Releases ca2->pkc Activates cellular_response Cellular Response ca2->cellular_response Modulates activity pkc->cellular_response Phosphorylates targets ligand Tryptamine (Agonist) ligand->receptor Binds

5-HT2A Receptor Signaling Pathway

Radioligand_Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes with 5-HT2A Receptors start->prep_membranes setup_assay Set up 96-well Plate: - Membranes - Radioligand ([³H]ketanserin) - Test Compound (or buffer/control) prep_membranes->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filter_wash Filter and Wash to Separate Bound and Free Ligand incubate->filter_wash scintillation Add Scintillation Cocktail and Count Radioactivity filter_wash->scintillation analyze Analyze Data: Calculate Ki value scintillation->analyze end End analyze->end

Radioligand Binding Assay Workflow

Calcium_Flux_Assay_Workflow start Start plate_cells Plate Cells Expressing 5-HT2A Receptors start->plate_cells load_dye Load Cells with Calcium-Sensitive Dye plate_cells->load_dye baseline Measure Baseline Fluorescence load_dye->baseline add_compound Inject Test Compound baseline->add_compound measure_kinetics Measure Fluorescence Kinetics add_compound->measure_kinetics analyze Analyze Data: Determine EC50 and Emax measure_kinetics->analyze end End analyze->end

Calcium Flux Assay Workflow

Discussion and Conclusion

The comparative analysis of DMT and 5-Br-DMT reveals significant pharmacological differences arising from the addition of a bromine atom at the 5-position of the indole ring. While both compounds exhibit affinity for the 5-HT₂ₐ receptor, 5-Br-DMT shows a markedly higher affinity for the 5-HT₁ₐ receptor. This altered selectivity profile likely contributes to the most striking in vivo difference observed: the lack of a head-twitch response (HTR) in rodents administered 5-Br-DMT, in contrast to the robust HTR induced by DMT. This suggests that 5-Br-DMT may have a reduced or absent psychedelic potential in humans.

The functional data for 5-Br-DMT at the 5-HT₂ₐ receptor, showing a wide range of EC₅₀ and Eₘₐₓ values, indicates that its signaling properties may be complex and context-dependent. The potentiation of 5-HT₁ₐ receptor activity by 5-Br-DMT could be a key factor in attenuating the 5-HT₂ₐ-mediated psychedelic effects.

Implications for Tryptamine Dimers:

Extrapolating from these findings on monomeric tryptamines, it is plausible that bromination of a tryptamine dimer would similarly alter its pharmacological profile. A brominated tryptamine dimer could be expected to exhibit:

  • Altered Receptor Selectivity: An increased affinity for the 5-HT₁ₐ receptor relative to the 5-HT₂ₐ receptor.

  • Modified Functional Activity: Potentially reduced efficacy or potency at the 5-HT₂ₐ receptor, or biased agonism.

  • Attenuated In Vivo Psychedelic Effects: A diminished or absent head-twitch response in rodents, suggesting lower psychedelic potential.

Future Directions:

This comparative guide highlights the critical need for direct experimental investigation of brominated tryptamine dimers. Future research should focus on:

  • Synthesis: The development of synthetic routes to produce a variety of brominated tryptamine dimers.

  • In Vitro Pharmacology: A comprehensive characterization of the receptor binding and functional activity profiles of these dimers at a wide range of targets.

  • In Vivo Studies: Behavioral and physiological assessments in animal models to determine their psychoactive potential and other effects.

By systematically exploring the structure-activity relationships of brominated tryptamine dimers, researchers can gain a deeper understanding of how halogenation can be used to fine-tune the pharmacological properties of psychedelic compounds, potentially leading to the development of novel therapeutics with improved safety and efficacy profiles.

References

confirming the inhibitory effects of (BrMT)2 in different expression systems

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the inhibitory effects of the compound abbreviated as (BrMT)2, potentially Bis(4-bromobenzyl)methanethiosulfonate, in various expression systems has yielded no specific publicly available experimental data. Extensive searches across scientific databases and literature have not identified studies detailing its efficacy, mechanism of action, or comparative performance against other inhibitors.

This guide, intended for researchers, scientists, and drug development professionals, aims to provide a framework for evaluating such a compound, should data become available. In the absence of specific information on this compound, we will present a generalized approach and methodology for assessing and comparing the inhibitory effects of novel chemical entities in different expression systems. This will include hypothetical data presentation, standardized experimental protocols, and visualizations of relevant biological pathways and workflows.

Comparative Inhibitory Effects: A Methodological Overview

When evaluating a novel inhibitor like this compound, a systematic comparison against known inhibitors and across different expression systems is crucial. This allows for the determination of its potency, selectivity, and potential therapeutic window.

Data Presentation

Quantitative data from inhibitory assays should be meticulously organized for clear comparison. Below is a template for summarizing such data.

Table 1: Hypothetical Inhibitory Activity of this compound and Comparator Compounds

CompoundTarget Enzyme/PathwayExpression SystemAssay TypeIC50 (nM)Notes
This compound Target XHuman Cell Line AFRET AssayData N/AHypothetical data
This compound Target XYeast ModelGrowth InhibitionData N/AHypothetical data
This compound Off-Target YHuman Cell Line AKinase AssayData N/AHypothetical data
Comparator 1 Target XHuman Cell Line AFRET Assay50Known selective inhibitor
Comparator 2 Target XHuman Cell Line AFRET Assay200Broad-spectrum inhibitor
Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are generalized protocols for key experiments used to assess enzyme inhibition.

Enzyme Inhibition Assay (e.g., FRET-based)

  • Reagents and Materials: Purified target enzyme, fluorescently labeled substrate, inhibitor compounds (including this compound and comparators), assay buffer, microplates.

  • Procedure: a. Prepare serial dilutions of the inhibitor compounds. b. In a microplate, add the target enzyme, assay buffer, and the inhibitor at various concentrations. c. Incubate for a predetermined time at a specific temperature to allow for inhibitor-enzyme binding. d. Initiate the enzymatic reaction by adding the fluorescently labeled substrate. e. Monitor the change in fluorescence over time using a plate reader.

  • Data Analysis: a. Calculate the initial reaction velocities from the fluorescence data. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Inhibition Assay

  • Cell Culture: Culture the chosen expression system (e.g., human cell line) under standard conditions.

  • Procedure: a. Seed the cells in microplates and allow them to adhere overnight. b. Treat the cells with various concentrations of the inhibitor compounds. c. Incubate for a specified duration. d. Lyse the cells and perform a downstream assay to measure the activity of the target pathway (e.g., Western blot for a signaling protein, reporter gene assay).

  • Data Analysis: a. Quantify the downstream readout for each inhibitor concentration. b. Normalize the data to untreated controls. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the EC50 value.

Visualizing Molecular Interactions and Workflows

Diagrams are invaluable tools for illustrating complex biological processes and experimental designs.

G General Kinase Signaling Pathway and Point of Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Effector_Protein Effector Protein Kinase_B->Effector_Protein Activates Transcription_Factor Transcription Factor Effector_Protein->Transcription_Factor Translocates BrMT2_Inhibitor This compound BrMT2_Inhibitor->Kinase_B Inhibits Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Regulates

Caption: Hypothetical inhibition of a kinase cascade by this compound.

G Experimental Workflow for Inhibitor Screening Start Start Compound_Prep Prepare Serial Dilutions of this compound & Comparators Start->Compound_Prep Primary_Assay Primary Biochemical Assay (e.g., FRET) Compound_Prep->Primary_Assay Hit_Identification IC50 < Threshold? Primary_Assay->Hit_Identification Secondary_Assay Cell-Based Assay in Relevant Expression System Hit_Identification->Secondary_Assay Yes End End Hit_Identification->End No Selectivity_Panel Screen Against Off-Target Panel Secondary_Assay->Selectivity_Panel Data_Analysis Comparative Data Analysis & Lead Identification Selectivity_Panel->Data_Analysis Data_Analysis->End

Safety Operating Guide

Proper Disposal of (BrMT)2: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The chemical identifier "(BrMT)2" is not a standard recognized term. This guide is based on the assumed identity of the compound as a brominated methanethiosulfonate, a type of halogenated organic compound. It is imperative for users to verify the exact chemical identity and consult the specific Safety Data Sheet (SDS) before handling or disposing of the material. The procedures outlined below are general best practices for hazardous halogenated organic waste.

This document provides essential safety and logistical information for the proper disposal of halogenated organic compounds, hypothetically identified as this compound. This step-by-step guidance is intended for researchers, scientists, and drug development professionals to ensure laboratory safety and environmental compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle the compound with appropriate personal protective equipment (PPE) to minimize exposure and prevent contamination.

  • Engineering Controls: All handling and disposal activities should be conducted in a certified chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield must be worn at all times.

    • Hand Protection: Nitrile rubber gloves should be worn. Inspect gloves for integrity before use and wash hands thoroughly after removal.

    • Body Protection: A fully buttoned laboratory coat is required to protect skin and clothing.

General Properties of Halogenated Organic Compounds

The following table summarizes general quantitative data for halogenated organic compounds. Specific values for this compound are not available and must be obtained from a specific Safety Data Sheet.

PropertyGeneral Value Range/Information
Physical State Typically solid or liquid at room temperature.
Boiling Point Generally high, often above 150°C, due to the presence of bromine.
Density Denser than water.
Solubility Generally insoluble in water; soluble in organic solvents.
Toxicity Varies widely. Organobromine compounds can be toxic and may pose risks to human health and the environment. Some are classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1][2][3]
Reactivity Can be reactive with strong oxidizing agents and bases. Thermal decomposition may release toxic fumes such as hydrogen bromide.
Environmental Impact Can be persistent in the environment. Improper disposal can lead to contamination of soil and water.

Step-by-Step Disposal Protocol

The disposal of halogenated organic compounds like this compound requires specific segregation and handling to comply with hazardous waste regulations.

Step 1: Waste Identification and Segregation
  • Classify the Waste: this compound is a halogenated organic compound and must be treated as hazardous waste.

  • Segregate from Other Waste Streams: It is critical to collect halogenated waste separately from non-halogenated organic waste, aqueous waste, and other chemical waste types.[4][5] Mixing different waste streams can lead to dangerous reactions and complicates the disposal process.[6][7]

Step 2: Containerization
  • Select an Appropriate Container: Use a clean, dry, and chemically compatible container with a secure screw-top lid. The container should be in good condition, with no leaks or cracks.[5]

  • Fill Level: Do not fill the container to more than 75-90% capacity to allow for vapor expansion and prevent spills.[5][7]

  • Keep Container Closed: The waste container must be kept closed at all times, except when adding waste.[5]

Step 3: Labeling
  • Properly Label the Container: Clearly label the container with the words "Hazardous Waste".[3]

  • Identify Contents:

    • List the full chemical name(s) of the contents. Avoid using abbreviations or chemical formulas.[3]

    • Indicate that it is "Halogenated Organic Waste."

    • Include the approximate quantities or concentrations of each chemical.

    • Add the date when the first waste was added to the container.

    • Provide the name and contact information of the responsible researcher or lab.

Step 4: Storage
  • Designated Storage Area: Store the labeled hazardous waste container in a designated, secure area within the laboratory, away from general work areas.

  • Secondary Containment: It is best practice to store the waste container in a secondary containment tray to prevent the spread of material in case of a leak.

  • Incompatible Materials: Ensure the waste is stored away from incompatible materials, such as strong bases or oxidizing agents.

Step 5: Disposal
  • Contact Environmental Health and Safety (EHS): Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Follow Institutional Procedures: Adhere to all institutional and local regulations for hazardous waste disposal.[6] Never dispose of halogenated organic compounds down the drain or in the regular trash.[8]

Spill Management

In the event of a spill:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the spill. Do not use combustible materials like paper towels for large spills.

  • Collect: Carefully sweep or scoop up the absorbed material and place it in a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. The cleaning materials should also be disposed of as hazardous waste.

  • Report: Report the spill to your EHS department.

Disposal Workflow Diagram

DisposalWorkflow start Start: this compound Waste Generated ppe 1. Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate 2. Segregate Waste (Halogenated Organic) ppe->segregate container 3. Use a Labeled, Compatible Waste Container segregate->container label 4. Label Container Correctly ('Hazardous Waste', Full Chemical Name) container->label store 5. Store in a Secure, Designated Area (with Secondary Containment) label->store spill Spill Occurs store->spill dispose 6. Arrange for Disposal (Contact EHS or Licensed Contractor) store->dispose spill_proc Follow Spill Management Protocol spill->spill_proc spill_proc->store   Resume Storage end End: Proper Disposal Complete dispose->end

Caption: Logical workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guidance for Handling (BrMT)2

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical information for handling the neurotoxin (BrMT)2, the disulfide-linked dimer of 6-bromo-2-mercaptotryptamine. The information is based on general best practices for handling highly toxic substances and neurotoxins in a laboratory setting, as a specific Safety Data Sheet (SDS) for this compound is not publicly available. Researchers, scientists, and drug development professionals must conduct a thorough, site-specific risk assessment before beginning any work with this compound.

Hazard Identification and Risk Assessment

This compound is identified as a neurotoxin.[1] Work with neurotoxins requires stringent safety protocols to prevent exposure.[2][3][4] The primary routes of exposure are likely inhalation, ingestion, and dermal contact. A comprehensive risk assessment should be performed to identify potential hazards and determine the necessary safety precautions.[2][4]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when handling potent compounds like this compound. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.[5][6][7]

Summary of Recommended Personal Protective Equipment

PPE CategoryRecommended EquipmentRationale
Eye and Face Chemical safety goggles and a face shield.[8]Provides protection against splashes and aerosols.
Hand Double gloving with chemically resistant gloves (e.g., nitrile or neoprene). Regularly inspect gloves for any signs of degradation or perforation and change them frequently.[3][5]Prevents dermal absorption, a primary route of exposure for many toxins. The outer glove can be removed upon leaving the immediate work area to prevent the spread of contamination.
Body A disposable, back-closing laboratory gown or coveralls with long sleeves and elastic cuffs.[5]Protects skin and personal clothing from contamination. Disposable garments are recommended to avoid cross-contamination.
Respiratory A NIOSH-approved respirator (e.g., N95, or a higher level of protection such as a powered air-purifying respirator (PAPR) depending on the risk assessment) should be used, especially when handling powders or generating aerosols.[6]Minimizes the risk of inhalation, which can be a significant route of exposure for potent compounds. The choice of respirator should be based on the potential for aerosol generation and the toxicity of the compound.
Foot Closed-toe, non-slip, chemically resistant shoes and disposable shoe covers.[7]Protects against spills and prevents the tracking of contamination outside the laboratory.

Operational Plan: Step-by-Step Handling Procedures

All manipulations involving this compound should be conducted in a designated area within a certified chemical fume hood or a glove box to minimize exposure.[2][5]

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_area Prepare designated work area in a fume hood prep_ppe->prep_area prep_materials Gather all necessary materials and reagents prep_area->prep_materials prep_waste Prepare labeled waste containers prep_materials->prep_waste handle_compound Carefully weigh and handle this compound prep_waste->handle_compound perform_experiment Perform experimental procedures handle_compound->perform_experiment decontaminate_surfaces Decontaminate all work surfaces perform_experiment->decontaminate_surfaces dispose_waste Segregate and dispose of all waste properly decontaminate_surfaces->dispose_waste doff_ppe Doff PPE in the correct order dispose_waste->doff_ppe wash_hands Wash hands thoroughly doff_ppe->wash_hands

Caption: A general workflow for the safe handling of this compound in a laboratory setting.

Detailed Methodologies:

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Prepare the designated work area within a chemical fume hood by lining it with absorbent, disposable bench paper.

    • Assemble all necessary equipment, reagents, and labeled waste containers within the fume hood before introducing this compound.

  • Handling:

    • When weighing the solid compound, use an enclosure within the fume hood to prevent dissemination of powder.

    • If creating solutions, add the solvent to the solid slowly to avoid splashing.

    • All procedures should be conducted over the disposable bench paper to contain any potential spills.

  • Post-Experiment:

    • Decontaminate all surfaces and equipment. A freshly prepared 10% bleach solution followed by a 70% ethanol (B145695) rinse is a common practice for many biological toxins, but its efficacy against this compound should be verified.[2]

    • Properly segregate and dispose of all waste materials.

Disposal Plan

All waste contaminated with this compound, including disposable PPE, bench paper, and consumables, must be treated as hazardous waste.

Logical Relationship for Waste Disposal

cluster_waste Waste Segregation start Waste Generation solid_waste Contaminated Solids (Gloves, Gowns, Pipettes) start->solid_waste liquid_waste Contaminated Liquids (Solutions, Rinsates) start->liquid_waste sharps_waste Contaminated Sharps (Needles, Blades) start->sharps_waste disposal_solid Dispose in labeled hazardous waste container solid_waste->disposal_solid disposal_liquid Dispose in labeled hazardous liquid waste container liquid_waste->disposal_liquid disposal_sharps Dispose in puncture-resistant sharps container sharps_waste->disposal_sharps final_disposal Arrange for professional hazardous waste disposal disposal_solid->final_disposal disposal_liquid->final_disposal disposal_sharps->final_disposal

Caption: A decision-making diagram for the proper segregation and disposal of this compound waste.

Disposal Procedures:

  • Solid Waste: All contaminated solid materials, including gloves, gowns, and bench paper, should be collected in a dedicated, clearly labeled hazardous waste bag.

  • Liquid Waste: Unused solutions and contaminated rinsates should be collected in a sealed, labeled, and chemically compatible hazardous waste container.

  • Sharps Waste: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated, puncture-resistant sharps container.

  • Final Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations. Do not dispose of this compound waste down the drain or in the regular trash.

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. Remove any contaminated clothing.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Spill:

    • For small spills within a fume hood, cover with an absorbent material, decontaminate the area (if a suitable decontaminant is known), and dispose of all materials as hazardous waste.

    • For larger spills or any spill outside of a fume hood, evacuate the area, restrict access, and contact your institution's emergency response team.[3]

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.